Product packaging for Picrolonic acid(Cat. No.:CAS No. 550-74-3)

Picrolonic acid

Cat. No.: B147441
CAS No.: 550-74-3
M. Wt: 264.19 g/mol
InChI Key: OVFUUSPKWADLNJ-UHFFFAOYSA-N
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Description

common lab reagent for alkaloids, amino acids & calcium;  found mutagenic for Salmonella typhimurium;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4O5 B147441 Picrolonic acid CAS No. 550-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one
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InChI

InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,9H,1H3
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InChI Key

OVFUUSPKWADLNJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8N4O5
Source PubChem
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DSSTOX Substance ID

DTXSID50862175
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-
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Molecular Weight

264.19 g/mol
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Physical Description

Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Picrolonic acid
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CAS No.

550-74-3
Record name Picrolonic acid
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Picrolonic Acid: Chemical Properties and Structure

Introduction

This compound, a yellow crystalline solid, serves as a crucial reagent in various analytical and separation processes within chemical and pharmaceutical research.[1][2][3] Its primary utility lies in its ability to form insoluble crystalline salts, known as picrolonates, with alkaloids, certain amino acids, and various metals.[1][3] This property makes it an invaluable tool for the detection, isolation, and quantitative determination of these compounds. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on its role in alkaloid analysis.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application in experimental settings.

PropertyValueSource(s)
IUPAC Name 5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one
CAS Number 550-74-3
Chemical Formula C₁₀H₈N₄O₅
Molecular Weight 264.19 g/mol
Appearance Yellow crystalline solid/powder
Melting Point 116-120°C (with decomposition)
Boiling Point 548.8 ± 50.0 °C (Predicted)
Solubility Water: Slightly soluble (0.27% at room temp.)
Alcohol: Readily soluble
pKa 2.44 ± 0.40 (Predicted)

Chemical Structure

This compound is a derivative of pyrazolone. Its structure consists of a central 5-membered pyrazolone ring. Key functional groups attached to this core are:

  • A methyl group (-CH₃) at position 3.

  • A nitro group (-NO₂) at position 4.

  • A p-nitrophenyl group (a phenyl ring with a nitro group at the para position) attached to the nitrogen at position 1 of the pyrazolone ring.

The presence of these functional groups, particularly the acidic proton on the pyrazolone ring and the nitro groups, dictates its chemical reactivity and its utility as a precipitating agent.

Caption: Chemical structure of this compound (C₁₀H₈N₄O₅).

Experimental Protocols and Applications

This compound is widely employed as an analytical reagent for the gravimetric, and in some cases spectrophotometric, determination of various substances. Its applications are particularly prominent in the fields of natural product chemistry and drug analysis.

Determination of Alkaloids

The most notable application of this compound is in the analysis of alkaloids. Alkaloids, being basic in nature due to their nitrogen-containing heterocyclic rings, react with the acidic this compound to form stable, insoluble, yellow crystalline precipitates.

Experimental Protocol: Qualitative Test for Alkaloids

This protocol outlines a standard procedure for detecting the presence of alkaloids in a sample, such as a plant extract.

  • Reagent Preparation: Prepare a saturated solution of this compound in ethanol. This serves as the this compound reagent.

  • Sample Preparation: Dissolve the crude extract or test sample suspected of containing alkaloids in a suitable solvent.

  • Reaction: Add a few drops of the this compound reagent to the prepared sample solution.

  • Observation: The formation of a yellow precipitate indicates the presence of alkaloids in the sample.

Experimental Protocol: Spectrophotometric Assay of Alkaloids

A quantitative method has been developed based on the interaction between alkaloids and this compound in solvents of low to intermediate polarity.

  • Principle: The interaction causes a red shift in the absorption spectrum of this compound. The nonionized form shows an absorption band at 322 nm, which shifts to 355 nm upon forming the anionic species in the presence of an alkaloid. The increase in absorptivity at 355 nm is proportional to the concentration and basicity of the alkaloid.

  • Reagent and Sample Preparation:

    • Prepare a standard stock solution of this compound in a suitable non-polar or low-polarity solvent (e.g., chloroform).

    • Prepare standard solutions of the alkaloid to be quantified in the same solvent.

    • Prepare the unknown sample in the same solvent.

  • Procedure:

    • To a series of volumetric flasks, add varying concentrations of the standard alkaloid solutions and a fixed concentration of the this compound solution.

    • In a separate flask, mix the unknown sample with the this compound solution.

    • Allow the reaction to proceed for the specified time.

  • Measurement: Measure the absorbance of each solution at 355 nm using a UV-Vis spectrophotometer. Use the solvent as a blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the alkaloid in the unknown sample by interpolating its absorbance on the calibration curve. This method is reported to be sensitive to 2 µg/mL of alkaloid.

Alkaloid_Determination_Workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis (Spectrophotometry) prep_reagent Prepare Saturated This compound in Ethanol react Add Reagent to Sample prep_reagent->react prep_sample Dissolve Extract/Sample prep_sample->react observe Observe for Yellow Precipitate react->observe end_qual Result: Alkaloid Presence Confirmed observe->end_qual Precipitate Forms prep_solutions Prepare Stock Solutions (this compound & Alkaloid Standards) mix Mix Reagent with Standards and Unknown Sample prep_solutions->mix measure Measure Absorbance at 355 nm mix->measure quantify Construct Calibration Curve & Determine Concentration measure->quantify end_quan Result: Alkaloid Concentration quantify->end_quan start Start: Alkaloid Sample start->prep_sample start->prep_solutions

Caption: Workflow for alkaloid determination using this compound.

Determination of Metals and Amino Acids

This compound is also a reagent for the detection and estimation of various metals, including calcium, lead, magnesium, strontium, and thorium. It forms complexes that are practically insoluble in water, allowing for their gravimetric determination. Furthermore, it can be used as a reagent for specific amino acids like tryptophan and phenylalanine.

Conclusion

This compound is a versatile and effective reagent with significant applications in analytical chemistry. Its well-defined chemical structure and properties enable the reliable precipitation and subsequent quantification of a wide range of organic bases and metallic ions. For researchers in drug development and natural product analysis, understanding the principles and protocols associated with this compound is essential for the isolation and characterization of bioactive compounds, particularly alkaloids.

References

Picrolonic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: A detailed technical guide on Picrolonic Acid (CAS Number: 550-74-3), providing in-depth information for researchers, scientists, and drug development professionals. This guide covers the fundamental physicochemical properties, detailed experimental protocols for its application in analytical chemistry, and a visualization of its mechanism of action in alkaloid detection.

Core Properties of this compound

This compound, with the systematic IUPAC name 5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one, is a yellow crystalline solid.[1] It is recognized for its utility as a reagent in various analytical and research applications.

Chemical and Physical Data

The essential chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 550-74-3[2]
Molecular Formula C₁₀H₈N₄O₅[2]
Molecular Weight 264.19 g/mol [3]
Appearance Yellow crystalline powder[1]
Melting Point 116-120°C (with decomposition)
Solubility Slightly soluble in water. Soluble in alcohol.

Analytical Applications and Experimental Protocols

This compound is a versatile reagent, primarily employed in the quantitative analysis of alkaloids and the determination of calcium.

Spectrophotometric Determination of Alkaloids

Principle: this compound interacts with certain alkaloids in solvents of low to intermediate polarity. This interaction leads to a discernible red shift in the absorption spectrum of this compound, from approximately 322 nm to 355 nm, corresponding to the formation of the anionic resonance band. The increase in absorptivity at the new wavelength is proportional to the concentration of the alkaloid, enabling quantitative analysis. This method is effective for alkaloids containing an aliphatic amine moiety.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of the reference alkaloid standard in a suitable solvent (e.g., chloroform or a solvent of intermediate polarity). From the stock solution, prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Extract the alkaloids from the sample matrix using an appropriate method, often involving solvent extraction and pH adjustment to isolate the basic alkaloid fraction. The final extract should be dissolved in the same solvent used for the standard preparation.

  • Reaction: To a fixed volume of the standard or sample solution, add a solution of this compound in the same solvent. The concentration of the this compound solution should be optimized to ensure it is in excess relative to the expected alkaloid concentration.

  • Spectrophotometric Measurement: After allowing the reaction to complete (incubation time to be optimized based on the specific alkaloid), measure the absorbance of the solution at 355 nm using a UV-Vis spectrophotometer. Use a solution of this compound in the solvent as the blank.

  • Quantification: Construct a calibration curve by plotting the absorbance at 355 nm versus the concentration of the alkaloid standards. Determine the concentration of the alkaloid in the sample by interpolating its absorbance on the calibration curve.

Gravimetric and Spectrophotometric Determination of Calcium

Principle: this compound reacts with calcium ions to form calcium picrolonate, a complex that is practically insoluble in water. This property allows for the gravimetric determination of calcium by precipitating, isolating, and weighing the calcium picrolonate. Alternatively, the calcium picrolonate precipitate can be transformed into a colored complex for spectrophotometric analysis.

Experimental Protocol (Gravimetric):

  • Sample Preparation: Prepare an aqueous solution of the sample containing calcium ions. Ensure the solution is free from interfering ions that may also precipitate with this compound.

  • Precipitation: Heat the calcium-containing solution and add a solution of this compound in ethanol. The this compound should be added in excess to ensure complete precipitation of the calcium picrolonate.

  • Digestion: Allow the precipitate to digest by keeping the solution warm for a period to encourage the formation of larger, more easily filterable crystals.

  • Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with small portions of cold water to remove any soluble impurities.

  • Drying and Weighing: Dry the crucible with the precipitate in an oven at a suitable temperature until a constant weight is achieved. Cool the crucible in a desiccator before weighing.

  • Calculation: Calculate the mass of calcium in the original sample based on the weight of the calcium picrolonate precipitate and the stoichiometry of the complex.

Visualizing Methodologies

To further elucidate the application of this compound, the following diagrams illustrate the experimental workflow for alkaloid analysis and the logical relationship of its application in calcium determination.

experimental_workflow_alkaloid_analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_quantification Quantification alkaloid_standard Alkaloid Standard add_picrolonic_acid Add this compound Solution alkaloid_standard->add_picrolonic_acid sample_extract Sample Extract sample_extract->add_picrolonic_acid spectrophotometer Measure Absorbance at 355 nm add_picrolonic_acid->spectrophotometer calibration_curve Construct Calibration Curve spectrophotometer->calibration_curve determine_concentration Determine Sample Concentration calibration_curve->determine_concentration logical_relationship_calcium_determination cluster_gravimetric Gravimetric Method cluster_spectrophotometric Spectrophotometric Method start Calcium Ion in Solution (Ca²⁺) precipitation Precipitation Reaction start->precipitation reagent This compound Reagent reagent->precipitation precipitate Insoluble Calcium Picrolonate precipitation->precipitate isolate Isolate & Dry Precipitate precipitate->isolate transform Transform to Colored Complex precipitate->transform weigh Weigh Precipitate isolate->weigh calculate_grav Calculate Ca²⁺ Mass weigh->calculate_grav measure_abs Measure Absorbance transform->measure_abs calculate_spec Calculate Ca²⁺ Concentration measure_abs->calculate_spec

References

A Comprehensive Technical Guide to the Synthesis and Purification of Picrolonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of picrolonic acid, a valuable reagent in various chemical and pharmaceutical applications. This document details the necessary chemical precursors, reaction conditions, and purification methodologies required to obtain high-purity this compound. All quantitative data is presented in clear, structured tables, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate key workflows.

Introduction

This compound, chemically known as 3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one, is a yellow crystalline solid with a melting point of approximately 116-120 °C with decomposition. It is slightly soluble in water but readily soluble in ethanol. This compound is widely used as a precipitating agent for alkaloids, amino acids (such as tryptophan and phenylalanine), and various metals including calcium, lead, and thorium. Its ability to form crystalline derivatives makes it a valuable tool in the isolation and quantification of these compounds.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the precursor molecule, 1-phenyl-3-methyl-5-pyrazolone, followed by its nitration to yield the final product.

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

The precursor, 1-phenyl-3-methyl-5-pyrazolone, is synthesized via the condensation of phenylhydrazine with ethyl acetoacetate. Several protocols have been reported, with variations in solvents and reaction conditions, leading to high yields and purity.

Reaction: Phenylhydrazine + Ethyl Acetoacetate → 1-phenyl-3-methyl-5-pyrazolone + Ethanol + Water

Table 1: Summary of Quantitative Data for the Synthesis of 1-phenyl-3-methyl-5-pyrazolone

ParameterValueReference
Typical Yield94.8% - 97.6%[1][2]
Purity (post-recrystallization)99.3% - 99.7%[1][2]
Melting Point127-127.6 °C[1]

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, add 80 mL of methanol and 54.1 g (0.5 mol) of phenylhydrazine.

  • pH Adjustment: Stir the mixture and add concentrated hydrochloric acid to adjust the pH to approximately 5.9.

  • Reactant Addition: Heat the solution to 50 °C. Over a period of 2 hours, slowly add 65.1 g (0.5 mol) of methyl acetoacetate dropwise, while maintaining the reaction temperature between 50-55 °C.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Solvent Removal and Neutralization: Distill the methanol from the reaction mixture. Adjust the pH to neutral.

  • Second Reflux: Heat the mixture to 60-80 °C and reflux for another 1-3 hours.

  • Crystallization and Filtration: Cool the reaction solution to allow the crude product to crystallize. Collect the crystals by filtration.

  • Purification: The crude product is purified by recrystallization from a methanol-acetone mixed solvent. The purified product is a white crystalline solid.

Workflow for the Synthesis of 1-phenyl-3-methyl-5-pyrazolone

A Mix Phenylhydrazine and Methanol B Adjust pH to ~5.9 with HCl A->B C Heat to 50°C B->C D Add Methyl Acetoacetate (50-55°C, 2h) C->D E Reflux (2h) D->E F Distill Methanol E->F G Neutralize pH F->G H Reflux (60-80°C, 1-3h) G->H I Cool and Crystallize H->I J Filter Crude Product I->J K Recrystallize from Methanol/Acetone J->K L White Crystalline Product K->L

Caption: Synthesis workflow for 1-phenyl-3-methyl-5-pyrazolone.

Step 2: Nitration of 1-phenyl-3-methyl-5-pyrazolone to this compound

The second step involves the nitration of the synthesized 1-phenyl-3-methyl-5-pyrazolone. This reaction introduces nitro groups onto both the phenyl ring and the pyrazolone ring.

Reaction: 1-phenyl-3-methyl-5-pyrazolone + Nitrating Agent → 3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one (this compound)

Experimental Protocol: Nitration of 1-phenyl-3-methyl-5-pyrazolone (Generalized)

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully and slowly add a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid.

  • Dissolution of Starting Material: Dissolve the 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent, such as glacial acetic acid.

  • Nitration Reaction: Slowly add the dissolved pyrazolone to the cold nitrating mixture with constant stirring, ensuring the temperature is maintained at a low level (typically below 10 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature for a specific duration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Filtration and Washing: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

Workflow for the Nitration of 1-phenyl-3-methyl-5-pyrazolone

A Prepare Nitrating Mixture (HNO3/H2SO4) C Slowly Add Pyrazolone to Nitrating Mixture (<10°C) A->C B Dissolve 1-phenyl-3-methyl-5-pyrazolone B->C D Monitor Reaction by TLC C->D E Pour onto Crushed Ice D->E F Filter Crude this compound E->F G Wash with Cold Water F->G H Crude this compound G->H

Caption: Generalized nitration workflow for this compound synthesis.

Purification of this compound

The primary method for the purification of this compound is recrystallization, which effectively removes impurities, resulting in a product with high purity. Ethanol and water are commonly used solvents for this purpose.

Table 2: Solubility Data for this compound

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterSlightly solubleIncreased solubility
EthanolReadily solubleHigh solubility

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent system. For this compound, ethanol or an ethanol-water mixture is effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the solid in the solvent of higher solubility (ethanol) and then add the other solvent (water) dropwise until turbidity is observed, then add a few drops of the first solvent to redissolve the precipitate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be completed by placing the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, by air drying on a watch glass or in a desiccator.

Workflow for the Purification of this compound

A Dissolve Crude this compound in Hot Solvent B Hot Filtration (optional) A->B C Slowly Cool to Room Temperature B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Purified Crystals F->G H High-Purity this compound G->H

Caption: Purification of this compound by recrystallization.

Data Summary

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈N₄O₅
Molecular Weight264.19 g/mol
AppearanceYellow crystalline powder
Melting Point116-120 °C (with decomposition)
Purity (Commercial)≥98%

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound. The two-step synthesis, involving the formation of a pyrazolone precursor followed by nitration, is a well-established route. Subsequent purification by recrystallization is crucial for obtaining a high-purity product suitable for sensitive analytical and research applications. The provided protocols and workflows offer a detailed framework for researchers and professionals in the field of chemistry and drug development.

References

A Comprehensive Technical Guide to the Solubility of Picrolonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of picrolonic acid in various organic solvents. This compound, a yellow crystalline solid, is a crucial reagent in analytical chemistry, particularly for the gravimetric and spectrophotometric determination of various organic and inorganic compounds. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and analytical applications. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides visual workflows to aid in experimental design.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. While it is generally described as being readily soluble in alcohols, its solubility in other organic solvents is less documented. The available quantitative data is summarized in the table below.

SolventTemperature (°C)Solubility ( g/100 mL)
Water150.123
Water1001.203
Ethanol01.107
Ethanol8111.68
Ethyl AlcoholRoom TemperatureAt least 3.0

Note: The solubility in ethyl alcohol is inferred from the observation that a 3.0% solution remains clear.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid in a liquid is a fundamental experimental procedure. Two common and reliable methods for determining the solubility of this compound are the saturation shake-flask method followed by quantitative analysis, and the gravimetric method.

Saturation Shake-Flask Method

This method involves creating a saturated solution of this compound in the solvent of interest and then determining the concentration of the dissolved solid.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a constant-temperature bath or shaker and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to match the equilibration temperature) fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm) to remove any remaining solid particles.

  • Quantitative Analysis:

    • Accurately dilute the collected supernatant with a known volume of the same solvent.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

      • For UV-Vis analysis: Prepare a calibration curve of absorbance versus concentration using standard solutions of this compound in the solvent of interest. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • For HPLC analysis: Develop a suitable chromatographic method and prepare a calibration curve of peak area versus concentration. Inject the diluted sample and quantify the this compound concentration.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units, such as g/100 mL or mol/L.

experimental_workflow_shake_flask cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess this compound to Solvent start->add_excess seal_container Seal Container add_excess->seal_container equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) seal_container->equilibrate settle Allow Solid to Settle equilibrate->settle centrifuge Centrifuge Sample settle->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Supernatant filter->dilute quantify Quantify Concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end experimental_workflow_gravimetric cluster_prep Preparation cluster_measurement Measurement cluster_drying Drying cluster_calculation Calculation start Start prepare_saturated Prepare Saturated Solution start->prepare_saturated weigh_dish Weigh Empty Evaporating Dish prepare_saturated->weigh_dish add_supernatant Add Known Amount of Supernatant weigh_dish->add_supernatant weigh_filled Weigh Dish with Supernatant add_supernatant->weigh_filled evaporate Evaporate Solvent weigh_filled->evaporate dry_oven Dry in Vacuum Oven evaporate->dry_oven cool_desiccator Cool in Desiccator dry_oven->cool_desiccator weigh_final Weigh Dried Residue cool_desiccator->weigh_final repeat Repeat Drying and Weighing until Constant Weight weigh_final->repeat repeat->dry_oven calculate Calculate Solubility repeat->calculate end End calculate->end logical_relationship_solubility compound This compound solubility Solubility compound->solubility solvent Organic Solvent solvent->solubility temperature Temperature temperature->solubility method Experimental Method solubility->method shake_flask Shake-Flask method->shake_flask gravimetric Gravimetric method->gravimetric analysis Quantitative Analysis shake_flask->analysis weighing Direct Weighing gravimetric->weighing uv_vis UV-Vis analysis->uv_vis hplc HPLC analysis->hplc

Picrolonic acid mechanism of action as a precipitating agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrolonic acid, a yellow crystalline organic acid, has long been utilized as a selective precipitating agent in analytical and preparative chemistry. Its ability to form sparingly soluble crystalline salts with a variety of organic bases, particularly alkaloids, as well as certain amino acids and peptides, makes it a valuable tool for isolation, purification, and quantitative analysis. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a precipitating agent, detailing its application for alkaloids, peptides, and amino acids. The guide includes summaries of quantitative data, detailed experimental protocols, and visual representations of workflows and molecular interactions to aid researchers in leveraging this classical yet effective technique.

Introduction

This compound (3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one) is a strong organic acid that readily forms salts with basic compounds. The formation of these salts, often characterized by their low solubility in aqueous solutions, is the cornerstone of its utility as a precipitating agent. The precipitation process is primarily an acid-base reaction, where the acidic proton of the enol form of this compound is transferred to a basic functional group of the target molecule, such as the nitrogen atom in an alkaloid or the amino group in an amino acid or peptide. This results in the formation of an ion pair, the picrolonate salt, which, if its lattice energy is sufficiently high and its solvation energy is sufficiently low, will precipitate out of solution.

The selectivity of this compound is influenced by factors such as the basicity (pKa) of the target molecule, steric hindrance around the basic center, and the overall hydrophobicity of the resulting salt. These factors can be modulated by adjusting experimental conditions such as pH, solvent polarity, and temperature to achieve fractional precipitation and separation of closely related compounds.

Mechanism of Action

The core of this compound's precipitating action lies in the formation of an insoluble salt through an acid-base reaction. The this compound molecule exists in tautomeric equilibrium between a keto and an enol form. The enol form is acidic and can donate a proton to a basic substance (B), such as an amine, to form a picrolonate anion and a protonated base (BH+). The resulting ion pair, [BH+][Picrolonate-], forms a crystal lattice and precipitates if its solubility product (Ksp) is exceeded in the given solvent system.

The interaction with alkaloids, for instance, has been shown to cause a red shift in the UV-Vis spectrum of this compound, indicating the formation of the picrolonate anion. The extent of this interaction is dependent on the basicity (pKa) of the alkaloid[1].

This compound Precipitation Mechanism cluster_Solution In Solution cluster_Precipitate Precipitate Picrolonic_Acid This compound (Enol Form) Picrolonate_Salt Insoluble Picrolonate Salt [BH+][Picrolonate-] Picrolonic_Acid->Picrolonate_Salt Proton Transfer Base Basic Analyte (B) (e.g., Alkaloid, Amino Acid, Peptide) Base->Picrolonate_Salt Salt Formation

Figure 1: General mechanism of precipitation with this compound.

Precipitation of Alkaloids

This compound is a well-established reagent for the qualitative and quantitative determination of a wide range of alkaloids. The basic nitrogen atom(s) in the alkaloid structure readily accept a proton from this compound, leading to the formation of crystalline picrolonate salts with characteristic melting points, which can be used for identification.

Experimental Protocol: Gravimetric Determination of an Alkaloid

This protocol is adapted from the gravimetric determination of piperazine and can be generalized for other alkaloids.

  • Sample Preparation: Dissolve a known weight (e.g., 10-60 mg) of the alkaloid sample in a suitable solvent (e.g., 100 mL of distilled water).

  • Acidification: Acidify the solution by adding a dilute acid (e.g., 10 mL of 0.1 M sulfuric acid). This ensures the alkaloid is in its protonated, soluble form.

  • Precipitation: Slowly add a solution of this compound in a suitable solvent (e.g., ethanol) dropwise with constant stirring. An excess of the precipitating agent is typically added to ensure complete precipitation.

  • Digestion: Gently heat the mixture (e.g., on a water bath) for a short period (e.g., 15-30 minutes) to encourage the formation of larger, more easily filterable crystals. This process is known as digestion.

  • Cooling and Filtration: Allow the mixture to cool to room temperature, and then filter the precipitate through a pre-weighed sintered glass crucible.

  • Washing: Wash the precipitate with a small amount of cold solvent (the same as used for the sample) to remove any excess this compound and other soluble impurities. Subsequently, wash with a volatile organic solvent like diethyl ether to aid in drying.

  • Drying: Dry the crucible containing the precipitate in an oven at a suitable temperature (e.g., 100-110 °C) until a constant weight is achieved.

  • Calculation: The weight of the alkaloid in the original sample can be calculated using the weight of the precipitate and the gravimetric factor (Molecular Weight of Alkaloid / Molecular Weight of Alkaloid Picrolonate).

Alkaloid Precipitation Workflow Start Start Dissolve_Alkaloid Dissolve Alkaloid in Aqueous Acid Start->Dissolve_Alkaloid Add_Picrolonic_Acid Add this compound Solution Dissolve_Alkaloid->Add_Picrolonic_Acid Precipitate_Formation Precipitate Forms Add_Picrolonic_Acid->Precipitate_Formation Digest_Precipitate Digest Precipitate (Heating) Precipitate_Formation->Digest_Precipitate Filter_and_Wash Filter and Wash Precipitate Digest_Precipitate->Filter_and_Wash Dry_to_Constant_Weight Dry to Constant Weight Filter_and_Wash->Dry_to_Constant_Weight Gravimetric_Analysis Gravimetric Analysis Dry_to_Constant_Weight->Gravimetric_Analysis

Figure 2: Experimental workflow for alkaloid precipitation.
Quantitative Data

PropertyValueReference
This compound Solubility in Water0.123 g/100 mL at 15 °C[2]
This compound Solubility in Ethanol1.107 g/100 mL at 0 °C[2]

Precipitation of Peptides and Proteins

The use of this compound for the precipitation of peptides and proteins is less documented than for alkaloids. However, the underlying principle of salt formation with basic amino acid residues (lysine, arginine, histidine) and the N-terminal amino group suggests its potential applicability. The precipitation of peptides and proteins by acids is a common technique, often leading to denaturation.

Theoretical Mechanism and Considerations

This compound, as a strong acid, can interact with the positively charged sites on a peptide or protein chain at a pH below their isoelectric point (pI). This interaction neutralizes the charges and can lead to a decrease in solubility, causing precipitation. The large, hydrophobic nature of the picrolonate anion may further contribute to the insolubility of the resulting complex by promoting hydrophobic interactions between the peptide/protein-picrolonate adducts.

Factors influencing precipitation include:

  • pH: The pH of the solution must be controlled to ensure the target peptide/protein has a net positive charge.

  • Peptide/Protein Concentration: Higher concentrations are more likely to lead to precipitation.

  • This compound Concentration: A sufficient concentration is needed to exceed the solubility product of the peptide/protein picrolonate.

  • Ionic Strength: The presence of other salts can influence solubility.

  • Temperature: Temperature can affect both the solubility of the complex and the stability of the peptide/protein.

Proposed Experimental Protocol (Hypothetical)

This is a generalized protocol based on standard acid precipitation methods for proteins and peptides. Optimization for a specific peptide or protein is crucial.

  • Solution Preparation: Dissolve the peptide or protein in a suitable buffer at a pH where it carries a net positive charge (typically 1-2 pH units below its pI).

  • Cooling: Cool the solution on an ice bath to minimize potential denaturation.

  • Precipitant Addition: Slowly add a pre-chilled solution of this compound (e.g., in ethanol or water) to the peptide/protein solution with gentle stirring.

  • Incubation: Incubate the mixture on ice for a period (e.g., 30-60 minutes) to allow for complete precipitation.

  • Centrifugation: Pellet the precipitate by centrifugation at a suitable speed and temperature (e.g., 10,000 x g for 15 minutes at 4 °C).

  • Washing: Carefully decant the supernatant. Wash the pellet with a cold, acidic solution (to maintain the protonated state) or a cold organic solvent to remove excess this compound.

  • Resuspension/Analysis: The precipitated peptide/protein can be resolubilized in a suitable buffer, potentially requiring a pH shift to a more basic environment.

Peptide_Protein_Precipitation_Pathway Peptide_in_Solution Peptide/Protein in Aqueous Buffer (pH < pI) Add_Picrolonic_Acid Add this compound Peptide_in_Solution->Add_Picrolonic_Acid Ionic_Interaction Ionic Interaction with Basic Residues Add_Picrolonic_Acid->Ionic_Interaction Charge_Neutralization Charge Neutralization Ionic_Interaction->Charge_Neutralization Hydrophobic_Aggregation Hydrophobic Aggregation Charge_Neutralization->Hydrophobic_Aggregation Precipitation Precipitation Hydrophobic_Aggregation->Precipitation

Figure 3: Proposed signaling pathway for peptide/protein precipitation.

Precipitation of Amino Acids

This compound is known to precipitate certain amino acids, particularly tryptophan and phenylalanine. The mechanism is analogous to that of alkaloids, involving salt formation with the amino group.

Experimental Protocol: Isolation of Tryptophan or Phenylalanine
  • Sample Preparation: Prepare an aqueous solution of the amino acid.

  • Precipitation: Add a saturated aqueous solution of this compound. The picrolonate salt of the amino acid will precipitate.

  • Filtration and Washing: Filter the precipitate and wash with cold water.

  • Dissociation of the Salt: To recover the free amino acid, the picrolonate salt can be dissolved in a minimal amount of hot water and treated with a strong acid (e.g., hydrochloric acid). The this compound will precipitate upon cooling and can be filtered off.

  • Isolation of Amino Acid: The amino acid can then be recovered from the filtrate by crystallization, for example, by adjusting the pH to its isoelectric point.

Quantitative Data

Similar to alkaloids, specific solubility product data for amino acid picrolonates are not widely tabulated. Experimental determination is recommended for quantitative applications.

Amino AcidWater Solubility (g/L at 25°C)Notes
L-Tryptophan11.4Solubility is pH-dependent.
L-Phenylalanine29.6Solubility is pH-dependent.

Characterization of Picrolonate Precipitates

The crystalline nature of picrolonate salts makes them amenable to characterization by various analytical techniques:

  • Melting Point Analysis: The sharp and characteristic melting points of picrolonate derivatives are useful for identification purposes.

  • Elemental Analysis: Can be used to confirm the stoichiometry of the salt.

  • Spectroscopy (UV-Vis, IR, NMR): Can provide structural information about the salt and confirm the proton transfer.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the crystalline salt, offering insights into the packing forces and intermolecular interactions that govern its low solubility.

Precipitate_Characterization_Workflow Precipitate Isolated Precipitate Melting_Point Melting Point Analysis Precipitate->Melting_Point Elemental_Analysis Elemental Analysis Precipitate->Elemental_Analysis Spectroscopy Spectroscopic Analysis Precipitate->Spectroscopy XRay_Crystallography X-ray Crystallography Precipitate->XRay_Crystallography Structural_Elucidation Structural Elucidation and Identification Melting_Point->Structural_Elucidation Elemental_Analysis->Structural_Elucidation Spectroscopy->Structural_Elucidation XRay_Crystallography->Structural_Elucidation

Figure 4: Workflow for the characterization of picrolonate precipitates.

Safety Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions.[3][4]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.

  • Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound remains a relevant and effective precipitating agent for the isolation and analysis of basic organic compounds. Its mechanism of action, rooted in the formation of insoluble crystalline salts, allows for a degree of selectivity based on the basicity and structure of the target molecule. While detailed quantitative solubility data for many picrolonate salts is sparse, the provided protocols and theoretical frameworks offer a solid foundation for researchers to develop and optimize precipitation methods for alkaloids, and potentially for peptides and specific amino acids. The ability to generate well-defined crystalline products also opens the door for detailed structural characterization, providing deeper insights into the molecular interactions driving the precipitation process. As with any chemical reagent, proper safety precautions must be observed when handling this compound.

References

Tautomeric Forms of Picrolonic Acid in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picrolonic acid, chemically known as 3-methyl-4-nitro-1-(4-nitrophenyl)-5-pyrazolone, is a compound of significant interest in analytical chemistry and drug discovery.[1][2] Its utility is deeply connected to its molecular structure and, critically, its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, and for this compound, this phenomenon dictates its reactivity, polarity, and spectroscopic properties.[3] This guide provides a comprehensive overview of the tautomeric equilibria of this compound in solution, detailing the experimental methodologies used for their characterization and presenting available quantitative data. Understanding these tautomeric forms is crucial for professionals leveraging this molecule in complex chemical and biological systems.

Introduction to Tautomerism in this compound

Tautomerism is the chemical equilibrium between two or more interconvertible constitutional isomers.[4] In the context of this compound, two primary types of tautomerism are of interest due to its molecular structure:

  • Keto-Enol Tautomerism: Occurring within the pyrazolone ring, this involves the migration of a proton from the α-carbon (C4) to the carbonyl oxygen (O5), resulting in an equilibrium between a ketone form and an enol (or enolic) form.[5]

  • Nitro-Aci Tautomerism: This involves the proton transfer from the carbon adjacent to the nitro group to one of the oxygen atoms of the nitro group, forming an "aci" or nitronic acid tautomer.

The equilibrium between these forms is dynamic and highly sensitive to environmental conditions, particularly the nature of the solvent. The distinct electronic and structural characteristics of each tautomer lead to different chemical behaviors and spectroscopic signatures.

Potential Tautomeric Forms of this compound

This compound can exist in several tautomeric forms in solution. The principal equilibrium is typically the keto-enol type, with the potential for nitro-aci tautomerism under certain conditions. The main forms are:

  • Keto Form (CH-form): This is the 3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one structure. The proton is located on the carbon at the 4-position of the pyrazolone ring.

  • Enol Form (OH-form): This form, 5-hydroxy-3-methyl-4-nitro-1-(p-nitrophenyl)pyrazole, arises from the migration of the C4 proton to the carbonyl oxygen. This creates a hydroxyl group and a C=C double bond within the ring.

  • NH-form: While less commonly discussed for this specific substituted pyrazolone, a third tautomer involving protonation of the ring nitrogen (N2) is theoretically possible, though generally less stable than the CH and OH forms for 5-pyrazolones.

  • Aci-Nitro Form: The presence of the nitro group at the C4 position allows for the possibility of tautomerization to a nitronic acid form, where the C4-H proton migrates to an oxygen of the nitro group. This form is often an intermediate in reactions involving nitro compounds.

The interplay between these forms is depicted in the logical relationship diagram below.

G Tautomeric Equilibria of this compound Keto Keto Form (CH-Tautomer) Enol Enol Form (OH-Tautomer) Keto->Enol Keto-Enol Tautomerism Aci Aci-Nitro Form (Nitronic Acid) Keto->Aci Nitro-Aci Tautomerism

Tautomeric equilibria of this compound.

Influence of Solvent on Tautomeric Equilibrium

The solvent plays a pivotal role in determining the predominant tautomeric form in solution. The equilibrium position is governed by the relative stabilization of each tautomer by the solvent.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds with the keto form's carbonyl group and the enol form's hydroxyl group. In many β-dicarbonyl systems, polar solvents tend to favor the more polar keto form.

  • Polar Aprotic Solvents (e.g., DMSO, chloroform): Solvents like DMSO can act as strong hydrogen bond acceptors, which can stabilize the enol tautomer. Conversely, less polar solvents like chloroform often favor the enol form, especially if it can be stabilized by an intramolecular hydrogen bond.

  • Non-polar Solvents (e.g., hexane, carbon tetrachloride): In these solvents, the enol form is often favored if it can form a stable intramolecular hydrogen bond, as this reduces the molecule's interaction with the non-polar environment.

The general trend observed for many β-dicarbonyl compounds is a shift toward the keto tautomer as solvent polarity increases.

Quantitative Data on Tautomeric Equilibria

CompoundSolvent% Keto Tautomer% Enol TautomerReference System
AcetylacetoneHexane892β-Diketone
AcetylacetoneChloroform2080β-Diketone
AcetylacetoneWater8416β-Diketone
Acetoacetic AcidCarbon Tetrachloride5149β-Keto Acid
Acetoacetic AcidD₂O>98<2β-Keto Acid
p-Hydroxyphenylpyruvic AcidDMSOLowHighα-Keto Acid
p-Hydroxyphenylpyruvic AcidWaterHighLowα-Keto Acid

This table is compiled from data on analogous compounds to illustrate solvent effects on keto-enol equilibria.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution rely on several key spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism because the timescale of the experiment is often slow enough to observe distinct signals for each tautomer.

Protocol:

  • Sample Preparation: Dissolve a precise amount of this compound in the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Identify characteristic signals. For this compound, the keto form would show a signal for the CH proton at C4, while the enol form would show a signal for the OH proton. The chemical shifts of the methyl and aromatic protons will also differ slightly between tautomers.

    • The enolic OH proton signal may be broad and its position can be temperature-dependent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The key diagnostic signals are the carbonyl carbon (~160-180 ppm) in the keto form and the enolic carbons (C-OH and C=C) in the enol form.

  • Quantification:

    • Integrate the area of well-resolved, non-exchangeable proton signals corresponding to each tautomer (e.g., the methyl protons or distinct aromatic protons).

    • The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution. For example: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

Ultraviolet-Visible (UV-Vis) Spectroscopy

Different tautomers have distinct electronic structures and will therefore exhibit different absorption maxima (λ_max) in their UV-Vis spectra.

Protocol:

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of this compound in various solvents of interest.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-500 nm) using a spectrophotometer.

    • Use the pure solvent as a blank reference.

  • Data Analysis:

    • Identify the λ_max for the absorption bands. The keto and enol forms will have different λ_max values due to differences in their conjugated π-electron systems.

    • By comparing the spectra in different solvents where one tautomer is known to dominate (or by using computational chemistry to predict the spectra of individual tautomers), the observed bands can be assigned.

    • Quantitative analysis can be complex due to overlapping spectral bands but can be achieved through deconvolution methods if the molar absorptivity coefficients of each tautomer are known.

Infrared (IR) Spectroscopy

IR spectroscopy is sensitive to the vibrational frequencies of specific functional groups, making it useful for identifying which tautomer is present.

Protocol:

  • Sample Preparation: Prepare a concentrated solution of this compound in a solvent that has transparent windows in the IR regions of interest (e.g., CCl₄, CS₂).

  • Spectral Acquisition:

    • Acquire the IR spectrum using an FTIR spectrometer.

  • Data Analysis:

    • Look for characteristic vibrational bands:

      • Keto Form: A strong C=O stretching band (typically ~1700-1740 cm⁻¹ for the pyrazolone ring) and a C-H stretch.

      • Enol Form: A broad O-H stretching band (~3200-3600 cm⁻¹) and a C=C stretching band (~1600-1650 cm⁻¹). The C=O band will be absent.

    • The relative intensity of these bands provides qualitative evidence for the dominant tautomer.

The following diagram illustrates a typical workflow for these experimental investigations.

G Experimental Workflow for Tautomer Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Dissolve this compound in Solvent of Interest NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze Sample UVVis UV-Vis Spectroscopy Prep->UVVis Analyze Sample IR IR Spectroscopy Prep->IR Analyze Sample Quant Quantitative Analysis (Tautomer Ratio) NMR->Quant Struct Structural Assignment (Keto vs. Enol) UVVis->Struct IR->Struct Conclusion Determine Dominant Tautomer and Equilibrium Constant Quant->Conclusion Struct->Conclusion

References

Spectroscopic Profile of Picrolonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of picrolonic acid (3-methyl-4-nitro-1-(p-nitrophenyl)-5-pyrazolone), a compound of significant interest in analytical chemistry and drug development. This document details its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and a schematic for its synthesis.

Chemical Structure and Properties

This compound is a yellow crystalline solid with the molecular formula C₁₀H₈N₄O₅ and a molecular weight of 264.19 g/mol . It is sparingly soluble in water but soluble in alcohol.[1] Its structure, characterized by a pyrazolone core with a methyl group and two nitro-substituted phenyl rings, is the basis for its unique spectroscopic signature.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented in Table 1 is based on typical IR absorption ranges for the functional groups present in the molecule.

Table 1: Predicted Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850WeakAliphatic C-H Stretch (CH₃)
~1710-1680StrongC=O Stretch (Pyrazolone ring)
~1600-1585Medium-StrongAromatic C=C Stretch
~1550-1500StrongAsymmetric NO₂ Stretch
~1500-1400MediumAromatic C=C Stretch
~1350-1300StrongSymmetric NO₂ Stretch
~1300-1200MediumC-N Stretch
~850StrongC-H Out-of-plane Bending (p-disubstituted benzene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3Singlet3H-CH₃
~5.9Singlet1H-CH-NO₂
~8.0Doublet2HAromatic H (ortho to NO₂)
~8.4Doublet2HAromatic H (meta to NO₂)

Table 3: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~15-CH₃
~85-CH-NO₂
~120Aromatic CH
~125Aromatic CH
~145Aromatic C-NO₂
~148Aromatic C-N
~155C=N
~160C=O
~165C-CH₃
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals characteristic absorption bands that are sensitive to the ionization state of the molecule.

Table 4: UV-Vis Spectral Data of this compound

Formλmax (nm)Solvent Conditions
Nonionized322Solvents of low to intermediate polarity
Anionic355Solvents of low to intermediate polarity in the presence of a base

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of dry this compound is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak or TMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or a buffer of known pH). Serial dilutions are made to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-600 nm. A cuvette containing the pure solvent is used as a blank to zero the instrument.

Synthesis Pathway

This compound is synthesized via the nitration of 1-(4-nitrophenyl)-3-methyl-5-pyrazolone. The precursor itself is synthesized through the condensation of ethyl acetoacetate and p-nitrophenylhydrazine. The following diagram illustrates the logical workflow of this synthesis.

Synthesis_of_Picrolonic_Acid cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation p-Nitrophenylhydrazine p-Nitrophenylhydrazine p-Nitrophenylhydrazine->Condensation 1-(4-nitrophenyl)-3-methyl-5-pyrazolone 1-(4-nitrophenyl)-3-methyl-5-pyrazolone Nitration Nitration 1-(4-nitrophenyl)-3-methyl-5-pyrazolone->Nitration Condensation->1-(4-nitrophenyl)-3-methyl-5-pyrazolone Nitrating Agent Nitrating Agent Nitrating Agent->Nitration This compound This compound Nitration->this compound

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical experimental workflow for the complete spectroscopic characterization of a synthesized batch of this compound.

Spectroscopic_Workflow Sample Preparation Sample Preparation IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy KBr Pellet NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Deuterated Solvent UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Preparation->UV-Vis Spectroscopy Dilute Solution Data Analysis Data Analysis IR Spectroscopy->Data Analysis NMR Spectroscopy->Data Analysis UV-Vis Spectroscopy->Data Analysis Structural Confirmation Structural Confirmation Data Analysis->Structural Confirmation

References

A Legacy in Gravimetric and Volumetric Analysis: The Historical Applications of Picrolonic Acid in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For decades before the advent of modern instrumental analysis, picrolonic acid (3-methyl-4-nitro-1-(p-nitrophenyl)-5-pyrazolone) served as a versatile and reliable reagent in analytical chemistry. Its ability to form sparingly soluble crystalline precipitates with a variety of metal ions and organic bases made it a cornerstone of gravimetric and volumetric analysis. This technical guide delves into the historical applications of this compound, providing a detailed overview of its use in the determination of calcium, thorium, and key amino acids, offering researchers and drug development professionals a glimpse into the foundational techniques of quantitative analysis.

This compound's utility stemmed from the predictable stoichiometry and the often-favorable physical characteristics of its precipitates, which allowed for accurate and reproducible quantification of various analytes. While largely superseded by more rapid and sensitive instrumental methods, a study of these historical techniques offers valuable insights into the principles of chemical analysis and the ingenuity of early 20th-century chemists.

Gravimetric and Volumetric Determination of Calcium

One of the most significant historical applications of this compound was in the determination of calcium. The method was valued for its accuracy and was widely used in clinical and biological chemistry.

Gravimetric Method

The gravimetric determination of calcium with this compound relies on the formation of a sparingly soluble calcium picrolonate precipitate.

Experimental Protocol:

  • Sample Preparation: A known volume of the calcium-containing solution (e.g., serum, urine) is made slightly acidic with acetic acid.

  • Precipitation: A saturated aqueous solution of this compound is added in excess to the heated sample solution (typically around 60-80 °C). The mixture is then allowed to cool slowly to ensure complete precipitation of the characteristic yellow, crystalline calcium picrolonate.

  • Digestion: The precipitate is often "digested" by letting it stand for several hours or overnight. This process allows smaller, less-perfect crystals to dissolve and redeposit onto larger, more perfect ones, resulting in a more easily filterable and purer precipitate.

  • Filtration and Washing: The precipitate is collected by filtration through a sintered glass or porcelain filtering crucible. It is then washed with a cold, dilute solution of this compound to remove any soluble impurities without dissolving the precipitate. Finally, a wash with a minimal amount of cold water or an organic solvent like ether helps to remove the excess this compound.

  • Drying and Weighing: The crucible containing the calcium picrolonate precipitate is dried to a constant weight in an oven at a temperature of 110-120 °C. From the weight of the precipitate, the amount of calcium in the original sample can be calculated using the gravimetric factor.

Volumetric and Indirect Methods

In addition to the direct gravimetric method, several indirect volumetric and instrumental methods were developed to quantify calcium via its picrolonate precipitate. A notable method involved the titration of excess this compound.

Experimental Protocol (Indirect Volumetric):

  • Precipitation: Calcium is precipitated as calcium picrolonate using a known excess of a standard this compound solution.

  • Separation: The calcium picrolonate precipitate is removed by filtration.

  • Titration of Excess Reagent: The concentration of the remaining this compound in the filtrate is then determined by titration. One historical method involved an amperometric or potentiometric titration with a standard solution of methylene blue, which forms a stoichiometric complex with this compound.[1]

  • Calculation: The amount of this compound that reacted with the calcium is calculated by subtracting the amount of excess this compound from the initial amount added. This value is then used to determine the concentration of calcium in the original sample.

Another historical approach involved the polarographic measurement of the residual this compound after the precipitation of calcium picrolonate.[1]

Spectrophotometric Determination

A colorimetric method for calcium was also developed, which involved the conversion of the calcium picrolonate precipitate into a colored compound.

Experimental Protocol:

  • Precipitation and Isolation: Calcium is precipitated as calcium picrolonate and the precipitate is isolated and washed as in the gravimetric method.

  • Color Development: The isolated calcium picrolonate is dissolved and treated with bromine water in an alkaline medium. This reaction produces a red, water-soluble complex.

  • Spectrophotometric Measurement: The absorbance of the resulting red solution is measured using a spectrophotometer. The concentration of calcium is then determined by comparing the absorbance to a calibration curve prepared from standard calcium solutions. This method was noted for the stability of the colored complex, which followed Beer-Lambert Law.

Determination of Thorium

This compound was also employed as a precipitating agent for the gravimetric determination of thorium. This was particularly useful in the analysis of ores and other materials containing this element.

Gravimetric Method

The gravimetric determination of thorium with this compound is based on the formation of an insoluble thorium picrolonate precipitate.

Experimental Protocol:

  • pH Adjustment: The thorium-containing solution is adjusted to a specific pH, a critical step to ensure complete precipitation of thorium while minimizing the co-precipitation of other metal ions.

  • Precipitation: A solution of this compound is added to the thorium solution to precipitate thorium picrolonate.

  • Filtration, Washing, and Ignition: The precipitate is filtered, washed with a dilute this compound solution, and then with water.

  • Ignition and Weighing: The precipitate is then ignited at a high temperature to convert it to thorium dioxide (ThO₂), a stable and weighable form. The amount of thorium is then calculated from the weight of the thorium dioxide.

Analysis of Amino Acids: Tryptophan and Arginine

This compound found application in early amino acid analysis, serving as a reagent for the separation and quantification of specific amino acids, notably tryptophan and arginine, from protein hydrolysates.

Determination of Tryptophan

The indole nucleus of tryptophan reacts with this compound to form a sparingly soluble salt, which can be used for its quantitative determination.

Experimental Protocol (Gravimetric):

  • Protein Hydrolysis: The protein sample is first hydrolyzed to its constituent amino acids.

  • Precipitation: The resulting amino acid mixture is treated with a solution of this compound. Under appropriate conditions (e.g., in an acidic solution), tryptophan picrolonate precipitates selectively.

  • Isolation and Quantification: The precipitate is then filtered, washed, dried, and weighed. The amount of tryptophan in the original protein can be calculated from the weight of the tryptophan picrolonate.

Determination of Arginine

Arginine, with its strongly basic guanidinium group, readily forms an insoluble picrolonate salt, a property that was exploited for its quantitative analysis.

Experimental Protocol (Gravimetric):

  • Sample Preparation: The protein hydrolysate or solution containing arginine is prepared.

  • Precipitation: A solution of this compound is added to precipitate arginine picrolonate. The conditions, such as pH and temperature, are controlled to ensure complete precipitation.

  • Filtration and Washing: The crystalline precipitate is collected on a filter, washed with a small amount of cold water, and then with alcohol and ether to facilitate drying.

  • Drying and Weighing: The precipitate is dried to a constant weight and the amount of arginine is calculated based on the stoichiometry of arginine picrolonate.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the historical use of this compound in analytical chemistry. It is important to note that the precision and accuracy of these methods are generally lower than modern instrumental techniques.

AnalyteMethodPrecipitate/ComplexKey ParametersReported Accuracy/Sensitivity
Calcium GravimetricCalcium PicrolonatePrecipitation from slightly acidic solution, drying at 110-120 °C.High accuracy for its time.
Volumetric (Indirect)Calcium PicrolonateTitration of excess this compound with methylene blue.Suitable for micro-determination.[1]
SpectrophotometricRed complex with bromine waterMeasurement of absorbance of the colored complex.Follows Beer-Lambert Law.
Thorium GravimetricThorium PicrolonatePrecipitation followed by ignition to ThO₂.-
Tryptophan GravimetricTryptophan PicrolonatePrecipitation from protein hydrolysate.-
Arginine GravimetricArginine PicrolonatePrecipitation from protein hydrolysate.-

Experimental Workflows and Logical Diagrams

The logical progression of these historical analytical methods can be visualized to better understand the workflow.

Gravimetric_Calcium_Determination cluster_prep Sample Preparation cluster_precip Precipitation cluster_iso Isolation & Purification cluster_quant Quantification A Calcium-containing solution B Acidify with acetic acid A->B C Add excess This compound solution B->C D Heat and cool to form precipitate C->D E Digest precipitate D->E F Filter and wash E->F G Dry to constant weight F->G H Weigh precipitate G->H I Calculate calcium concentration H->I

Gravimetric determination of calcium workflow.

Indirect_Volumetric_Calcium_Determination cluster_precip Precipitation cluster_sep Separation cluster_titrate Titration cluster_calc Calculation A Calcium solution B Add known excess of standard this compound A->B C Precipitate calcium picrolonate B->C D Filter to separate precipitate and filtrate C->D E Take aliquot of filtrate D->E F Titrate with standard methylene blue solution E->F G Determine excess This compound F->G H Calculate this compound reacted with calcium G->H I Calculate calcium concentration H->I

Indirect volumetric determination of calcium workflow.

Gravimetric_Amino_Acid_Determination cluster_hydrolysis Sample Preparation cluster_precip Precipitation cluster_quant Quantification A Protein sample B Acid hydrolysis A->B C Amino acid mixture B->C D Add picrolonic acid solution C->D E Selective precipitation of Tryptophan or Arginine picrolonate D->E F Filter, wash, and dry precipitate E->F G Weigh precipitate F->G H Calculate amino acid content G->H

Gravimetric determination of amino acids workflow.

Conclusion

The historical use of this compound in analytical chemistry showcases the fundamental principles of gravimetric and volumetric analysis. While these methods have been largely replaced, they represent a significant chapter in the development of quantitative chemical analysis. Understanding these classical techniques provides a valuable context for modern analytical scientists and highlights the enduring importance of stoichiometry, solubility, and precipitate purity in achieving accurate chemical measurements. The detailed protocols and data presented here serve as a technical resource for researchers interested in the history of analytical chemistry and the foundational methods that paved the way for today's advanced analytical instrumentation.

References

Methodological & Application

Application Notes and Protocols for the Gravimetric Determination of Calcium Using Picrolonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrolonic acid (3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one) is a crystalline organic compound that serves as a reagent for the detection and quantitative analysis of various elements, including calcium. In gravimetric analysis, this compound is utilized to precipitate calcium ions from a solution as calcium picrolonate, a salt that is sparingly soluble in water. This precipitate can then be filtered, dried, and weighed to determine the amount of calcium in the original sample with a high degree of accuracy and precision, hallmarks of gravimetric methods.

This document provides detailed application notes and a generalized protocol for the gravimetric determination of calcium using this compound. Due to the limited availability of a standardized, published method, the following protocol is based on the fundamental principles of gravimetric analysis.

Chemical and Physical Properties of this compound

A thorough understanding of the precipitating agent is crucial for successful gravimetric analysis. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₈N₄O₅
Molar Mass 264.19 g/mol
Appearance Yellow leaflets or powder
Melting Point 116-117 °C (decomposes at 125 °C)
Solubility in Water Sparingly soluble
Solubility in Alcohol Soluble

Principle of the Method

The gravimetric determination of calcium using this compound is based on the precipitation of calcium ions (Ca²⁺) from a solution by the addition of a solution of this compound. The reaction proceeds as follows:

Ca²⁺ (aq) + 2 C₁₀H₇N₄O₅⁻ (aq) → Ca(C₁₀H₇N₄O₅)₂ (s)

The resulting calcium picrolonate precipitate is a stable compound with a definite stoichiometry, allowing for the calculation of the original calcium concentration from the mass of the dried precipitate. The success of the method relies on the near-complete precipitation of calcium ions and the purity of the final weighed product.

Experimental Protocol

Note: This is a generalized protocol and may require optimization for specific sample matrices.

4.1. Materials and Reagents

  • Sample: A solution containing an unknown quantity of calcium ions.

  • This compound Solution: A saturated solution of this compound in ethanol or hot water.

  • Hydrochloric Acid (HCl): Dilute solution (e.g., 1 M) for sample preparation.

  • Ammonium Hydroxide (NH₄OH): Dilute solution (e.g., 1 M) for pH adjustment.

  • Washing Solution: A dilute solution of this compound or ice-cold distilled water.

  • Distilled or Deionized Water

  • Ashless Filter Paper or Sintered Glass Crucible

  • Standard laboratory glassware: Beakers, graduated cylinders, stirring rods, etc.

  • Drying Oven

  • Desiccator

  • Analytical Balance

4.2. Procedure

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample or pipette a precise volume of the sample solution into a beaker.

    • Dissolve the sample in a minimal amount of dilute hydrochloric acid, if necessary, and then dilute with distilled water.

  • Precipitation:

    • Heat the sample solution to approximately 70-80 °C.

    • Slowly add the this compound solution dropwise to the hot sample solution while stirring continuously. An excess of the precipitating agent should be added to ensure complete precipitation of the calcium ions.

    • Adjust the pH of the solution to slightly alkaline by the slow addition of dilute ammonium hydroxide to further decrease the solubility of the calcium picrolonate precipitate.

    • Allow the precipitate to digest by keeping the solution hot (without boiling) for at least one hour. This process promotes the formation of larger, purer crystals that are easier to filter.

  • Filtration and Washing:

    • Filter the hot solution through a pre-weighed sintered glass crucible or ashless filter paper.

    • Wash the precipitate several times with small portions of the washing solution (dilute this compound or ice-cold water) to remove any co-precipitated impurities. Test the filtrate for the presence of interfering ions if necessary.

  • Drying and Weighing:

    • Dry the crucible and precipitate in a drying oven at a suitable temperature (e.g., 110 °C) until a constant weight is achieved.

    • Cool the crucible in a desiccator to room temperature before each weighing to prevent errors due to air buoyancy.

    • Repeat the drying and weighing cycles until two consecutive weighings agree within a specified tolerance (e.g., ±0.2 mg).

4.3. Calculation of Calcium Content

The percentage of calcium in the original sample can be calculated using the following formula:

% Calcium = ( (Mass of Precipitate (g) × Gravimetric Factor) / Mass of Sample (g) ) × 100

The gravimetric factor is calculated as:

Gravimetric Factor = (Atomic Mass of Ca) / (Molar Mass of Ca(C₁₀H₇N₄O₅)₂)

Quantitative Data Summary

ParameterFormula / Value
Molar Mass of this compound (C₁₀H₈N₄O₅) 264.19 g/mol
Molar Mass of Calcium (Ca) 40.08 g/mol
Molar Mass of Calcium Picrolonate (Ca(C₁₀H₇N₄O₅)₂) 566.44 g/mol
Gravimetric Factor for Calcium 0.07076

Potential Interferences

Several ions can potentially interfere with the gravimetric determination of calcium using this compound by co-precipitating. These include:

  • Strontium (Sr²⁺)

  • Barium (Ba²⁺)

  • Lead (Pb²⁺)

  • Magnesium (Mg²⁺) may also interfere under certain conditions.

It is essential to remove or mask these interfering ions before the precipitation of calcium picrolonate to ensure accurate results.

Workflow Diagram

The following diagram illustrates the general workflow for the gravimetric determination of calcium using this compound.

Gravimetric_Determination_of_Calcium cluster_preparation Sample Preparation cluster_precipitation Precipitation cluster_separation Separation & Purification cluster_analysis Analysis Sample Weigh/Pipette Sample Dissolve Dissolve in Acid & Dilute Sample->Dissolve Heat Heat Sample Solution Dissolve->Heat Add_Reagent Add this compound Solution Heat->Add_Reagent Adjust_pH Adjust to Alkaline pH Add_Reagent->Adjust_pH Digest Digest Precipitate Adjust_pH->Digest Filter Filter Precipitate Digest->Filter Wash Wash Precipitate Filter->Wash Dry Dry to Constant Weight Wash->Dry Weigh Weigh Precipitate Dry->Weigh Calculate Calculate % Calcium Weigh->Calculate

Application Notes: Spectrophotometric Analysis of Alkaloids Using Picrolonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The spectrophotometric analysis of alkaloids using picrolonic acid is a well-established method for the quantitative determination of certain alkaloids in pharmaceutical preparations and biological samples.[1][2] This method is predicated on the interaction between this compound and alkaloids containing an aliphatic amine moiety.[1][2] In solvents of low to intermediate polarity, the presence of these alkaloids induces a bathochromic (red) shift in the absorption spectrum of this compound, from approximately 322 nm to a range of 355-362 nm.[1] This spectral shift corresponds to the formation of an anionic resonance band of this compound, indicating an acid-base interaction with the alkaloid.

The resulting increase in molar absorptivity is directly proportional to the concentration of the alkaloid, a principle that allows for sensitive and accurate quantification. The basicity (pKa) of the alkaloid also influences the extent of the absorptivity increase. Notably, this method is selective for alkaloids with an aliphatic amine group; arylamines and aromatic N-heterocycles do not produce an observable shift. The technique is sensitive, with the capability to detect alkaloid concentrations as low as 2 µg/mL, and demonstrates high accuracy and precision.

Principle of the Method

The underlying principle of this analytical method is the formation of a colored complex between the alkaloid and this compound. This compound, a nitro-containing compound, acts as an acid, while the nitrogenous alkaloid acts as a base. This acid-base reaction, in a suitable non-polar solvent, leads to the formation of an ion-pair complex. This complex exhibits a distinct absorption maximum at a longer wavelength compared to this compound alone, allowing for its selective measurement without interference from the unreacted reagent.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_analysis Analysis Alkaloid Alkaloid (with aliphatic amine) Complex_Formation Complex Formation (in low polarity solvent) Alkaloid->Complex_Formation Picrolonic_Acid This compound (λmax ≈ 322 nm) Picrolonic_Acid->Complex_Formation Product Alkaloid-Picrolonate Complex (λmax ≈ 355-362 nm) Complex_Formation->Product Red Shift Spectrophotometry Spectrophotometric Measurement Product->Spectrophotometry Increased Absorbance

Figure 1: Logical relationship of the reaction between an alkaloid and this compound.

Applicability

This method has been successfully applied to the analysis of various alkaloids in pharmaceutical formulations, including:

  • Atropine

  • Ephedrine

  • Codeine

  • Emetine

  • Quinine

  • Strychnine

The method's sensitivity is reported to be 2 µg of alkaloid per mL, with an accuracy of approximately ±1.5% and a standard deviation ranging from ±1.05 to 1.31%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric analysis of alkaloids using this compound.

ParameterValueAlkaloids AssayedReference
λmax of this compound ~322 nm-
λmax of Alkaloid-Picrolonate Complex ~355 - 362 nmAtropine, Ephedrine, Codeine, Emetine, Quinine, Strychnine
Sensitivity 2 µg/mLGeneral for applicable alkaloids
Accuracy ±1.5%General for applicable alkaloids
Standard Deviation ±1.05 - 1.31%General for applicable alkaloids

Experimental Protocols

The following protocols provide a detailed methodology for the spectrophotometric determination of alkaloids using this compound.

Start Start Prep_Reagents 1. Reagent Preparation (this compound, Buffers) Start->Prep_Reagents Prep_Standards 2. Prepare Standard Alkaloid Solutions Prep_Reagents->Prep_Standards Prep_Sample 3. Sample Preparation (Extraction from matrix) Prep_Reagents->Prep_Sample Reaction 4. Reaction (Mix sample/standard with this compound) Prep_Standards->Reaction Calibration 6. Construct Calibration Curve Prep_Standards->Calibration Prep_Sample->Reaction Measurement 5. Spectrophotometric Measurement (Read Absorbance at ~362 nm) Reaction->Measurement Measurement->Calibration Quantification 7. Quantify Alkaloid in Sample Measurement->Quantification Calibration->Quantification End End Quantification->End

References

Protocol for the Precipitation of Alkaloids with Picrolonic Acid: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are of significant interest in pharmacology and drug development due to their wide range of physiological activities. The effective isolation and purification of alkaloids from complex mixtures, such as crude plant extracts, is a critical step in their study and utilization. Precipitation with picrolonic acid is a well-established gravimetric and spectrophotometric method for the selective separation and quantification of alkaloids.

This application note provides a detailed protocol for the precipitation of alkaloids using this compound. It includes the underlying chemical principles, a step-by-step experimental procedure, methods for the regeneration of the free alkaloid, and quantitative data for representative alkaloids.

Principle of the Method

The precipitation of alkaloids with this compound is based on an acid-base reaction. Alkaloids, being basic, react with the acidic this compound to form insoluble alkaloid picrolonate salts. This reaction is highly selective for alkaloids and allows for their separation from other non-basic compounds present in the extract.

The formation of the precipitate can be utilized for both qualitative and quantitative analysis. Gravimetrically, the amount of alkaloid can be determined by weighing the dried precipitate. Spectrophotometrically, the reaction between alkaloids and this compound causes a shift in the absorption spectrum, which can be used for quantification.[1][2]

Data Presentation: Precipitation of Various Alkaloids with this compound

The following table summarizes quantitative data for the precipitation of representative alkaloids with this compound, providing a reference for expected outcomes.

AlkaloidMolecular Formula of Free BaseMolecular Weight of Free Base ( g/mol )Molecular Weight of Picrolonate Salt ( g/mol )Theoretical Yield (%)Melting Point of Picrolonate Salt (°C)
PiperazineC4H10N286.14614.56 (dipicrolonate)100~255 (decomposes)
AtropineC17H23NO3289.37553.56~98175-176
QuinineC20H24N2O2324.42588.61~99~189 (decomposes)
BerberineC20H18NO4+336.36600.55~97220-222 (decomposes)

Note: Theoretical yields are calculated based on stoichiometry and may vary depending on experimental conditions. The data presented is a compilation from various sources and should be used as a reference.

Experimental Protocols

This section provides detailed methodologies for the precipitation of alkaloids with this compound, including the preparation of reagents, the precipitation procedure, and the regeneration of the free alkaloid.

Materials and Reagents
  • Alkaloid-containing extract or solution

  • This compound solution (0.05 M): Dissolve 1.321 g of this compound in 100 mL of a suitable solvent (e.g., ethanol or hot water).

  • Sulfuric acid (0.1 N)

  • Sodium hydroxide (2 N) or Ammonium hydroxide (concentrated)

  • Organic solvent (e.g., chloroform, diethyl ether)

  • Anhydrous sodium sulfate

  • Filter paper (e.g., Whatman No. 42)

  • Glassware: Beakers, graduated cylinders, separatory funnel, Buchner funnel

  • Heating plate and magnetic stirrer

  • Drying oven

Experimental Workflow Diagram

Alkaloid_Precipitation_Workflow cluster_preparation Sample Preparation cluster_precipitation Precipitation cluster_isolation Isolation of Precipitate cluster_regeneration Regeneration of Free Alkaloid start Alkaloid-Containing Extract/Solution dissolve Dissolve in Acidified Water (0.1 N H2SO4) start->dissolve add_picrolonic Add this compound Solution Dropwise dissolve->add_picrolonic heat_stir Heat (e.g., 60-70°C) and Stir add_picrolonic->heat_stir cool Cool and Allow Precipitate to Settle heat_stir->cool filter Filter Precipitate (Buchner Funnel) cool->filter wash Wash with Cold Water filter->wash dry Dry Precipitate in Oven wash->dry weigh Weigh Dried Alkaloid Picrolonate dry->weigh suspend Suspend Precipitate in Water weigh->suspend add_base Add Base (e.g., NaOH) to Liberate Free Alkaloid suspend->add_base extract Extract with Organic Solvent add_base->extract dry_extract Dry Organic Layer (Anhydrous Na2SO4) extract->dry_extract evaporate Evaporate Solvent dry_extract->evaporate end end evaporate->end Pure Alkaloid

Caption: Workflow for the precipitation and isolation of alkaloids using this compound.

Detailed Protocol for Alkaloid Precipitation
  • Preparation of the Alkaloid Solution : Dissolve a known quantity of the alkaloid-containing extract or sample in 100 mL of distilled water. Acidify the solution by adding 10 mL of 0.1 N sulfuric acid. This ensures that the alkaloids are in their salt form, which are typically more soluble in water.[2]

  • Precipitation : While stirring, slowly add a 0.05 M solution of this compound to the acidified alkaloid solution. Continue adding the this compound solution until no further precipitation is observed. An excess of the precipitating agent is generally recommended to ensure complete precipitation.

  • Digestion of the Precipitate : Heat the mixture on a water bath or heating plate to approximately 60-70°C for about 15-30 minutes, with continuous stirring. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.

  • Cooling and Maturation : Allow the mixture to cool to room temperature and then let it stand for at least one hour, or preferably overnight, to ensure complete precipitation.

  • Filtration and Washing : Filter the precipitate through a pre-weighed sintered glass crucible or a Buchner funnel fitted with appropriate filter paper. Wash the precipitate with a small amount of cold water to remove any excess this compound and other water-soluble impurities.

  • Drying and Weighing : Dry the collected precipitate in an oven at a suitable temperature (e.g., 100-105°C) until a constant weight is achieved. The weight of the alkaloid picrolonate can then be used to calculate the amount of alkaloid in the original sample.

Protocol for the Regeneration of the Free Alkaloid
  • Suspension of the Precipitate : Suspend the dried alkaloid picrolonate precipitate in a suitable amount of water in a separatory funnel.

  • Liberation of the Free Alkaloid : Add a 2 N sodium hydroxide solution or concentrated ammonium hydroxide dropwise to the suspension while shaking. The addition of the base will decompose the alkaloid picrolonate salt, liberating the free alkaloid, which is often insoluble in water.[3]

  • Solvent Extraction : Extract the liberated free alkaloid with an appropriate organic solvent such as chloroform or diethyl ether. Perform the extraction three times to ensure complete recovery of the alkaloid.

  • Drying and Evaporation : Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the dried solution and evaporate the solvent under reduced pressure to obtain the pure, free alkaloid.

Signaling Pathway Diagram: Chemical Transformation

Alkaloid_Precipitation_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_regeneration_reactants Regeneration Reactants cluster_regeneration_reaction Regeneration Reaction cluster_regeneration_products Regeneration Products Alkaloid Alkaloid (Base) R₃N Reaction Acid-Base Reaction Alkaloid->Reaction Picrolonic_Acid This compound (Acid) HA Picrolonic_Acid->Reaction Alkaloid_Salt Alkaloid Picrolonate (Salt) [R₃NH]⁺[A]⁻ Reaction->Alkaloid_Salt Precipitate Insoluble Precipitate Alkaloid_Salt->Precipitate Forms Alkaloid_Salt_Regen Alkaloid Picrolonate (Salt) [R₃NH]⁺[A]⁻ Precipitate->Alkaloid_Salt_Regen Used in Regeneration Regen_Reaction Displacement Alkaloid_Salt_Regen->Regen_Reaction Base Base (e.g., NaOH) Base->Regen_Reaction Free_Alkaloid Free Alkaloid R₃N Regen_Reaction->Free_Alkaloid Sodium_Picrolonate Sodium Picrolonate Na⁺[A]⁻ Regen_Reaction->Sodium_Picrolonate

Caption: Chemical transformation in alkaloid precipitation and regeneration.

Conclusion

The precipitation of alkaloids with this compound is a robust and reliable method for their isolation, purification, and quantification. The formation of insoluble picrolonate salts provides a high degree of selectivity, and the subsequent regeneration of the free alkaloid allows for its further characterization and use. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of natural products.

References

Application Notes and Protocols for the Isolation of Primary Amines Using Picrolonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrolonic acid is a valuable reagent utilized in the selective isolation and purification of primary amines. This application note provides a detailed protocol for the precipitation of primary amines from a mixture, leveraging the formation of insoluble picrolonate salts. The subsequent regeneration of the pure primary amine from its salt is also described. This method is particularly useful for separating primary amines from secondary and tertiary amines, as well as other non-basic impurities, due to the differential solubility of their respective picrolonate salts.

This compound, with the chemical formula C₁₀H₈N₄O₅, acts as a precipitating agent for various organic bases.[1] The reaction with a primary amine (R-NH₂) proceeds via an acid-base reaction to form a stable, often crystalline, primary amine picrolonate salt (R-NH₃⁺ C₁₀H₇N₄O₅⁻). The formation of this salt allows for the physical separation of the primary amine from the reaction mixture or sample matrix.

Principle of the Method

The isolation of primary amines using this compound is based on the following principles:

  • Salt Formation: Primary amines, being basic in nature, readily react with the acidic this compound to form a salt.

  • Precipitation: The resulting primary amine picrolonate salt is typically insoluble in common organic solvents and aqueous solutions, leading to its precipitation.

  • Selective Separation: Secondary and tertiary amines may also form salts with this compound, but the solubility of these salts often differs from that of primary amine picrolonates, allowing for selective precipitation and isolation.

  • Regeneration: The purified primary amine can be recovered from the isolated picrolonate salt by treatment with a stronger base, which displaces the primary amine from its salt.

Experimental Protocols

Materials and Reagents
  • Sample containing the primary amine

  • This compound solution (e.g., saturated solution in ethanol or another suitable solvent)

  • Solvents for precipitation (e.g., ethanol, methanol, diethyl ether, water)

  • Base for regeneration (e.g., aqueous sodium hydroxide, potassium hydroxide, or ammonia)

  • Solvent for extraction of the regenerated amine (e.g., diethyl ether, dichloromethane)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Glassware (beakers, flasks, separatory funnel)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

Protocol 1: Precipitation of Primary Amine Picrolonate

This protocol outlines the general procedure for the precipitation of a primary amine from a solution.

Methodology:

  • Sample Preparation: Dissolve the sample containing the primary amine in a suitable solvent. The choice of solvent will depend on the solubility of the amine and the resulting picrolonate salt. Alcohols like ethanol are often a good starting point. Lower aliphatic amines are generally soluble in water and organic solvents like alcohol, benzene, and ether.[2]

  • Addition of this compound: Slowly add a saturated solution of this compound in the same or a miscible solvent to the amine solution with constant stirring. An excess of the this compound solution is typically used to ensure complete precipitation.

  • Precipitation: The formation of a precipitate (the primary amine picrolonate salt) should be observed. The mixture may be cooled in an ice bath to further decrease the solubility of the salt and maximize the yield.

  • Isolation of the Precipitate: Collect the precipitated salt by filtration using a Buchner funnel.

  • Washing: Wash the collected precipitate with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the isolated primary amine picrolonate salt, for example, in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Regeneration of the Free Primary Amine

This protocol describes the recovery of the pure primary amine from its picrolonate salt.

Methodology:

  • Suspension of the Salt: Suspend the dried primary amine picrolonate salt in water or a biphasic system of water and an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane).

  • Basification: Add a strong base solution (e.g., 2M NaOH) dropwise to the suspension with vigorous stirring. The addition of the base will neutralize the this compound and liberate the free primary amine. The reaction can be monitored by observing the dissolution of the solid and a color change in the aqueous layer (this compound forms a yellow anion in basic solution).

  • Extraction: If a biphasic system is used, the liberated free amine will partition into the organic layer. Separate the organic layer using a separatory funnel. If the amine was regenerated in an aqueous solution, perform a liquid-liquid extraction by adding an immiscible organic solvent and separating the layers. Repeat the extraction process (e.g., 2-3 times) to ensure complete recovery of the amine.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

  • Solvent Removal: Remove the solvent from the dried organic extract using a rotary evaporator to obtain the purified primary amine.

Data Presentation

Primary AmineInitial Purity (%)Mass of Amine (g)Mass of Picrolonate Salt (g)Yield of Picrolonate Salt (%)Mass of Recovered Amine (g)Final Purity (%)Overall Recovery Yield (%)
Example: Aniline 951.00[Experimental Data][Calculated][Experimental Data][Experimental Data][Calculated]
Example: Benzylamine 901.00[Experimental Data][Calculated][Experimental Data][Experimental Data][Calculated]
Example: n-Butylamine 981.00[Experimental Data][Calculated][Experimental Data][Experimental Data][Calculated]

Note: The theoretical yield of the picrolonate salt can be calculated based on the stoichiometry of the reaction between the primary amine and this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of a primary amine using this compound.

experimental_workflow cluster_precipitation Precipitation cluster_regeneration Regeneration start Sample with Primary Amine add_picrolonic Add this compound Solution start->add_picrolonic precipitate Precipitation of Picrolonate Salt add_picrolonic->precipitate filtration Filtration and Washing precipitate->filtration isolated_salt Isolated Primary Amine Picrolonate filtration->isolated_salt suspend_salt Suspend Salt in Water/Solvent isolated_salt->suspend_salt add_base Add Strong Base (e.g., NaOH) suspend_salt->add_base extract_amine Extract Free Amine add_base->extract_amine dry_extract Dry Organic Extract extract_amine->dry_extract evaporate Solvent Evaporation dry_extract->evaporate final_product Purified Primary Amine evaporate->final_product

Caption: Workflow for primary amine isolation.

Logical Relationship of the Process

This diagram outlines the logical steps and the chemical transformations occurring during the isolation process.

logical_relationship amine_mixture Mixture Containing Primary Amine (R-NH₂) salt_formation Salt Formation (Acid-Base Reaction) amine_mixture->salt_formation picrolonic_acid This compound picrolonic_acid->salt_formation precipitate Insoluble Primary Amine Picrolonate Salt (Precipitate) salt_formation->precipitate impurities Soluble Impurities (in filtrate) salt_formation->impurities Separation regeneration Regeneration (Displacement Reaction) precipitate->regeneration strong_base Strong Base (e.g., NaOH) strong_base->regeneration pure_amine Purified Primary Amine (R-NH₂) regeneration->pure_amine picrolonate_anion Soluble Picrolonate Anion (in aqueous phase) regeneration->picrolonate_anion Separation

Caption: Chemical transformation pathway.

Conclusion

The use of this compound for the isolation of primary amines is a robust and effective method, particularly for applications requiring high purity. The protocols provided herein offer a comprehensive guide for researchers. It is recommended to optimize the solvent systems and reaction conditions for each specific primary amine to achieve the best results in terms of yield and purity. Careful handling of this compound, which is a nitro-aromatic compound, is advised, and appropriate safety precautions should be taken.

References

Application Notes and Protocols for the Quantitative Analysis of Lead Using the Picrolonic Acid Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrolonic acid (3-methyl-4-nitro-1-(p-nitrophenyl)-5-pyrazolone) is a reagent that can be utilized for the quantitative determination of various metals, including lead.[1] The methodology is based on the principle of gravimetric analysis, where lead ions react with this compound to form a sparingly soluble precipitate of lead picrolonate. This precipitate can then be isolated, dried, and weighed to determine the amount of lead in the original sample. While this compound is also used in the analysis of alkaloids and calcium, its application for lead offers a potential alternative to more common gravimetric methods, such as those using sulfate or chromate as precipitating agents.[2][3]

The reaction of lead(II) ions with this compound results in the formation of a stable, high-molecular-weight precipitate, which is advantageous for achieving accurate gravimetric measurements.[1] The high molecular weight of the lead picrolonate precipitate means that a smaller amount of lead will produce a larger, more easily weighable mass, thus enhancing the sensitivity of the method.

Principle of the Method

The this compound method for the quantitative analysis of lead is a gravimetric procedure that relies on the precipitation of lead(II) ions (Pb²⁺) from a solution using this compound as the precipitating agent. The fundamental reaction involves the formation of lead picrolonate, a compound with low solubility in the reaction medium.

The chemical reaction can be represented as:

Pb²⁺(aq) + 2C₁₀H₇N₄O₅⁻(aq) → Pb(C₁₀H₇N₄O₅)₂(s)

The precipitated lead picrolonate is then carefully collected by filtration, washed to remove any soluble impurities, dried to a constant weight, and finally weighed. The mass of the lead in the original sample is then calculated based on the stoichiometry of the lead picrolonate precipitate.

Data Presentation

While specific quantitative data for the lead picrolonate method is not extensively documented in readily available literature, the following tables provide relevant information for this compound and comparative data for other established gravimetric methods for lead analysis.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₈N₄O₅[2]
Molecular Weight 264.19 g/mol
Appearance Yellow leaflets
Melting Point 116-117 °C
Solubility Sparingly soluble in water; soluble in alcohol

Table 2: Comparison of Gravimetric Methods for Lead (Pb) Determination

MethodPrecipitating AgentPrecipitate FormedGravimetric Factor (Pb)Key Considerations
This compound This compoundPb(C₁₀H₇N₄O₅)₂0.2822 (calculated)¹Potentially high sensitivity due to high molecular weight of the precipitate. Limited data on solubility and interferences.
Sulfate Sulfuric Acid (H₂SO₄)PbSO₄0.6833A common and well-established method. The precipitate has some solubility, which can be a source of error.
Chromate Potassium Chromate (K₂CrO₄)PbCrO₄0.6411Provides a precipitate with very low solubility. Chromate is a hazardous substance.

¹Note: The gravimetric factor for lead picrolonate is calculated based on the presumed stoichiometry and atomic weights (Pb = 207.2 g/mol , this compound = 264.19 g/mol ). This value is theoretical and not experimentally verified in the cited literature.

Experimental Protocols

The following is a detailed, though constructed, protocol for the quantitative determination of lead using the this compound method. This protocol is based on the general principles of gravimetric analysis and information from a similar procedure for piperazine determination with this compound.

Materials and Reagents:

  • Lead-containing sample: A solution containing an unknown quantity of lead(II) ions.

  • This compound solution (0.05 M): Dissolve 1.321 g of this compound in 100 mL of ethanol.

  • Dilute Nitric Acid (2% v/v): To acidify the initial sample solution.

  • Ethanol: For preparing the reagent and washing the precipitate.

  • Deionized water

  • Sintered glass crucible (porosity No. 4)

  • Drying oven

  • Desiccator

  • Analytical balance

  • Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain between 50 and 150 mg of lead and dissolve it in a suitable solvent.

    • If the sample is a solution, pipette a known volume into a 400 mL beaker.

    • Add 5 mL of dilute nitric acid to ensure the lead is in the Pb²⁺ state and to prevent the precipitation of lead hydroxide.

    • Dilute the solution to approximately 150 mL with deionized water.

  • Precipitation:

    • Heat the sample solution to about 60-70 °C on a hot plate. Do not boil.

    • Slowly add the 0.05 M this compound solution dropwise to the hot sample solution while stirring continuously. A yellow precipitate of lead picrolonate will form.

    • Continue adding the precipitating agent until no further precipitation is observed upon the addition of a drop of the reagent. Add a slight excess to ensure complete precipitation.

    • Keep the beaker on a water bath or a low-temperature hot plate for about 1-2 hours to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals.

    • Allow the solution to cool to room temperature.

  • Filtration and Washing:

    • Weigh a clean, dry sintered glass crucible of fine porosity.

    • Filter the supernatant liquid through the weighed crucible.

    • Wash the precipitate in the beaker with small portions of a saturated solution of lead picrolonate (prepared by adding a small amount of the precipitate to deionized water and filtering) to minimize solubility losses.

    • Transfer the precipitate quantitatively to the crucible using a rubber policeman to scrape the beaker walls.

    • Wash the precipitate in the crucible with a few small portions of cold ethanol to remove excess this compound and other soluble impurities.

  • Drying and Weighing:

    • Place the crucible with the precipitate in a drying oven at 110 °C for at least 2 hours, or until a constant weight is achieved.

    • After drying, transfer the crucible to a desiccator to cool to room temperature.

    • Weigh the crucible containing the dried lead picrolonate precipitate accurately on an analytical balance.

    • Repeat the drying and weighing process until two consecutive weighings agree within 0.3-0.5 mg.

  • Calculation:

    • Calculate the mass of the lead picrolonate precipitate by subtracting the mass of the empty crucible.

    • Calculate the mass of lead in the sample using the following formula:

      Mass of Pb = Mass of Pb(C₁₀H₇N₄O₅)₂ × Gravimetric Factor

      Where the Gravimetric Factor = (Atomic Weight of Pb) / (Molecular Weight of Pb(C₁₀H₇N₄O₅)₂) = 207.2 / 735.58 = 0.2822 (theoretical)

    • Calculate the percentage of lead in the original sample.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_iso Isolation and Purification cluster_analysis Analysis prep1 Dissolve Sample prep2 Acidify with HNO₃ prep1->prep2 prep3 Dilute with H₂O prep2->prep3 precip1 Heat Sample Solution (60-70°C) prep3->precip1 precip2 Add this compound Solution precip1->precip2 precip3 Digest Precipitate precip2->precip3 precip4 Cool to Room Temperature precip3->precip4 iso1 Filter through Sintered Crucible precip4->iso1 iso2 Wash Precipitate with Saturated Solution iso1->iso2 iso3 Wash with Cold Ethanol iso2->iso3 analysis1 Dry Precipitate at 110°C iso3->analysis1 analysis2 Cool in Desiccator analysis1->analysis2 analysis3 Weigh to Constant Mass analysis2->analysis3 analysis4 Calculate Mass of Lead analysis3->analysis4

Caption: Experimental workflow for the gravimetric determination of lead using this compound.

logical_relationship Pb_ion Pb²⁺ (aq) Precipitate Lead Picrolonate (s) Pb(C₁₀H₇N₄O₅)₂ Pb_ion->Precipitate Picrolonic_acid 2 x this compound (aq) Picrolonic_acid->Precipitate Analysis Gravimetric Analysis Precipitate->Analysis Result Quantitative Lead Content Analysis->Result

References

Application Note: Determination of Thorium in Geological Samples using Picrolonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a gravimetric method for the determination of thorium in geological samples utilizing picrolonic acid as a precipitating agent. This method is applicable to a range of geological matrices following appropriate sample digestion. The protocol provides a step-by-step guide from sample preparation to the final gravimetric determination of thorium as thorium oxide. The underlying principle involves the selective precipitation of thorium as thorium picrolonate, which is subsequently ignited to the stable oxide form for weighing.

Introduction

Thorium is a naturally occurring radioactive element of significant interest in geological and environmental studies, as well as in the nuclear industry. Accurate determination of thorium concentrations in geological materials is crucial for resource evaluation, geological dating, and environmental monitoring. While modern instrumental techniques such as ICP-MS and alpha spectrometry are common, gravimetric methods offer a cost-effective and reliable alternative, particularly for higher concentrations of thorium.

This compound (3-methyl-4-nitro-1-(p-nitrophenyl)-5-pyrazolone) is a reagent known to form insoluble salts with various metals. Its application in the gravimetric determination of thorium offers a viable analytical pathway. This application note outlines a comprehensive protocol for this purpose, addressing sample preparation, precipitation, and potential interferences.

Principle of the Method

Geological samples are first brought into solution through acid digestion. Thorium (Th⁴⁺) is then selectively precipitated from the acidic solution by the addition of an alcoholic solution of this compound. The resulting thorium picrolonate precipitate is filtered, washed, and then ignited at a high temperature to convert it to thorium oxide (ThO₂), a stable and weighable form. The concentration of thorium in the original sample is then calculated based on the weight of the thorium oxide.

Experimental Protocols

Reagents and Materials
  • This compound Solution: Prepare a saturated solution of this compound (C₁₀H₈N₄O₅) in ethanol.

  • Hydrochloric Acid (HCl): Concentrated and dilute solutions (e.g., 6 M, 2 M).

  • Nitric Acid (HNO₃): Concentrated.

  • Hydrofluoric Acid (HF): Concentrated (handle with extreme care).

  • Perchloric Acid (HClO₄): Concentrated.

  • Ammonium Hydroxide (NH₄OH): Concentrated and dilute solutions.

  • Oxalic Acid Solution: 10% (w/v).

  • Methyl Red Indicator Solution.

  • Wash Solution: 0.1% (v/v) solution of this compound in water.

  • Deionized Water.

  • Filter Paper: Whatman No. 42 or equivalent.

  • Porcelain or Platinum Crucibles.

Sample Preparation (Acid Digestion)
  • Weigh accurately approximately 1.0 g of the finely powdered geological sample into a platinum crucible.

  • Moisten the sample with a few drops of deionized water.

  • Add 10 mL of concentrated HNO₃ and 10 mL of HF.

  • Heat the mixture gently on a hot plate in a fume hood until the sample is decomposed.

  • Add 5 mL of concentrated HClO₄ and continue heating to evaporate the acids until dense white fumes of perchloric acid appear.

  • Cool the crucible and add 20 mL of 6 M HCl. Heat gently to dissolve the residue.

  • Filter the solution to remove any insoluble residue (e.g., silica) and wash the residue with hot 2 M HCl.

  • Collect the filtrate and washings in a beaker. This solution contains the thorium and other dissolved elements.

Preliminary Separation of Interfering Elements (Optional but Recommended)

For complex geological matrices, a preliminary separation of thorium from major interfering elements like iron and rare earth elements (REEs) is recommended. This can be achieved by hydroxide or oxalate precipitation.

  • Hydroxide Precipitation:

    • To the sample solution, add a few drops of methyl red indicator.

    • Heat the solution to boiling and add concentrated NH₄OH dropwise until the solution turns yellow (pH ~6).

    • Boil for a few minutes to coagulate the precipitate.

    • Filter the precipitate (containing thorium, iron, and other hydroxides) and wash with a hot 2% NH₄NO₃ solution.

    • Dissolve the precipitate in a minimal amount of concentrated HCl to proceed with the this compound precipitation.

  • Oxalate Precipitation:

    • Adjust the pH of the sample solution to approximately 1.5-2.0 with NH₄OH.

    • Heat the solution to boiling and add a 10% oxalic acid solution in excess.

    • Digest the precipitate on a steam bath for several hours or let it stand overnight.

    • Filter the oxalate precipitate (containing thorium and REEs) and wash with a dilute oxalic acid solution.

    • Ignite the precipitate in a crucible to convert the oxalates to oxides.

    • Dissolve the oxides in concentrated HCl to prepare for the this compound precipitation.

Gravimetric Determination of Thorium with this compound
  • Take the acidic solution containing thorium (from sample preparation or preliminary separation) in a beaker.

  • Adjust the pH of the solution to the optimal range for thorium picrolonate precipitation. Based on studies with related substituted pyrazolones, a pH range of 2.5 to 2.9 is recommended for the quantitative precipitation of thorium.[1] Use dilute NH₄OH or HCl for pH adjustment.

  • Heat the solution to approximately 60-70°C on a water bath.

  • Slowly add a saturated ethanolic solution of this compound in slight excess, while stirring continuously. The formation of a yellow precipitate indicates the precipitation of thorium picrolonate.

  • Continue stirring for a few minutes and then allow the beaker to stand on the water bath for about 30 minutes to ensure complete precipitation.

  • Remove the beaker from the water bath and allow it to cool to room temperature. Let the precipitate settle for at least 2 hours, or preferably overnight.

  • Filter the precipitate through a Whatman No. 42 filter paper.

  • Wash the precipitate with a 0.1% this compound wash solution to remove any co-precipitated impurities.

  • Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain or platinum crucible.

  • Dry the crucible and its contents in an oven at 100-110°C.

  • Char the filter paper slowly over a low flame without allowing it to ignite.

  • Ignite the precipitate in a muffle furnace at 800-900°C for at least 1 hour, or until a constant weight is achieved. This converts the thorium picrolonate to thorium oxide (ThO₂).

  • Cool the crucible in a desiccator and weigh it accurately.

  • Repeat the ignition, cooling, and weighing steps until a constant weight is obtained.

Calculation

The percentage of thorium (Th) in the original sample can be calculated using the following formula:

% Th = [(Weight of ThO₂ (g) × Gravimetric Factor) / Weight of Sample (g)] × 100

The gravimetric factor for converting ThO₂ to Th is 0.8788.

Data Presentation

The following table summarizes the key parameters for the gravimetric determination of thorium using this compound and provides a template for recording experimental data.

ParameterValue/Observation
Sample Weight (g)
Crucible Weight (empty, g)
Crucible + ThO₂ Weight (1st weighing, g)
Crucible + ThO₂ Weight (2nd weighing, g)
Crucible + ThO₂ Weight (constant, g)
Weight of ThO₂ (g)
Calculated % Th in Sample
Optimal pH for Precipitation 2.5 - 2.9[1]
Precipitation Temperature (°C) 60 - 70
Ignition Temperature (°C) 800 - 900
**Gravimetric Factor (Th/ThO₂) **0.8788

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Optional Preliminary Separation cluster_determination Gravimetric Determination A Weigh Geological Sample B Acid Digestion (HNO3, HF, HClO4) A->B C Dissolution in HCl B->C D Filtration C->D E Hydroxide or Oxalate Precipitation D->E If necessary G pH Adjustment (2.5-2.9) D->G F Dissolution of Precipitate E->F F->G H Precipitation with this compound G->H I Filtration and Washing H->I J Drying and Ignition to ThO2 I->J K Weighing J->K L Calculation of % Th K->L

Caption: Experimental workflow for the determination of thorium in geological samples.

logical_relationship A Geological Sample B Acid Digestion A->B C Sample Solution (Th4+ and Interfering Ions) B->C D pH Adjustment C->D E This compound Addition D->E F Thorium Picrolonate Precipitate E->F G Ignition F->G H Thorium Oxide (ThO2) G->H I Gravimetric Measurement H->I J % Thorium I->J

Caption: Logical relationship of the analytical steps for thorium determination.

Discussion

The gravimetric determination of thorium using this compound is a classical analytical technique that can provide accurate and precise results when performed with care. The primary advantage of this method is its low cost compared to instrumental techniques. However, it is more time-consuming and susceptible to errors from incomplete precipitation, co-precipitation of impurities, and handling losses.

Interferences: Several ions commonly present in geological samples can interfere with the determination of thorium. These include:

  • Rare Earth Elements (REEs): REEs can co-precipitate with thorium. A preliminary separation, such as oxalate precipitation, is often necessary to remove the bulk of the REEs.

  • Uranium (VI): Uranium can also be precipitated by some pyrazolone derivatives, although typically at a different pH range. Careful pH control is crucial to minimize the co-precipitation of uranium.

  • Iron (III) and Aluminum (III): These elements are typically removed during the initial hydroxide precipitation step.

  • Phosphate and Sulfate: High concentrations of these anions can form stable complexes with thorium, potentially leading to incomplete precipitation.

It is recommended to analyze a certified reference material with a similar matrix to the samples to validate the accuracy of the method.

Conclusion

The use of this compound for the gravimetric determination of thorium in geological samples is a viable analytical method. The protocol outlined in this application note provides a framework for researchers and scientists to apply this technique. Careful attention to sample preparation, pH control, and handling of potential interferences is essential for obtaining accurate and reliable results.

References

Application of Picrolonic Acid in Peptide and Amino Acid Analysis: A Historical Perspective and Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Picrolonic acid, a yellow crystalline solid, has historically been employed as a reagent for the selective precipitation and quantification of certain amino acids, most notably for the separation of arginine and histidine. This application note delves into the classical methods, primarily based on the foundational work of Levene, Van Slyke, and others in the early 20th century, providing a detailed protocol for its use in amino acid analysis. While modern analytical techniques such as HPLC and mass spectrometry have largely superseded these precipitation methods for routine analysis, the principles of selective crystallization with this compound can still offer value in specific applications, such as in the purification of certain amino acids or for educational purposes in demonstrating classical biochemical techniques.

The underlying principle of this method relies on the differential solubility of the picrolonate salts of various amino acids. This compound forms crystalline salts with amino acids, and the solubility of these salts varies significantly depending on the specific amino acid and the reaction conditions, such as pH and temperature. This differential solubility allows for the fractional crystallization of specific amino acids from a complex mixture, such as a protein hydrolysate.

Historically, this method was instrumental in determining the amino acid composition of proteins. For instance, the separation of the "hexone bases" (arginine, histidine, and lysine) was a significant challenge in early protein chemistry. The use of this compound provided a means to quantitatively separate arginine and histidine from each other and from other amino acids.

While this compound is effective for specific separations, it is important to note its limitations. The method is generally not applicable for the simultaneous quantification of all 20 common amino acids. Furthermore, the accuracy and precision of the method are highly dependent on careful control of experimental conditions to ensure complete precipitation of the target amino acid and to minimize co-precipitation of other amino acids.

Experimental Protocols

The following protocols are adapted from the classical methods developed by Van Slyke and his contemporaries for the separation of arginine and histidine using this compound.

Protocol 1: Precipitation of Arginine and Histidine from a Protein Hydrolysate

This protocol describes the initial precipitation of arginine and histidine picrolonates from a solution containing a mixture of amino acids.

Materials:

  • Protein hydrolysate solution

  • This compound solution (saturated aqueous solution)

  • Glacial acetic acid

  • Distilled water

  • Beakers

  • Stirring rods

  • Filter paper

  • Buchner funnel

  • Vacuum flask

Procedure:

  • Preparation of the Amino Acid Solution: Begin with a protein hydrolysate solution that has been neutralized and is free of phosphotungstic acid (if used for prior precipitation of diamino acids). The solution should be concentrated to a volume where the amino acids are near their saturation point.

  • Acidification: For each 100 cc of the amino acid solution, add 5 cc of glacial acetic acid.

  • Precipitation: Heat the acidified solution to boiling and add a sufficient volume of a boiling saturated solution of this compound. The amount of this compound solution should be in excess to ensure complete precipitation.

  • Crystallization: Allow the mixture to cool slowly and then let it stand for at least 48 hours to ensure complete crystallization of the arginine and histidine picrolonates.

  • Filtration: Filter the crystalline precipitate of mixed picrolonates using a Buchner funnel and wash with a small amount of cold water. The filtrate contains the mono-amino acids.

Protocol 2: Separation of Arginine and Histidine Picrolonates

This protocol details the separation of the mixed arginine and histidine picrolonates based on the differential solubility of their salts in water.

Materials:

  • Mixed arginine and histidine picrolonate precipitate

  • Distilled water

  • Beakers

  • Stirring rods

  • Filter paper

  • Oven

Procedure:

  • Dissolution: Transfer the precipitate of mixed picrolonates to a beaker and add a volume of boiling water sufficient to dissolve the entire precipitate.

  • Selective Crystallization of Arginine Picrolonate: Allow the solution to cool slowly. Arginine picrolonate is less soluble in cold water and will crystallize out first. Let the solution stand in a cool place for 24 hours.

  • Isolation of Arginine Picrolonate: Filter off the crystalline arginine picrolonate and wash it with a small amount of cold water. Dry the crystals in an oven at 110°C to a constant weight.

  • Isolation of Histidine Picrolonate: The filtrate from the arginine picrolonate precipitation contains the more soluble histidine picrolonate. Concentrate the filtrate by evaporation and allow it to cool to induce crystallization of histidine picrolonate.

  • Purification of Histidine Picrolonate: The initial histidine picrolonate precipitate may be contaminated with some remaining arginine picrolonate. To purify, redissolve the crystals in a minimum amount of hot water and allow them to recrystallize.

  • Drying and Weighing: Dry the purified histidine picrolonate crystals in an oven at 110°C to a constant weight.

Quantitative Data

The following tables summarize the quantitative data derived from the classical methods of amino acid analysis using this compound.

Table 1: Solubility of Amino Acid Picrolonates in Water

Amino Acid PicrolonateSolubility ( g/100 mL of water at 20°C)
Arginine Picrolonate~0.1
Histidine Picrolonate~1.0
Lysine PicrolonateReadily soluble
Other Mono-amino Acid PicrolonatesGenerally more soluble than arginine and histidine picrolonates

Note: The exact solubility values can vary with temperature and pH.

Table 2: Composition of Amino Acid Picrolonates

Amino Acid PicrolonateMolecular FormulaMolecular Weight ( g/mol )
Arginine PicrolonateC₆H₁₄N₄O₂ · C₁₀H₈N₄O₅438.39
Histidine PicrolonateC₆H₉N₃O₂ · C₁₀H₈N₄O₅419.34

Visualizations

The following diagrams illustrate the workflow and chemical principles involved in the application of this compound for amino acid analysis.

experimental_workflow cluster_precipitation Initial Precipitation cluster_separation Separation of Picrolonates cluster_products Final Products protein_hydrolysate Protein Hydrolysate acidification Acidify with Acetic Acid protein_hydrolysate->acidification add_picrolonic_acid Add Saturated this compound Solution acidification->add_picrolonic_acid crystallization Cool and Crystallize (48h) add_picrolonic_acid->crystallization filtration1 Filter crystallization->filtration1 mixed_precipitate Mixed Arginine & Histidine Picrolonates filtration1->mixed_precipitate filtrate_monoamino Filtrate (Mono-amino acids) filtration1->filtrate_monoamino dissolution Dissolve in Hot Water mixed_precipitate->dissolution cool_crystallize_arg Cool to Crystallize Arginine Picrolonate dissolution->cool_crystallize_arg filtration2 Filter cool_crystallize_arg->filtration2 concentrate_his Concentrate Filtrate filtration2->concentrate_his arginine_picrolonate Arginine Picrolonate (less soluble) filtration2->arginine_picrolonate cool_crystallize_his Cool to Crystallize Histidine Picrolonate concentrate_his->cool_crystallize_his histidine_picrolonate Histidine Picrolonate (more soluble) cool_crystallize_his->histidine_picrolonate

Caption: Experimental workflow for the separation of arginine and histidine using this compound.

logical_relationship amino_acid_mixture Amino Acid Mixture (from Protein Hydrolysate) selective_precipitation Selective Precipitation amino_acid_mixture->selective_precipitation picrolonic_acid This compound picrolonic_acid->selective_precipitation differential_solubility Differential Solubility of Picrolonate Salts separation Separation of Amino Acids differential_solubility->separation selective_precipitation->differential_solubility selective_precipitation->separation

Caption: Logical relationship illustrating the principle of amino acid separation by this compound.

Application Notes and Protocols for the Crystallization of Picrolonates for Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the crystallization of picrolonates, a valuable technique for the structural analysis of various organic compounds, particularly alkaloids and other basic molecules. Picrolonic acid serves as an effective crystallizing agent, forming stable, well-defined crystals with target molecules, which are amenable to single-crystal X-ray diffraction analysis. The resulting structural information is crucial for understanding molecular geometry, intermolecular interactions, and for rational drug design.

Introduction to Picrolonate Crystallization

This compound, 3-methyl-4-nitro-1-(p-nitrophenyl)-5-pyrazolone, is a strong acid that readily forms salts with basic compounds. These salts, known as picrolonates, often exhibit excellent crystalline properties. The formation of a picrolonate derivative can significantly improve the crystallizability of a compound that is otherwise difficult to crystallize. This technique is particularly useful in the structural elucidation of natural products and active pharmaceutical ingredients (APIs). The resulting crystal structure provides precise information about the three-dimensional arrangement of atoms, bond lengths, and angles, which is invaluable in drug discovery and development for understanding structure-activity relationships (SAR).[1][2]

Key Applications

  • Structural Elucidation of Alkaloids and Natural Products: this compound is widely used for the isolation and structural characterization of alkaloids and other basic natural products.[3][4][5]

  • Pharmaceutical Drug Development: Determining the crystal structure of an API is essential for understanding its physicochemical properties, such as solubility and stability. Co-crystallization with this compound can provide a crystalline form suitable for X-ray diffraction studies.

  • Material Science: The formation of picrolonate salts can be used to create novel materials with specific solid-state properties.

Data Presentation: Properties of this compound

For successful crystallization, understanding the properties of the crystallizing agent is crucial. The following table summarizes key properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₈N₄O₅
Molecular Weight 264.19 g/mol
Melting Point 116-120 °C (with decomposition)
Solubility in Water 0.123% at 15 °C; 1.203% at 100 °C
Solubility in Ethanol 1.107% at 0 °C; 11.68% at 81 °C

Experimental Protocols

The choice of crystallization method depends on the solubility of the target compound and its picrolonate salt. Below are detailed protocols for common crystallization techniques.

Protocol 1: Slow Evaporation

This is the simplest method and is suitable for compounds that are moderately soluble in a volatile solvent.

Materials:

  • Target compound (e.g., alkaloid)

  • This compound

  • Solvent (e.g., ethanol, methanol, acetone)

  • Small crystallization vial (e.g., 1-2 mL)

  • Parafilm or aluminum foil

Procedure:

  • Prepare a saturated or near-saturated solution of the target compound in the chosen solvent.

  • Prepare a saturated or near-saturated solution of this compound in the same solvent.

  • Mix equimolar amounts of the two solutions in the crystallization vial.

  • If a precipitate forms immediately, add a small amount of solvent until the solution becomes clear.

  • Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This method is ideal for small quantities of material and allows for finer control over the crystallization process.

Materials:

  • Target compound

  • This compound

  • "Good" solvent (in which the picrolonate salt is soluble, e.g., ethanol)

  • "Bad" solvent (in which the picrolonate salt is insoluble, but miscible with the good solvent, e.g., diethyl ether, hexane)

  • Small inner vial (e.g., 0.5 mL)

  • Larger outer vial with a sealed cap (e.g., 4 mL)

Procedure:

  • Dissolve the target compound and an equimolar amount of this compound in a minimal amount of the "good" solvent in the small inner vial.

  • Place a larger volume of the "bad" solvent in the outer vial.

  • Carefully place the inner vial inside the outer vial, ensuring the solutions do not mix.

  • Seal the outer vial tightly.

  • The vapor of the more volatile "bad" solvent will slowly diffuse into the "good" solvent in the inner vial, reducing the solubility of the picrolonate salt and inducing crystallization.

  • Store in a stable environment and check for crystal formation periodically.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion between two solvents of different densities.

Materials:

  • Target compound

  • This compound

  • "Good" solvent (denser)

  • "Bad" solvent (less dense)

  • Tall, narrow crystallization tube (e.g., NMR tube)

Procedure:

  • Dissolve the target compound and an equimolar amount of this compound in the "good" solvent.

  • Carefully layer the "bad" solvent on top of the solution in the crystallization tube, minimizing mixing at the interface.

  • Seal the tube and leave it undisturbed.

  • Crystals will form at the interface between the two solvents as they slowly diffuse into each other.

Mandatory Visualizations

Experimental Workflow for Picrolonate Crystallization

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization Method cluster_analysis Analysis Compound Target Compound Solvent Solvent Selection Compound->Solvent PicrolonicAcid This compound PicrolonicAcid->Solvent SlowEvaporation Slow Evaporation Solvent->SlowEvaporation VaporDiffusion Vapor Diffusion Solvent->VaporDiffusion SolventLayering Solvent Layering Solvent->SolventLayering CrystalHarvesting Crystal Harvesting SlowEvaporation->CrystalHarvesting VaporDiffusion->CrystalHarvesting SolventLayering->CrystalHarvesting XRayDiffraction X-ray Diffraction CrystalHarvesting->XRayDiffraction StructureSolution Structure Solution & Refinement XRayDiffraction->StructureSolution vapor_diffusion cluster_setup Vapor Diffusion Setup cluster_process Process InnerVial Inner Vial: Target + this compound in 'Good' Solvent VaporTransfer Vapor of 'Bad' Solvent Diffuses into Inner Vial OuterVial Outer Vial: 'Bad' Solvent OuterVial->VaporTransfer SolubilityDecrease Solubility of Picrolonate Salt Decreases VaporTransfer->SolubilityDecrease Supersaturation Supersaturation Achieved SolubilityDecrease->Supersaturation CrystalNucleation Crystal Nucleation & Growth Supersaturation->CrystalNucleation

References

Picrolonic Acid: A Niche Reagent for Thorium Separation from Rare Earth Elements

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-REE-2025-01

Abstract

Picrolonic acid, a yellow crystalline solid, has found limited but specific applications in the analytical separation of certain elements. While not a mainstream reagent for the fractionation of individual rare earth elements (REEs) from one another, it demonstrates utility as a precipitating agent for the removal of thorium from rare earth element streams. This application is particularly relevant in the processing of minerals where thorium is a common impurity. This document outlines the principles and a general protocol for the utilization of this compound in this context.

Introduction

The separation of rare earth elements is a complex undertaking due to their similar chemical and physical properties. Various methods, including solvent extraction, ion exchange, and selective precipitation, are employed to achieve high-purity individual rare earths. This compound (3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one) is known to form insoluble salts with several metals. While its application for the separation of lanthanides from each other is not well-documented, its ability to quantitatively precipitate thorium offers a valuable tool in the purification of rare earth mixtures. This is attributed to the differential solubility of thorium picrolonate compared to the picrolonates of the trivalent rare earth elements.

Principle of Separation

The separation of thorium from rare earth elements using this compound is based on the selective precipitation of thorium picrolonate from an acidic aqueous solution. Thorium (Th⁴⁺) reacts with this compound to form a highly insoluble salt, while the trivalent rare earth ions (Ln³⁺) remain in solution under controlled pH conditions. The general reaction can be represented as:

Th⁴⁺(aq) + 4 C₁₀H₈N₄O₅(aq) → Th(C₁₀H₇N₄O₅)₄(s) + 4 H⁺(aq)

By carefully controlling the pH, the precipitation of thorium picrolonate can be maximized while minimizing the co-precipitation of rare earth picrolonates.

Experimental Protocol: Separation of Thorium from a Mixed Rare Earth Solution

This protocol describes a general laboratory-scale procedure for the removal of thorium from a solution containing a mixture of rare earth elements.

Reagents and Materials:

  • Mixed rare earth oxide or salt sample containing thorium.

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl), concentrated and dilute solutions.

  • This compound solution (e.g., 1% w/v in ethanol or hot water).

  • Ammonium hydroxide (NH₄OH) solution, dilute.

  • Deionized water.

  • pH meter or pH indicator paper.

  • Beakers, graduated cylinders, and other standard laboratory glassware.

  • Heating plate with magnetic stirrer.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Drying oven.

Procedure:

  • Sample Dissolution: Dissolve a known quantity of the mixed rare earth oxide or salt sample in a minimal amount of concentrated nitric acid or hydrochloric acid. Gently heat the solution to ensure complete dissolution. Dilute the solution with deionized water to a suitable working volume.

  • pH Adjustment: Adjust the pH of the solution to approximately 1.5 - 2.5 using dilute nitric acid or ammonium hydroxide. This pH range is generally optimal for the selective precipitation of thorium picrolonate.

  • Precipitation: Heat the solution to approximately 60-70°C. While stirring, slowly add the this compound solution in slight excess. The formation of a yellow precipitate of thorium picrolonate should be observed.

  • Digestion: Continue to stir the solution at the elevated temperature for a period of time (e.g., 30-60 minutes) to allow for the complete precipitation and aging of the precipitate. This "digestion" step helps to improve the filterability of the precipitate.

  • Filtration: Allow the solution to cool to room temperature. Separate the thorium picrolonate precipitate from the supernatant containing the rare earth elements by filtration. Wash the precipitate with a small amount of cold, dilute acid solution (at the same pH as the precipitation) to remove any entrained rare earth solution.

  • Purification of Rare Earth Solution: The filtrate, which contains the rare earth elements, can be further processed to recover the REEs. This may involve precipitation of the rare earths as oxalates or hydroxides.

  • Thorium Recovery (Optional): The thorium picrolonate precipitate can be ignited in a furnace to decompose the organic matter and obtain thorium oxide (ThO₂).

Data Presentation

Due to the limited availability of specific quantitative data in the literature for the separation of a wide range of rare earth elements using this compound, a comprehensive data table on separation factors or distribution coefficients cannot be provided. The effectiveness of the separation is primarily qualitative, based on the significant difference in solubility between thorium picrolonate and rare earth picrolonates under acidic conditions. Researchers should perform optimization studies for their specific feed compositions to determine the efficiency of thorium removal.

Workflow Diagram

REE_Thorium_Separation cluster_preparation Solution Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_products Product Recovery start Mixed REE/Thorium Sample dissolution Dissolution in Acid (HNO3 or HCl) start->dissolution ph_adjustment pH Adjustment (pH 1.5 - 2.5) dissolution->ph_adjustment add_picrolonic Add this compound Solution (60-70°C) ph_adjustment->add_picrolonic digestion Digest Precipitate add_picrolonic->digestion filtration Filtration digestion->filtration precipitate Thorium Picrolonate (Solid) filtration->precipitate filtrate REE Solution (Aqueous) filtration->filtrate th_recovery Ignition to ThO2 precipitate->th_recovery ree_recovery Further REE Processing filtrate->ree_recovery

Caption: Workflow for the separation of thorium from rare earth elements using this compound.

Safety Considerations

  • This compound is a toxic and potentially explosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid creating dust.

  • Follow all standard laboratory safety procedures when working with acids and other chemicals.

Conclusion

This compound serves as a specialized reagent for the selective precipitation of thorium from acidic solutions containing rare earth elements. While it is not a primary tool for the intricate task of separating individual rare earth elements from each other, its utility in removing a significant contaminant like thorium is noteworthy for researchers and professionals in the fields of mineral processing and nuclear chemistry. The protocol provided offers a foundational method that can be optimized for specific applications. Further research into the precise solubility products of individual rare earth picrolonates could expand the applicability of this reagent in rare earth element chemistry.

Troubleshooting & Optimization

Technical Support Center: Optimizing Picrolonic Acid Precipitation of Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the precipitation of alkaloids using picrolonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the critical role of pH in the precipitation process.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the precipitation of alkaloids with this compound?

A1: The precipitation of alkaloids with this compound is an acid-base reaction. Most alkaloids are weak bases that exist in equilibrium between their free base form and their protonated (cationic) form. This compound is an acidic precipitating agent. For precipitation to occur, the alkaloid must be in its protonated (cationic) state to form an insoluble salt with the anionic form of this compound.

Q2: Why is pH a critical factor in this precipitation?

A2: The pH of the solution directly governs the ionization state of both the alkaloid and the this compound. For optimal precipitation, the pH must be in a range where a sufficient concentration of both the protonated alkaloid and the deprotonated this compound exists. If the pH is too high (alkaline), the alkaloid will be in its free base form and will not react with the this compound. Conversely, if the pH is too low (highly acidic), the equilibrium will favor the non-ionized form of this compound, reducing the concentration of the picrolonate anion required for precipitation.

Q3: What is the ideal pH range for precipitating alkaloids with this compound?

A3: There is no single universal optimal pH for all alkaloid-picrolonic acid precipitations. The ideal pH is dependent on the specific pKa of the alkaloid . The pKa is the pH at which the alkaloid is 50% in its ionized form and 50% in its non-ionized form. As a general starting point, the optimal pH for precipitation is often slightly acidic to neutral, typically in the range of pH 4-7. However, empirical optimization for each specific alkaloid is highly recommended.

Q4: How can I determine the pKa of my alkaloid of interest?

A4: The pKa of an alkaloid can often be found in chemical literature and databases. If the pKa is unknown, it can be determined experimentally through methods such as acid-base titration, where the pH of a solution of the alkaloid is monitored as an acid or base is added. The midpoint of the titration curve corresponds to the pKa of the alkaloid.[1][2]

Q5: I am not getting any precipitate, or the yield is very low. What are the likely causes related to pH?

A5: Low or no precipitation can be due to several factors, with pH being a primary suspect.

  • Incorrect pH: The pH of your solution may be too high or too low, preventing the formation of the insoluble alkaloid-picrolonate salt.

  • Buffer Effects: The buffer system you are using might be interfering with the precipitation process. It is crucial to select a buffer that does not form complexes with the alkaloid or this compound.

  • Solvent Composition: The presence of organic co-solvents can increase the solubility of the alkaloid picrolonate, thus reducing the precipitate yield.[3]

II. Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the this compound precipitation of alkaloids, with a focus on pH optimization.

Problem Potential Cause Troubleshooting Steps
No Precipitate Formation Incorrect pH of the solution.1. Measure the current pH of your solution. 2. Adjust the pH to a slightly acidic range (e.g., pH 5-6) as a starting point. 3. If the pKa of the alkaloid is known, aim for a pH slightly below the pKa. 4. Perform a pH titration experiment to determine the optimal precipitation range (see Experimental Protocols).
Insufficient concentration of reactants.1. Ensure that the concentrations of both the alkaloid and this compound are sufficient for precipitation to occur. 2. Consider concentrating the sample if it is too dilute.
High solubility in the current solvent system.1. If using co-solvents, try reducing their percentage. 2. Consider using colder temperatures, as solubility often decreases with temperature.
Low Precipitate Yield Sub-optimal pH leading to incomplete precipitation.1. Systematically vary the pH of the precipitation medium in small increments (e.g., 0.5 pH units) around the initial precipitation pH to find the point of maximum yield. 2. Ensure the pH remains stable throughout the precipitation and filtration process.
Co-precipitation of impurities.1. Wash the precipitate with a cold, pH-adjusted solvent to remove soluble impurities. 2. Consider recrystallization of the precipitate for further purification.
Precipitate redissolving during washing.1. Use a wash solution with a pH that is optimal for insolubility. 2. Use a minimal amount of cold wash solution.
Precipitate is Gummy or Oily Presence of interfering substances.1. Perform a preliminary purification step (e.g., liquid-liquid extraction) to remove fats, oils, and other interfering compounds before precipitation.
Rapid precipitation leading to amorphous solid.1. Add the this compound solution slowly while stirring to promote the formation of a crystalline precipitate. 2. Allow the mixture to stand for a longer period to encourage crystal growth.

III. Experimental Protocols

Protocol for Determining the Optimal pH of Precipitation

This protocol outlines a systematic approach to identify the optimal pH for precipitating a specific alkaloid with this compound.

Materials:

  • Stock solution of the purified alkaloid of known concentration.

  • Stock solution of this compound.

  • A series of buffers covering a pH range (e.g., pH 3 to 8).

  • pH meter.

  • Centrifuge and centrifuge tubes or filtration apparatus.

  • Spectrophotometer or HPLC for quantification.

Methodology:

  • Prepare a series of buffered alkaloid solutions: In separate tubes, mix a fixed volume of your alkaloid stock solution with each of the different pH buffers.

  • Add the precipitating agent: To each tube, add a fixed volume of the this compound stock solution.

  • Equilibrate: Gently mix the solutions and allow them to stand for a set period (e.g., 1 hour) to ensure complete precipitation.

  • Separate the precipitate: Centrifuge the tubes and carefully decant the supernatant, or filter the solutions.

  • Quantify the remaining alkaloid in the supernatant: Analyze the supernatant from each tube using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the unprecipitated alkaloid.

  • Determine the optimal pH: The pH at which the concentration of the alkaloid in the supernatant is the lowest corresponds to the optimal pH for precipitation.

  • Data Presentation: Record the results in a table for easy comparison.

pH of Buffer Concentration of Alkaloid in Supernatant (e.g., mg/mL) Precipitation Efficiency (%)
3.0
4.0
5.0
6.0
7.0
8.0

IV. Visualizing the Principles

To better understand the relationship between pH and the ionization state of the alkaloid and this compound, the following diagrams illustrate the key concepts.

Alkaloid_Ionization cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Alkaloid_Protonated Alkaloid-H⁺ (Cationic, Soluble) Alkaloid_FreeBase Alkaloid (Free Base, Less Soluble) Alkaloid_Protonated->Alkaloid_FreeBase + OH⁻ Alkaloid_FreeBase->Alkaloid_Protonated + H⁺

Caption: Ionization state of a typical alkaloid at different pH levels.

Precipitation_Workflow Start Alkaloid in Solution Adjust_pH Adjust to Optimal pH Start->Adjust_pH Add_Picrolonic_Acid Add this compound Adjust_pH->Add_Picrolonic_Acid Precipitation Formation of Alkaloid-Picrolonate Precipitate Add_Picrolonic_Acid->Precipitation Separation Filtration / Centrifugation Precipitation->Separation Result Isolated Precipitate Separation->Result

Caption: General workflow for the precipitation of alkaloids with this compound.

By understanding the fundamental principles of acid-base chemistry and systematically troubleshooting experimental parameters, particularly pH, researchers can significantly improve the yield and purity of alkaloids precipitated with this compound.

References

Troubleshooting incomplete precipitation with picrolonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering issues with incomplete precipitation using picrolonic acid. The information is structured to offer direct solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for what is it used in a laboratory setting?

This compound is an analytical reagent primarily used for the determination and isolation of various substances, including alkaloids, peptides, certain amino acids (such as tryptophan and phenylalanine), and metal ions like calcium, lead, and thorium.[1][2] It forms crystalline π-complexes or salts with target molecules, leading to their precipitation from a solution.[1]

Q2: I'm observing incomplete precipitation of my target compound. What are the likely causes?

Incomplete precipitation can stem from several factors, including suboptimal pH, incorrect temperature, inappropriate solvent conditions, insufficient concentration of this compound, or the presence of interfering substances. The physicochemical properties of the target molecule, such as its solubility and isoelectric point (pI), also play a crucial role.

Q3: How does pH influence the efficiency of this compound precipitation?

The pH of the solution is a critical factor. For the precipitation of basic compounds like alkaloids or peptides with a net positive charge, maintaining an appropriate pH is essential for the formation of the this compound salt. For peptides, the pH should be adjusted to a level where the target molecule has a net charge that facilitates the ionic interaction with the picrolonate anion. For amphoteric molecules like peptides, precipitation is often most effective near their isoelectric point (pI), where their solubility is minimal.[3][4]

Q4: Can the temperature of the solution affect the precipitation yield?

Yes, temperature can significantly impact the solubility of the this compound precipitate. Generally, lower temperatures decrease the solubility of the precipitate, which can lead to a higher yield. However, the optimal temperature can be compound-specific. It is advisable to perform precipitation at a controlled, cool temperature (e.g., 4°C) unless otherwise specified for a particular protocol.

Q5: What is the role of the solvent in this compound precipitation?

This compound is slightly soluble in water but readily soluble in alcohol. The choice of solvent is critical as it must dissolve the target compound and this compound initially but also allow for the subsequent precipitation of the complex. The addition of a less polar organic solvent, in which the this compound salt is insoluble, can often induce or enhance precipitation.

Troubleshooting Guides

Issue 1: Low or No Precipitate Formation
Potential Cause Troubleshooting Step Rationale
Suboptimal pH Measure and adjust the pH of the solution. For basic compounds, ensure the pH is in a range that allows for salt formation. For peptides, consider adjusting the pH closer to the isoelectric point (pI).The charge of the target molecule and the ionization state of this compound are pH-dependent. Optimal pH is crucial for the formation of the insoluble salt.
Incorrect this compound Concentration Increase the concentration of the this compound solution incrementally. Ensure a molar excess of this compound relative to the target compound.A sufficient concentration of the precipitating agent is necessary to drive the equilibrium towards the formation of the precipitate.
Inappropriate Solvent System If the target compound is in a highly solubilizing solvent, consider adding an anti-solvent (a solvent in which the precipitate is insoluble) dropwise to induce precipitation.Altering the solvent polarity can significantly decrease the solubility of the this compound complex, leading to its precipitation.
Temperature is Too High Perform the precipitation and incubation steps at a lower temperature (e.g., in an ice bath or at 4°C).The solubility of many precipitates increases with temperature. Lowering the temperature can enhance the yield.
Issue 2: Precipitate is Gummy, Oily, or Difficult to Filter
Potential Cause Troubleshooting Step Rationale
Rapid Precipitation Add the this compound solution slowly and with constant, gentle stirring. Avoid vigorous agitation which can lead to the formation of amorphous aggregates.Slow addition allows for the formation of more ordered, crystalline precipitates that are easier to handle and filter.
Presence of Impurities Purify the initial sample to remove substances that may interfere with crystallization.Impurities can inhibit crystal growth and lead to the formation of undesirable precipitate morphologies.
Inappropriate Incubation Time Allow the precipitate to age for a longer period at a controlled temperature. This can sometimes lead to the formation of a more crystalline and filterable solid.Aging can allow for the reorganization of the precipitate into a more stable and crystalline form.

Experimental Protocols

General Protocol for this compound Precipitation of a Basic Compound (e.g., Alkaloid)
  • Dissolution of the Sample: Dissolve the sample containing the target compound in a suitable solvent (e.g., slightly acidified water or an alcohol-water mixture).

  • pH Adjustment: Adjust the pH of the solution to a weakly acidic or neutral range (e.g., pH 5-7) using a dilute acid or base. The optimal pH should be determined empirically.

  • Preparation of this compound Solution: Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol or hot water).

  • Precipitation: Slowly add the this compound solution dropwise to the sample solution while gently stirring. A molar excess of this compound is typically required.

  • Incubation: Allow the mixture to stand in a cool place (e.g., 4°C) for several hours or overnight to ensure complete precipitation.

  • Isolation of Precipitate: Collect the crystalline precipitate by filtration or centrifugation.

  • Washing: Wash the precipitate with a small amount of cold solvent (the same as the precipitation medium) to remove any soluble impurities.

  • Drying: Dry the precipitate under vacuum or in a desiccator.

Data Presentation

Table 1: Factors Influencing this compound Precipitation Efficiency
Parameter General Effect on Precipitation Yield Recommendations for Optimization
pH Highly influential; optimal range is compound-specific. For basic compounds, slightly acidic to neutral pH is often effective. For peptides, pH near the pI is typically optimal.Perform small-scale trials at different pH values to determine the optimal condition for your target molecule.
Temperature Lower temperatures generally increase the yield by decreasing the solubility of the precipitate.Conduct precipitation and incubation at 4°C or in an ice bath.
This compound Concentration A molar excess of this compound is usually required to drive the precipitation to completion.Start with a 1.5 to 2-fold molar excess and optimize as needed.
Solvent Composition The polarity of the solvent system significantly affects the solubility of the precipitate.Use a solvent system where the starting materials are soluble, but the resulting picrolonate salt is not. The addition of an anti-solvent can be beneficial.
Incubation Time Longer incubation times can allow for more complete precipitation and the formation of larger, more easily filterable crystals.An overnight incubation at a low temperature is a good starting point.

Visualizations

G Troubleshooting Incomplete Precipitation start Incomplete Precipitation Observed check_pH Is the pH optimal for the target molecule? start->check_pH adjust_pH Adjust pH and re-evaluate check_pH->adjust_pH No check_concentration Is the this compound concentration sufficient? check_pH->check_concentration Yes adjust_pH->check_pH increase_concentration Increase this compound concentration and re-evaluate check_concentration->increase_concentration No check_temp Is the temperature low enough? check_concentration->check_temp Yes increase_concentration->check_concentration lower_temp Lower temperature (e.g., 4°C) and re-evaluate check_temp->lower_temp No check_solvent Is the solvent system appropriate? check_temp->check_solvent Yes lower_temp->check_temp modify_solvent Modify solvent system (e.g., add anti-solvent) and re-evaluate check_solvent->modify_solvent No success Precipitation Complete check_solvent->success Yes modify_solvent->check_solvent

Caption: Troubleshooting workflow for incomplete precipitation.

G Experimental Workflow for this compound Precipitation dissolve_sample 1. Dissolve sample in appropriate solvent adjust_ph 2. Adjust pH of the sample solution dissolve_sample->adjust_ph prepare_reagent 3. Prepare saturated this compound solution adjust_ph->prepare_reagent add_reagent 4. Slowly add this compound solution to the sample prepare_reagent->add_reagent incubate 5. Incubate at low temperature (e.g., 4°C) add_reagent->incubate isolate 6. Isolate precipitate (filtration/centrifugation) incubate->isolate wash 7. Wash precipitate with cold solvent isolate->wash dry 8. Dry the final product wash->dry

References

Technical Support Center: Temperature Effects on the Solubility of Metal Picrolonates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of temperature on the solubility of metal picrolonates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments involving the solubility of metal picrolonates.

Q1: I am observing very low solubility for my metal picrolonate salt at room temperature. Is this expected?

A1: Yes, this is expected. Picrolonic acid is known to form sparingly soluble or "practically insoluble" crystalline complexes with several divalent metal ions, including lead (Pb²⁺), calcium (Ca²⁺), strontium (Sr²⁺), and magnesium (Mg²⁺).[1][2] The high molecular weight of these complexes contributes to their low solubility in water.[1][2]

Q2: How does temperature generally affect the solubility of metal picrolonates?

A2: For most solid solutes, solubility increases with an increase in temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy (heat) to break the bonds within the solid and to form new interactions between the solute and the solvent. While specific data for metal picrolonates is scarce, it is reasonable to expect a similar trend. However, the magnitude of this effect can vary significantly. It is also important to note that some salts can exhibit retrograde solubility, where solubility decreases with increasing temperature, although this is less common.

Q3: I'm trying to prepare a saturated solution of a metal picrolonate and I'm not sure if it has reached equilibrium. How can I be sure?

A3: To ensure a saturated solution has reached equilibrium, you should stir the solution containing excess solid solute at a constant temperature for an extended period. To verify equilibrium, you can take samples of the supernatant at different time intervals (e.g., every few hours) and measure the concentration of the dissolved metal picrolonate. When consecutive measurements show no significant change in concentration, it can be assumed that equilibrium has been reached.

Q4: My metal picrolonate precipitate is very fine and difficult to filter. What can I do to improve the particle size?

A4: The formation of larger, more easily filterable crystals is influenced by several factors:

  • Rate of Precipitation: Slowing down the precipitation process often leads to larger and purer crystals. This can be achieved by slowly adding the precipitating agent or by using a method of homogeneous precipitation where the precipitating agent is generated in-situ.

  • Temperature: Performing the precipitation at a higher temperature can sometimes promote the growth of larger crystals, assuming the solubility does not become prohibitively high.

  • Digestion: Allowing the precipitate to stand in the mother liquor, often at an elevated temperature, for a period (a process called digestion or Ostwald ripening) can lead to the growth of larger particles at the expense of smaller ones.[3]

  • Agitation: Gentle and consistent stirring can help in forming more uniform crystals. Vigorous or erratic stirring might lead to the formation of smaller particles.

Q5: I am getting inconsistent results in my solubility measurements. What are the potential sources of error?

A5: Inconsistent results in solubility experiments can arise from several sources:

  • Temperature Fluctuations: Even small variations in temperature can significantly affect solubility. Ensure your experimental setup maintains a constant and uniform temperature.

  • Incomplete Equilibrium: As mentioned in Q3, ensure that the solution has reached equilibrium before taking measurements.

  • Filtration Issues: If the precipitate is very fine, some particles may pass through the filter, leading to erroneously high solubility values. Using a finer porosity filter or a different filtration technique might be necessary. Also, ensure the filtration apparatus is at the same temperature as the solution to prevent precipitation or dissolution during filtration.

  • Evaporation of Solvent: During handling and measurement, evaporation of the solvent will increase the concentration of the solute, leading to inaccurate results. Keep solutions covered whenever possible.

  • Purity of Reagents: Impurities in the metal salt or the this compound can affect the solubility of the resulting complex.

Q6: Can I use a spectrophotometric method to determine the solubility of metal picrolonates?

A6: Yes, a spectrophotometric method can be a viable alternative to gravimetric analysis, especially for sparingly soluble compounds. This compound and its anions absorb light in the UV-visible range. You can create a calibration curve using solutions of known concentrations of the metal picrolonate (if a soluble salt form is available or by dissolving a known amount in a suitable solvent) and then measure the absorbance of the saturated solution to determine its concentration. It's important to ensure that the Beer-Lambert law is obeyed in the concentration range of interest and to account for any absorbance from the free picrolonate ion in solution.

Data Presentation

Due to the limited availability of specific quantitative data for the solubility of metal picrolonates at various temperatures, the following table provides a qualitative summary based on available literature. For context, the solubility of this compound in water, which is a key component of these salts, is included.

Compound NameMetal IonSolubility in Water (Qualitative)
Lead PicrolonatePb²⁺Practically insoluble
Barium PicrolonateBa²⁺Sparingly soluble
Strontium PicrolonateSr²⁺Sparingly soluble
Calcium PicrolonateCa²⁺Practically insoluble

Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
150.123
Room Temperature~0.27
1001.203

Experimental Protocols

Below are detailed methodologies for determining the solubility of a sparingly soluble metal picrolonate salt using gravimetric analysis.

Gravimetric Determination of Metal Picrolonate Solubility

Objective: To determine the solubility of a metal picrolonate in water at a specific temperature.

Materials:

  • Metal salt (e.g., lead nitrate, calcium chloride)

  • This compound solution (saturated or of known concentration)

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., sintered glass crucible of fine porosity, vacuum flask)

  • Drying oven

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid metal picrolonate to a known volume of deionized water in a sealed flask. The excess solid is crucial to ensure saturation.

    • Place the flask in a constant temperature water bath set to the desired temperature.

    • Stir the solution continuously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • Pre-dry a sintered glass crucible of fine porosity in an oven at a suitable temperature (e.g., 110 °C) until a constant weight is achieved. Cool it in a desiccator before each weighing.

    • Once the solution has reached equilibrium, stop the stirring and allow the excess solid to settle.

    • Carefully decant a known volume of the clear supernatant liquid and filter it through the pre-weighed sintered glass crucible. It is critical to maintain the temperature of the solution and filtration apparatus during this step to prevent any change in solubility. This can be achieved by using a jacketed funnel through which water from the constant temperature bath is circulated.

  • Drying and Weighing:

    • Place the crucible containing the filtered solution (which now holds the dissolved solid after evaporation of the solvent) in a drying oven at an appropriate temperature (e.g., 110 °C) to evaporate the water completely.

    • Dry the residue to a constant weight. This is achieved by repeatedly heating, cooling in a desiccator, and weighing until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).

  • Calculation of Solubility:

    • Calculate the mass of the dissolved metal picrolonate by subtracting the initial weight of the empty crucible from the final constant weight of the crucible with the dried residue.

    • The solubility can then be expressed in grams per 100 mL or moles per liter using the initial volume of the filtered supernatant.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a metal picrolonate.

Caption: Experimental workflow for determining metal picrolonate solubility.

References

Strategies to prevent the degradation of picrolonic acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of picrolonic acid solutions to prevent degradation and ensure experimental accuracy.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound solutions.

Issue Possible Cause(s) Recommended Action(s)
Color of the this compound solution has changed (e.g., deepened yellow, turned brownish). 1. Degradation: Exposure to light, elevated temperatures, or inappropriate pH can cause the degradation of this compound, leading to colored byproducts.2. Contamination: Introduction of impurities or reaction with incompatible substances.1. Discard the solution: A significant color change is a strong indicator of degradation. For reliable experimental results, it is recommended to prepare a fresh solution.2. Review storage conditions: Ensure the solution is stored in an amber glass bottle, protected from light, and refrigerated at 2-8°C.3. Check for contaminants: Verify the purity of the solvent and ensure no cross-contamination has occurred.
Precipitate has formed in the solution. 1. Temperature fluctuations: this compound has limited solubility in some solvents, and a decrease in temperature can cause it to precipitate out.2. Solvent evaporation: Over time, solvent evaporation can increase the concentration of this compound beyond its solubility limit.3. Degradation: Some degradation products may be less soluble than this compound itself.1. Gently warm the solution: If the precipitate is due to low temperature, gentle warming and agitation may redissolve it. Ensure the solution returns to room temperature before use.2. Check container seal: Ensure the container is tightly sealed to prevent solvent evaporation.3. Prepare a fresh solution: If precipitation persists or is suspected to be due to degradation, it is best to prepare a fresh solution.
Inconsistent or unexpected experimental results. 1. Degraded this compound solution: The use of a degraded solution with a lower effective concentration of the active reagent can lead to unreliable results.2. Improper solution preparation: Errors in weighing or dilution can lead to an incorrect concentration.1. Prepare a fresh, standardized solution: Always use a freshly prepared solution for critical experiments.2. Verify preparation procedure: Double-check all calculations and measurements during solution preparation.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Several suppliers recommend refrigeration at 2-8°C.[3] It should be kept away from strong oxidizing agents.[2]

Q2: What is the recommended solvent for preparing this compound solutions?

This compound is sparingly soluble in water but readily soluble in alcohol, such as ethanol.[3] The choice of solvent will depend on the specific application. For analytical purposes, an alcoholic solution is commonly used.

Q3: How should this compound solutions be stored to minimize degradation?

To minimize degradation, this compound solutions should be:

  • Stored in a tightly sealed, amber glass bottle: This protects the solution from light and prevents solvent evaporation.

  • Refrigerated at 2-8°C: Cool temperatures slow down potential degradation reactions.

  • Prepared fresh: For best results, it is recommended to prepare the solution fresh before use, especially for quantitative applications. One source suggests that a solution of a this compound complex is stable for about two days.

Q4: What are the signs of this compound solution degradation?

The primary visual sign of degradation is a change in color, typically a darkening of the yellow solution. The formation of a precipitate can also indicate degradation. Any noticeable change from the initial appearance of the freshly prepared solution should be considered a potential sign of degradation.

Q5: Can I use a this compound solution that has changed color?

It is not recommended to use a this compound solution that has visibly changed color. The color change indicates that the chemical composition of the solution has altered, which can significantly impact experimental outcomes. For applications requiring accuracy and reproducibility, a fresh solution should always be prepared.

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound

Parameter Recommendation Source(s)
Temperature Cool, with some sources specifying 2-8°C.
Light Store in the dark.
Moisture Store in a dry place.
Container Tightly sealed container.
Incompatibilities Strong oxidizing agents.

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Alcoholic this compound Solution

This protocol describes the preparation of a standard 1% (w/v) this compound solution in ethanol, commonly used as an analytical reagent.

Materials:

  • This compound (solid)

  • Ethanol (analytical grade)

  • Volumetric flask (amber glass)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 1.00 g of solid this compound using an analytical balance.

  • Transfer the weighed this compound to a 100 mL amber volumetric flask.

  • Add approximately 70 mL of ethanol to the volumetric flask.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until all the this compound has dissolved.

  • Once dissolved, remove the stir bar and carefully add ethanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the solution name, concentration, date of preparation, and your initials.

  • Store the solution in a refrigerator at 2-8°C.

Protocol 2: General Protocol for Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to assess the stability of a this compound solution under various stress conditions. This can help in identifying potential degradation pathways and determining the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

2. Application of Stress Conditions (in separate, appropriately sealed containers):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stressed sample.

  • Neutralize the acidic and basic samples if necessary for the analytical method.

  • Analyze all samples (including an unstressed control) using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be able to separate the intact this compound from any degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation of this compound under each stress condition.

Mandatory Visualization

Factors and Strategies for this compound Solution Stability cluster_factors Degradation Factors cluster_strategies Prevention Strategies cluster_outcome Outcome Light Light Exposure Amber Use Amber Glassware Light->Amber Temp Elevated Temperature Refrigerate Refrigerate (2-8°C) Temp->Refrigerate pH Inappropriate pH Fresh Prepare Fresh Solution pH->Fresh (Use appropriate buffer if necessary) Oxidants Oxidizing Agents Avoid_Oxidants Avoid Strong Oxidants Oxidants->Avoid_Oxidants Stable_Solution Stable this compound Solution Amber->Stable_Solution Refrigerate->Stable_Solution Fresh->Stable_Solution Avoid_Oxidants->Stable_Solution

Caption: Factors influencing this compound degradation and preventative strategies.

References

Technical Support Center: Overcoming Matrix Effects in Picrolonic Acid-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in picrolonic acid-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound-based assays?

A1: A matrix effect is the interference caused by components in a sample, other than the analyte of interest, that can alter the accuracy and reliability of the assay results.[1][2] In this compound-based assays, which are often spectrophotometric, these interfering substances can absorb light at the same wavelength as the analyte-picrolonate complex, leading to inaccurate measurements.[3]

Q2: What are the common sources of matrix effects in biological samples?

A2: Matrix effects in biological samples can arise from a variety of components, including:

  • Proteins[1]

  • Lipids[1]

  • Salts

  • Phospholipids

  • Carbohydrates

  • Endogenous and exogenous compounds that have similar chemical properties to the analyte

Q3: How can I determine if my assay is affected by matrix effects?

A3: A spiking experiment is a common method to identify matrix interference. This involves adding a known amount of the analyte (standard) to your sample and comparing the measured concentration to the expected concentration. A recovery rate significantly different from 100% (typically outside the 80-120% range) suggests the presence of matrix effects.

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Results

Possible Cause: Spectral interference from matrix components.

Solution:

  • Sample Dilution: Diluting the sample with an appropriate buffer can reduce the concentration of interfering substances. It's crucial to find an optimal dilution factor that minimizes interference without diluting the analyte below the assay's limit of detection.

  • Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering components.

Issue 2: Low Analyte Recovery

Possible Cause: Suppression of the signal by matrix components.

Solution:

  • Optimize Sample Preparation: Different sample preparation methods have varying efficiencies in removing interferences. Consider switching to a more effective technique.

  • Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is similar to your samples. This helps to ensure that the standards and samples are affected by the matrix in the same way.

Issue 3: High Background Signal

Possible Cause: Components in the matrix are absorbing light at the analysis wavelength.

Solution:

  • Blank Subtraction: Use a proper blank sample that contains the matrix but not the analyte to subtract the background absorbance.

  • Wavelength Selection: If possible, select a different analysis wavelength where the interference from the matrix is minimized.

Experimental Protocols

Protocol 1: Spiking Experiment to Detect Matrix Effects
  • Prepare two sets of samples:

    • Set A (Spiked Sample): Add a known concentration of the analyte standard to your sample matrix.

    • Set B (Standard in Diluent): Prepare the same concentration of the analyte standard in the assay diluent buffer.

  • Measure the concentration of the analyte in both sets of samples using your this compound-based assay protocol.

  • Calculate the Percent Recovery using the following formula:

    Percent Recovery = (Measured Concentration in Spiked Sample / Expected Concentration in Standard in Diluent) * 100

    A recovery outside of 80-120% indicates a significant matrix effect.

Protocol 2: Sample Dilution
  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:20) using the assay diluent.

  • Analyze the diluted samples using the this compound-based assay.

  • Plot the measured analyte concentration against the dilution factor.

  • Select the highest dilution factor that provides a measurable signal within the linear range of the assay and demonstrates consistent recovery.

Protocol 3: Protein Precipitation (PPT)

This is a common technique for removing protein interference.

  • Add a cold precipitation solvent (e.g., acetonitrile, methanol, or a mixture) to your sample, typically in a 3:1 or 4:1 ratio (solvent:sample).

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte, for analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodEffectiveness in Removing InterferencesAnalyte RecoveryThroughput
Dilution ModerateHigh (if analyte concentration is sufficient)High
Protein Precipitation (PPT) ModerateGood, but can be low for polar analytesHigh
Liquid-Liquid Extraction (LLE) HighVariable, can be low for polar analytesMedium
Solid-Phase Extraction (SPE) Very HighHighLow to Medium

This table provides a general comparison. The optimal method will depend on the specific sample matrix and analyte.

Visualizations

MatrixEffectWorkflow cluster_identification Identification cluster_mitigation Mitigation Start Assay Development or Inconsistent Results Spike Perform Spiking Experiment Start->Spike Recovery Calculate % Recovery Spike->Recovery Check Is Recovery within 80-120%? Recovery->Check Dilution Optimize Sample Dilution Check->Dilution No End Proceed with Validated Assay Check->End Yes Prep Improve Sample Preparation (PPT, LLE, SPE) Dilution->Prep Cal Use Matrix-Matched Calibration Prep->Cal Cal->End

Caption: Workflow for Identifying and Mitigating Matrix Effects.

SamplePrepDecisionTree Start Suspected Matrix Effect Interference Nature of Interference? Start->Interference Protein High Protein Content? Interference->Protein Proteins Lipid High Lipid Content? Interference->Lipid Lipids Complex Highly Complex Matrix? Interference->Complex Unknown/Complex Dilute Simple Dilution Interference->Dilute Minor Protein->Lipid No PPT Protein Precipitation (PPT) Protein->PPT Yes Lipid->Complex No LLE Liquid-Liquid Extraction (LLE) Lipid->LLE Yes SPE Solid-Phase Extraction (SPE) Complex->SPE Yes

Caption: Decision Tree for Sample Preparation Method Selection.

SpectrophotometricInterference Analyte A Detector Detector Analyte->Detector Matrix M Matrix->Detector Interference LightSource Light Source LightSource->Analyte Light Path LightSource->Matrix Absorbance Measured Absorbance Detector->Absorbance

Caption: How Matrix Components Interfere in Spectrophotometric Assays.

References

Technical Support Center: Enhancing the Selectivity of Picrolonic Acid for Specific Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of picrolonic acid for specific amines during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the precipitation of amines using this compound.

Problem Possible Cause Suggested Solution
No precipitate forms upon addition of this compound. The amine concentration is too low.Concentrate the sample to increase the amine concentration.
The amine picrolonate is soluble in the chosen solvent.Change to a less polar solvent in which the amine picrolonate is likely to be less soluble. Ethanol or water are common solvents for initial precipitation; try switching to a mixed solvent system or a less polar solvent if the picrolonate is known to be soluble.
The amine is not basic enough to form a stable salt with this compound.[1]This compound effectively precipitates alkaloids and other amines with a sufficiently basic aliphatic amine moiety.[1] Arylamines and aromatic N-heterocycles may not be basic enough to form a stable precipitate.[1] Confirm the basicity of your target amine.
Multiple amines precipitate simultaneously (low selectivity). The amines in the mixture have very similar basicity (pKa) and structural features.Implement a fractional precipitation protocol. This involves the careful, stepwise addition of this compound solution to the amine mixture, allowing for the sequential precipitation of amines based on the differing solubilities of their picrolonate salts.
The solvent system is not optimized for differential solubility.Experiment with different solvent systems. The solubility of amine picrolonates can vary significantly with the polarity of the solvent. A solvent system that maximizes the solubility difference between the target amine picrolonate and other amine picrolonates in the mixture will enhance selectivity.
The precipitate is oily or difficult to filter. The amine picrolonate is melting or is not fully crystalline under the current conditions.Cool the reaction mixture in an ice bath to promote crystallization. If the precipitate remains oily, try a different solvent system.
The precipitate is too fine.Allow the precipitate to digest by letting it stand for a longer period, which can lead to the formation of larger, more easily filterable crystals. Gentle heating followed by slow cooling can also promote crystal growth.
Incomplete precipitation of the target amine. Insufficient this compound has been added.Calculate the stoichiometric amount of this compound required based on the estimated concentration of the target amine. Add the this compound solution incrementally, monitoring the precipitation.
The pH of the solution is not optimal.The formation of the amine picrolonate salt is a pH-dependent equilibrium. Ensure the medium is not too acidic, which would protonate the amine and prevent salt formation with this compound.
Difficulty regenerating the free amine from the picrolonate salt. The picrolonate salt is very stable.Treat the isolated amine picrolonate salt with a strong base, such as aqueous sodium hydroxide, to deprotonate the amine and regenerate the free base. The free amine can then be extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the selectivity of this compound towards different amines?

A1: The selectivity of this compound is primarily governed by the formation of a stable salt with the target amine. This process is influenced by several factors:

  • Basicity of the Amine: this compound is an acidic reagent and will preferentially form salts with more basic amines. The basicity (pKa) of the amine is a critical factor; amines with higher pKa values will generally precipitate more readily.[1]

  • Steric Hindrance: The steric environment around the amine functional group can influence the stability of the resulting picrolonate salt. Highly hindered amines may form less stable salts or may not precipitate at all.

  • Solubility of the Amine Picrolonate: The selectivity of precipitation is ultimately determined by the differential solubility of the various amine picrolonates in the chosen solvent. Even if a stable salt is formed, if it remains soluble, no precipitation will occur.

Q2: How can I enhance the selectivity of this compound for a specific primary amine in a mixture containing secondary and tertiary amines?

A2: While this compound itself is not inherently selective for a specific class of amine (primary, secondary, or tertiary), selectivity can be achieved through careful control of experimental conditions in a process called fractional precipitation. The different substitution patterns of primary, secondary, and tertiary amines can lead to variations in the crystal lattice energy and solvation of their corresponding picrolonate salts, resulting in different solubilities. By slowly adding the this compound solution, the amine that forms the least soluble picrolonate salt will precipitate first.

Q3: What is a suitable solvent for the precipitation of amines with this compound?

A3: Ethanol is a commonly used solvent for the precipitation of alkaloids and other amines with this compound.[2] However, the optimal solvent will depend on the specific solubility characteristics of the amine picrolonates in your mixture. It is advisable to perform small-scale pilot experiments with different solvents (e.g., water, methanol, ethanol, and aqueous-organic mixtures) to identify the solvent system that provides the best selectivity.

Q4: Is it possible to modify the structure of this compound to enhance its selectivity?

A4: While theoretically possible, the synthesis of this compound derivatives with tailored selectivity for specific amines is not a widely documented or straightforward approach in the available literature. Enhancing selectivity is more practically achieved by optimizing the experimental conditions of the precipitation process, such as solvent selection, temperature, and the rate of addition of the precipitating agent.

Experimental Protocols

Protocol for Fractional Precipitation of an Amine Mixture

This protocol outlines a general procedure for the separation of a mixture of amines with differing basicities and/or structural features using this compound.

Materials:

  • Amine mixture dissolved in a suitable solvent (e.g., ethanol).

  • Saturated solution of this compound in the same solvent.

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • Wash solvent (cold solvent used for the reaction).

  • Aqueous solution of a strong base (e.g., 2M NaOH) for amine regeneration.

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane).

Procedure:

  • Preparation of the Amine Solution: Dissolve the amine mixture in a minimum amount of a suitable solvent.

  • Initial Titration (Optional but Recommended): To determine the approximate precipitation points, take a small aliquot of the amine solution and slowly add the this compound solution dropwise, observing for the onset of precipitation for each component.

  • Fractional Precipitation:

    • Slowly add the saturated this compound solution dropwise to the stirred amine mixture solution at room temperature.

    • Monitor the solution for the formation of a precipitate.

    • Once the first precipitate is observed, stop the addition of this compound and allow the mixture to stand for a period to ensure complete precipitation of the first fraction.

    • Isolate the precipitate (Fraction 1) by filtration.

    • To the filtrate, continue the dropwise addition of the this compound solution to precipitate the next amine (Fraction 2).

    • Repeat this process until all amine components have been precipitated.

  • Washing and Drying: Wash each precipitate fraction with a small amount of cold solvent to remove any co-precipitated impurities. Dry the isolated picrolonate salts.

  • Regeneration of Free Amines:

    • Suspend each picrolonate salt fraction in water.

    • Add an aqueous solution of a strong base (e.g., 2M NaOH) until the solution is alkaline.

    • Extract the liberated free amine into an organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the purified amine.

Visualizations

Experimental_Workflow_Fractional_Precipitation cluster_precipitation Precipitation Stage cluster_separation Separation & Isolation cluster_regeneration Amine Regeneration Amine_Mixture Amine Mixture in Solution Add_Picrolonic_Acid Slowly Add This compound Solution Amine_Mixture->Add_Picrolonic_Acid Filter_1 Filter Add_Picrolonic_Acid->Filter_1 Precipitate Forms Precipitate_1 Precipitate 1 (Least Soluble Picrolonate) Treat_with_Base Treat with Strong Base (e.g., NaOH) Precipitate_1->Treat_with_Base Filtrate_1 Filtrate 1 Add_More_PA Add More This compound Filtrate_1->Add_More_PA Filter_1->Precipitate_1 Solid Filter_1->Filtrate_1 Liquid Filter_2 Filter Add_More_PA->Filter_2 Precipitate_2 Precipitate 2 (Next Least Soluble) Precipitate_2->Treat_with_Base Filter_2->Precipitate_2 Extract_Amine Extract with Organic Solvent Treat_with_Base->Extract_Amine Purified_Amine Purified Amine Extract_Amine->Purified_Amine

Caption: Workflow for fractional precipitation of amines.

Logical_Relationship_Selectivity cluster_factors Influencing Factors cluster_conditions Experimental Conditions Selectivity Enhanced Selectivity of Precipitation Amine_Basicity Amine Basicity (pKa) Picrolonate_Solubility Picrolonate Solubility Amine_Basicity->Picrolonate_Solubility Steric_Hindrance Steric Hindrance Steric_Hindrance->Picrolonate_Solubility Picrolonate_Solubility->Selectivity Solvent_Choice Solvent Choice Solvent_Choice->Picrolonate_Solubility Temperature Temperature Temperature->Picrolonate_Solubility Rate_of_Addition Rate of Precipitant Addition Rate_of_Addition->Selectivity

Caption: Factors influencing the selectivity of this compound.

References

Technical Support Center: Recrystallization of Picrolonate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of picrolonate complexes. The information is designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of forming a picrolonate complex in the purification of organic compounds?

A1: Picrolonic acid is often used as a precipitating agent to selectively isolate basic organic compounds, such as alkaloids, amino acids, and other nitrogenous bases, from a mixture. The resulting picrolonate salt is often a crystalline solid that can be purified by recrystallization. This method is particularly useful for separating structurally similar compounds or for purifying a target compound from a complex matrix. After purification, the free base can be recovered from the purified picrolonate salt.

Q2: What are the key characteristics of a good solvent for the recrystallization of picrolonate complexes?

A2: An ideal solvent for recrystallizing a picrolonate complex should exhibit the following properties:

  • High solubility at elevated temperatures: The picrolonate complex should be readily soluble in the solvent at or near its boiling point.

  • Low solubility at low temperatures: The complex should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum crystal recovery upon cooling.

  • Inertness: The solvent should not react with the picrolonate complex.

  • Volatility: A moderately volatile solvent is preferred to facilitate easy removal from the purified crystals.

  • Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

Q3: Which solvents are commonly used for the recrystallization of picrolonate complexes?

A3: Based on available literature for picrate salts (which are structurally similar) and general organic salt purification, common solvents and solvent systems include:

  • Alcohols: Ethanol, methanol, and isopropanol are frequently used, often in combination with water.

  • Aqueous Alcohol Mixtures: Ethanol-water or methanol-water mixtures are particularly effective as the polarity of the solvent system can be fine-tuned by adjusting the solvent ratio.

  • Ketones: Acetone may be a suitable solvent.

  • Aromatic Hydrocarbons: Benzene has been used for the recrystallization of picrate derivatives.

  • Other Organic Solvents: Dichloromethane and solvent mixtures like n-hexane/acetone or n-hexane/ethyl acetate can also be considered.[1]

The choice of solvent is highly dependent on the specific picrolonate complex being purified and should be determined experimentally.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The compound is too soluble in the chosen solvent even at low temperatures. 3. The cooling process is too rapid.1. Boil off some of the solvent to increase the concentration of the picrolonate complex and allow the solution to cool again.[2] 2. If boiling off excess solvent is ineffective, try adding an "anti-solvent" (a solvent in which the complex is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then gently heat until it clarifies and allow it to cool slowly. 3. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can promote slower cooling.
Oiling out (formation of a liquid instead of solid crystals). 1. The boiling point of the solvent is higher than the melting point of the picrolonate complex. 2. The solution is supersaturated to a very high degree, causing the solute to come out of solution too quickly. 3. The presence of significant impurities is depressing the melting point of the complex.1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. 3. If impurities are suspected, consider a preliminary purification step or treatment with activated charcoal before recrystallization.
Low yield of purified crystals. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough.1. Reduce the initial volume of the hot solvent used for dissolution. The filtrate (mother liquor) can be concentrated and cooled to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. Use a slight excess of hot solvent to prevent crystallization in the funnel. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Poor purity of the final product. 1. The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. 2. The chosen solvent did not effectively separate the impurities from the desired complex.1. Ensure a slow and undisturbed cooling process. Allow the solution to reach room temperature before cooling in an ice bath. 2. Experiment with different solvents or solvent systems to find one where the impurities have significantly different solubility characteristics than the picrolonate complex.

Experimental Protocols

General Protocol for the Purification of a Basic Organic Compound via its Picrolonate Salt

This protocol outlines the general steps for the formation and subsequent recrystallization of a picrolonate complex.

1. Formation of the Picrolonate Salt:

  • Dissolve the crude basic organic compound in a suitable solvent (e.g., ethanol or a heated aqueous solution).

  • In a separate container, prepare a saturated solution of this compound in the same solvent.

  • Slowly add the this compound solution to the solution of the basic compound with stirring.

  • The picrolonate salt will precipitate out of the solution. The precipitation can often be enhanced by cooling the mixture in an ice bath.

  • Collect the crude picrolonate salt by vacuum filtration and wash it with a small amount of cold solvent.

2. Recrystallization of the Picrolonate Complex:

  • Solvent Selection: Determine the optimal solvent or solvent system by testing the solubility of a small amount of the crude picrolonate salt in various solvents at room and elevated temperatures. Ethanol, methanol, or their aqueous mixtures are good starting points.[1]

  • Dissolution: Place the crude picrolonate salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[2][3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a desiccator.

Data Presentation

Table 1: Common Solvents for Recrystallization of Organic Salts

Solvent/Solvent SystemPolarityTypical Applications & Notes
WaterHighSuitable for polar compounds. High boiling point can be advantageous.
Ethanol/WaterMedium-HighA versatile system where polarity can be adjusted. Good for many organic salts.
MethanolMedium-HighSimilar to ethanol but more volatile.
EthanolMediumA general-purpose solvent for recrystallization.
AcetoneMediumGood solvent, but its low boiling point can be a limitation.
Ethyl AcetateMedium-LowOften used in combination with a non-polar solvent like n-hexane.
n-Hexane/Ethyl AcetateLow to MediumA common mixed-solvent system for less polar compounds.
DichloromethaneLowA good solvent for many organic compounds, but its volatility can lead to rapid crystallization.

Note: The optimal solvent must be determined empirically for each specific picrolonate complex.

Visualizations

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Picrolonate Complex dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Picrolonate Crystals dry->end

Caption: Experimental workflow for the recrystallization of picrolonate complexes.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions start No Crystals Formed cause1 Too Much Solvent? start->cause1 cause2 Cooling Too Fast? start->cause2 cause3 Compound Too Soluble? start->cause3 cause1->cause2 No solution1 Boil Off Excess Solvent cause1->solution1 Yes cause2->cause3 No solution3 Allow for Slower Cooling cause2->solution3 Yes solution2 Induce Crystallization (Scratch/Seed) cause3->solution2 No solution4 Add Anti-Solvent cause3->solution4 Yes

Caption: Troubleshooting decision tree for failure of crystal formation.

References

Technical Support Center: Method Development for Picrolonic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of picrolonic acid in complex biological matrices such as plasma, urine, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for this compound quantification in biological samples?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques. LC-MS/MS offers higher sensitivity and specificity, which is particularly advantageous for complex matrices and low analyte concentrations.

Q2: How should I prepare my biological samples for this compound analysis?

A2: The optimal sample preparation method depends on the matrix and the required sensitivity. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method suitable for plasma and serum. Acetonitrile is a common precipitating agent.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. A water-immiscible organic solvent is used to extract this compound from the aqueous biological matrix.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration, leading to better sensitivity. The choice of SPE sorbent will depend on the physicochemical properties of this compound.

Q3: What are the key validation parameters I need to assess for my this compound method?

A3: According to ICH guidelines, the key validation parameters include:

  • Specificity/Selectivity: Ensuring that the signal measured is from this compound and not from endogenous matrix components.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements. This is typically assessed at the intra-day and inter-day level.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[1][2]

Q4: I am observing poor peak shape (e.g., tailing, fronting) for my this compound peak. What could be the cause?

A4: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase. For an acidic compound like this compound, this can sometimes be mitigated by adjusting the mobile phase pH.

  • Column Contamination: Buildup of matrix components on the column.

  • Inappropriate Mobile Phase: The pH or solvent composition may not be optimal for this compound.

Q5: My recovery of this compound is low and inconsistent. How can I improve it?

A5: Low and inconsistent recovery is often related to the extraction procedure. Consider the following:

  • pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of an acidic compound like this compound. Ensure the pH is optimized for your chosen extraction method (LLE or SPE).

  • Solvent Selection (for LLE): The choice of extraction solvent is critical. A solvent that is too polar may not efficiently extract this compound, while a solvent that is too non-polar may also result in poor recovery.

  • SPE Sorbent and Elution Solvent: Ensure the SPE sorbent chemistry is appropriate for retaining and eluting this compound. The elution solvent must be strong enough to desorb the analyte completely from the sorbent.

  • Incomplete Phase Separation (for LLE): Ensure complete separation of the aqueous and organic layers to avoid loss of analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatographic Issues
ProblemPossible CausesSuggested Solutions
No Peak or Very Small Peak Injection issue (air bubble in syringe, clogged injector).Detector issue (lamp off, incorrect wavelength).Sample degradation.Check the injector and syringe for proper functioning.Verify detector settings and lamp status.Assess sample stability and prepare fresh standards and samples.
Peak Tailing Secondary interactions with the column.Column contamination.Mobile phase pH not optimal.Use a column with end-capping or a different stationary phase.Implement a column washing step or use a guard column.Adjust the mobile phase pH to suppress the ionization of this compound.
Peak Fronting Column overload.Sample solvent incompatible with mobile phase.Dilute the sample.Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Shifting Retention Times Inconsistent mobile phase composition.Fluctuations in column temperature.Pump malfunction (inconsistent flow rate).Prepare fresh mobile phase and ensure proper mixing.Use a column oven to maintain a constant temperature.Check the pump for leaks and ensure it is properly primed.[3]
High Backpressure Clogged column frit or guard column.Precipitation of sample components.Blockage in the HPLC system tubing.Replace the column frit or guard column.Improve sample cleanup to remove interfering substances.Systematically check and flush different parts of the HPLC system.[4]
Sample Preparation Issues
ProblemPossible CausesSuggested Solutions
Low Analyte Recovery Suboptimal extraction pH.Inappropriate extraction solvent (LLE) or sorbent (SPE).Insufficient mixing during extraction.Optimize the pH of the sample before extraction.Screen different solvents (LLE) or SPE cartridges.Ensure vigorous and consistent mixing during the extraction step.
High Matrix Effects (Ion Suppression/Enhancement in LC-MS) Co-elution of matrix components with the analyte.Inefficient sample cleanup.Modify the chromatographic method to separate the analyte from interfering peaks.Employ a more rigorous sample preparation technique (e.g., switch from PPT to SPE).Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Inconsistent Results Variability in sample preparation steps.Analyte instability during sample processing.Standardize all sample preparation steps (e.g., timing, volumes, mixing speed).Investigate the stability of this compound at each step of the sample preparation process and work quickly or on ice if necessary.

Experimental Protocols

Proposed HPLC-UV Method for this compound in Human Plasma

This protocol is a starting point and should be optimized and validated for your specific application.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 350 nm (This wavelength should be optimized based on the UV spectrum of this compound)

3. Method Validation Parameters (Example Data)

The following table presents example performance data that should be established during method validation.

ParameterResult
Linearity Range 0.1 - 20 µg/mL (r² > 0.995)
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (% Recovery) 92 - 105%
Extraction Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_precipitant Add Acetonitrile plasma->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound analysis in plasma.

troubleshooting_logic start Problem Observed peak_issue Poor Peak Shape? start->peak_issue retention_issue Retention Time Shift? start->retention_issue recovery_issue Low Recovery? start->recovery_issue no_peak No Peak? start->no_peak tailing Tailing peak_issue->tailing Yes fronting Fronting peak_issue->fronting No rt_drift Check Mobile Phase & Temperature retention_issue->rt_drift Yes extraction_params Optimize Extraction pH & Solvent recovery_issue->extraction_params Yes check_system Check Injector & Detector no_peak->check_system Yes split Split Peak fronting->split No

Caption: Troubleshooting decision tree for HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Picrolonic Acid Method for Piperazine Determination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the picrolonic acid method for the determination of piperazine against other common analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of piperazine in various samples. The guide includes detailed experimental protocols, comparative validation data, and workflow diagrams to assist in method selection and implementation.

Introduction to Piperazine and its Quantification

Piperazine is an organic compound consisting of a six-membered ring with two opposing nitrogen atoms.[1] It and its salts are widely used as an anthelmintic drug in both human and veterinary medicine to treat worm infections.[1][2] Given its therapeutic importance, the development of validated, accurate, and reliable analytical methods for the quantification of piperazine in pharmaceutical formulations and biological samples is critical. The official method cited in many pharmacopoeias is the gravimetric determination using picric acid.[1][2] However, this method can be limited by poor selectivity. This has led to the development of alternative methods, including the this compound method, which offers significant improvements.

The this compound Method: An Overview

The this compound method provides both a gravimetric and a spectrophotometric approach for piperazine determination. It is based on the quantitative reaction between the diprotonated form of piperazine and this compound (3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone), which forms a sparingly soluble, canary-yellow salt called piperazine dipicrolonate. This reaction serves as the foundation for both quantification techniques.

Chemical Reaction

The reaction between piperazine and this compound is quantitative and yields an insoluble crystalline yellow salt with a 2:1 stoichiometry of this compound to piperazine.

Piperazine Piperazine (C4H10N2) Reaction Piperazine->Reaction PicrolonicAcid 2 x this compound (C10H8N4O5) PicrolonicAcid->Reaction SulfuricAcid H2SO4 Medium SulfuricAcid->Reaction PiperazineDipicrolonate Piperazine Dipicrolonate (Insoluble Yellow Precipitate) Reaction->PiperazineDipicrolonate Precipitation

Caption: Reaction of Piperazine with this compound.

Comparison of Analytical Methods for Piperazine Determination

Several methods beyond the this compound technique have been developed for piperazine determination, each with distinct advantages and limitations. These include the official picric acid method, various spectrophotometric techniques, and more sophisticated chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Method Validation Parameters

The performance of these analytical methods is evaluated based on a set of validation parameters defined by the International Conference on Harmonisation (ICH) guidelines. These parameters ensure that the method is suitable for its intended purpose, providing consistent, reliable, and accurate data.

cluster_performance Method Performance Characteristics cluster_range Range & Sensitivity Accuracy Accuracy (Closeness to true value) Precision Precision (Agreement between measurements) Specificity Specificity (Analyte assessment in presence of other components) Robustness Robustness (Capacity to remain unaffected by small variations) Linearity Linearity (Proportionality of signal to concentration) Range Range (Interval of reliable quantification) LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantitation) Validation Analytical Method Validation Validation->Accuracy Validation->Precision Validation->Specificity Validation->Robustness Validation->Linearity Validation->Range Validation->LOD Validation->LOQ

Caption: Key Parameters for Analytical Method Validation.

Quantitative Data Summary

The following table summarizes the key validation parameters for the this compound method and compares it with the official picric acid method, as well as representative GC and HPLC methods.

Parameter This compound (Gravimetric) This compound (Spectrophotometric) Picric Acid (Gravimetric - Official) Gas Chromatography (GC-FID) HPLC-UV (with Derivatization)
Principle Precipitation & weighingMeasurement of unreacted reagentPrecipitation & weighingSeparation by volatilitySeparation by polarity
Accuracy Mean Error: 1.2%Mean Error: 1.7%Generally lower than this compound methodRecovery: 98.5% (at LOQ)Recovery: 104.87-108.06%
Precision (%RSD) ---< 5% (at LOQ)1.13%
Linearity Range N/A1x10⁻⁶ to 7x10⁻⁵ mol/LN/A10.08–201.60 µg/mL (r=0.9995)30 to 350 ppm
LOD Lower than picric acid--0.008% (of 1000 µg/mL)30 ppm
LOQ ---0.03% (of 1000 µg/mL)90 ppm
Selectivity Higher than picric acidHighPoorly selectiveHighHigh
Instrumentation Analytical BalanceUV-Vis SpectrophotometerAnalytical BalanceGas ChromatographHPLC System

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

This compound Method: Experimental Workflow

The general workflow for both the gravimetric and spectrophotometric this compound methods involves the precipitation of piperazine dipicrolonate followed by either direct measurement of the precipitate's mass or indirect measurement of the remaining this compound in the supernatant.

cluster_prep Sample Preparation cluster_reaction Precipitation cluster_separation Separation cluster_analysis Quantification A Prepare aqueous solution of Piperazine sample B Acidify with Sulfuric Acid A->B C Add excess Picrolonic Acid solution B->C D Allow Piperazine Dipicrolonate to precipitate C->D E Filter the precipitate D->E F Collect precipitate and supernatant separately E->F G Gravimetric Method: Wash, dry, and weigh the precipitate F->G Path 1 H Spectrophotometric Method: Measure absorbance of supernatant at 343 nm F->H Path 2

Caption: Workflow for this compound Methods.

1. Gravimetric Protocol

  • Dissolve a precisely weighed amount of the piperazine-containing sample in water.

  • Acidify the solution with sulfuric acid.

  • Add a sufficient amount of this compound solution to ensure complete precipitation.

  • Allow the mixture to stand for the formation of the piperazine dipicrolonate precipitate.

  • Filter the canary-yellow precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with cold water to remove excess reagents.

  • Dry the precipitate to a constant weight at 110°C.

  • Calculate the amount of piperazine from the weight of the piperazine dipicrolonate precipitate.

2. Spectrophotometric Protocol

  • Follow steps 1-4 of the gravimetric protocol, using a precise volume of a standardized this compound solution.

  • Filter the solution to separate the precipitate.

  • Collect the filtrate (supernatant) and dilute it to a known volume.

  • Measure the absorbance of the diluted filtrate at the maximum absorption wavelength of the picrolonate ion (around 343-345 nm).

  • Determine the concentration of unreacted this compound from a calibration curve.

  • Calculate the amount of piperazine by subtracting the unreacted this compound from the initial amount added.

Alternative Method Protocols

1. Gas Chromatography (GC-FID) Protocol

  • Instrumentation : Agilent 6890 GC system with a flame ionization detector (FID).

  • Column : DB-17, 30 m length, 0.53 mm internal diameter, 1 µm film thickness.

  • Carrier Gas : Helium at a flow rate of 2 mL/min.

  • Temperatures :

    • Injector: 250°C

    • Detector: 260°C

    • Oven Program: Start at 150°C for 10 min, then ramp up to 260°C at 35°C/min, and hold for 2 minutes.

  • Injection : 1.0 µL injection volume.

  • Diluent : Methanol.

  • Procedure : Prepare standard solutions of piperazine in methanol. Dissolve the sample in methanol and inject it into the GC system. Identify and quantify the piperazine peak based on the retention time and peak area relative to the calibration standards.

2. HPLC-UV Protocol (with NBD-Cl Derivatization)

  • Instrumentation : HPLC system with a photodiode array (PDA) UV detector.

  • Column : Chiralpak IC (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Acetonitrile, Methanol, and Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Detection Wavelength : 340 nm.

  • Injection Volume : 10 µL.

  • Derivatization Reagent : NBD-Cl (4-chloro-7-nitrobenzofuran).

  • Procedure :

    • React the piperazine standard or sample with NBD-Cl to form a stable, UV-active derivative.

    • Inject the derivatized solution into the HPLC system.

    • Quantify the derivative peak at 340 nm using a calibration curve prepared from derivatized piperazine standards.

Conclusion

The this compound method for piperazine determination presents a validated and advantageous alternative to the official picric acid method, offering improved accuracy and selectivity. The gravimetric approach is straightforward and requires basic laboratory equipment, making it a cost-effective choice. The spectrophotometric variant provides a higher sample throughput and good sensitivity.

In comparison, chromatographic techniques such as GC and HPLC offer superior specificity and sensitivity, allowing for the determination of trace amounts of piperazine and its separation from related impurities. However, these methods necessitate more expensive instrumentation and complex method development, including potential derivatization steps, as piperazine itself lacks a strong chromophore for UV detection.

The choice of method should be guided by the specific requirements of the analysis, including the expected concentration of piperazine, the complexity of the sample matrix, available instrumentation, and the desired levels of accuracy and precision. For routine quality control of pharmaceutical formulations with higher concentrations of piperazine, the this compound methods are robust and reliable. For trace-level analysis or in the presence of interfering substances, validated GC or HPLC methods are the preferred approach.

References

A Comparative Guide to Picrolonic Acid and Picric Acid for the Gravimetric Analysis of Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative analysis of amines is a critical process in pharmaceutical development and various other scientific fields. Gravimetric analysis, a method based on the precipitation of the analyte from a solution and weighing the resulting precipitate, offers a reliable and absolute means of quantification. Two common reagents used for the gravimetric analysis of amines are picrolonic acid and picric acid. Both reagents form insoluble crystalline salts with amines, which can then be isolated and weighed. This guide provides an objective comparison of the performance of this compound and picric acid for this application, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Picric Acid

Experimental data from the gravimetric analysis of piperazine, a diamine, demonstrates the superior performance of this compound over picric acid in terms of accuracy. The higher molecular weight of this compound results in a heavier precipitate for the same amount of amine, which minimizes weighing errors and allows for the determination of smaller quantities with greater precision. Furthermore, the lower solubility of amine picrolonates compared to amine picrates leads to more complete precipitation and, consequently, more accurate results.

A study comparing the two methods for the determination of piperazine yielded the following results:

Amine (Piperazine) Taken (mg)This compound Method - Found (mg)This compound Method - Error (%)Picric Acid Method - Found (mg)Picric Acid Method - Error (%)
10.0010.040.49.782.2
13.0013.070.512.960.3
15.4115.420.115.400.1
16.0016.040.216.050.3
17.1217.331.216.782.0
19.0019.221.218.751.3
21.4021.731.521.101.4
22.0022.432.022.120.6
25.0025.261.024.870.5
28.0028.491.828.030.1
29.9630.381.429.651.0
31.0031.090.331.080.1
34.2334.771.633.721.5
37.0037.501.436.222.1
38.5239.302.038.160.9
40.0040.731.841.403.5
42.8042.990.444.022.8
43.0043.831.942.401.4
46.0047.002.247.072.3
47.0847.681.346.521.2
49.0049.110.250.202.4
51.3651.700.752.321.9
55.6456.221.056.721.9
59.9260.711.360.591.1
Mean Error 1.2 1.3

Data sourced from a comparative study on the gravimetric determination of piperazine.[1][2]

The data indicates that while both methods provide acceptable results, the this compound method exhibits a slightly lower mean error, suggesting a higher degree of accuracy in this specific application.

In terms of selectivity, picric acid is known to be a less selective reagent, forming crystalline addition products with a variety of organic compounds, not just amines.[1] this compound, on the other hand, is generally regarded as a more specific reagent for nitrogenous compounds, although it can interact with some divalent cations.[1]

Experimental Protocols

Below are detailed methodologies for the gravimetric analysis of amines using this compound and a general procedure for picric acid that can be adapted for gravimetric purposes.

Gravimetric Determination of Amines using this compound

This protocol is based on the successful determination of piperazine.[1]

1. Reagent Preparation:

  • This compound Solution: Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol).

  • Wash Solution: Prepare a very dilute aqueous solution of an amine picrolonate salt (e.g., 1.0 x 10⁻⁶ mol/L triethanolamine-picrolonate) to be used for washing the precipitate.

2. Sample Preparation:

  • Accurately weigh a sample of the amine (e.g., 10-60 mg of piperazine) and dissolve it in distilled water.

  • Acidify the solution with a suitable acid (e.g., 0.16 mol/L sulfuric acid) to ensure the complete protonation of the amine.

3. Precipitation:

  • Heat the amine solution gently (e.g., on a water bath).

  • Slowly add the this compound solution dropwise with constant stirring until precipitation is complete. An excess of the precipitating agent should be added.

  • Continue heating the mixture for a short period (e.g., 15 minutes) to encourage the formation of larger, purer crystals.

  • Allow the mixture to cool and stand for at least one hour to ensure complete precipitation.

4. Filtration and Washing:

  • Filter the precipitate through a pre-weighed sintered glass crucible (porosity No. 4).

  • Wash the precipitate first with the dilute amine picrolonate wash solution to minimize solubility losses.

  • Follow with several washes with a suitable organic solvent (e.g., five 10 mL portions of methanol) to remove any adsorbed this compound.

5. Drying and Weighing:

  • Dry the crucible containing the precipitate to a constant weight in an oven at an appropriate temperature (e.g., 150 °C).

  • Cool the crucible in a desiccator before each weighing.

  • Calculate the amount of amine in the original sample using the weight of the precipitate and the appropriate gravimetric factor.

Gravimetric Determination of Amines using Picric Acid

This protocol is a generalized procedure for the formation of amine picrates for gravimetric analysis.

1. Reagent Preparation:

  • Picric Acid Solution: Prepare a saturated solution of picric acid in a suitable solvent (e.g., 95% ethanol or water). Handle picric acid with caution as it is explosive when dry.

2. Sample Preparation:

  • Accurately weigh the amine sample and dissolve it in a suitable solvent.

  • If the amine is insoluble in the chosen solvent, it can be dissolved in a minimal amount of dilute acid before the addition of the picric acid solution.

3. Precipitation:

  • Add the picric acid solution to the amine solution with stirring. A slight excess of the picric acid solution should be used.

  • The amine picrate salt will precipitate out of the solution, often as a yellow crystalline solid.

  • Gentle heating of the solution may be employed to promote the formation of larger, more easily filterable crystals.

  • Allow the solution to cool to room temperature and then, if necessary, in an ice bath to maximize precipitation.

4. Filtration and Washing:

  • Filter the precipitate through a pre-weighed filter paper or sintered glass crucible.

  • Wash the precipitate with a small amount of cold solvent to remove any excess picric acid and other soluble impurities.

5. Drying and Weighing:

  • Dry the precipitate to a constant weight in a vacuum oven at a suitable temperature.

  • Cool the precipitate in a desiccator before weighing.

  • Calculate the amount of amine in the original sample based on the weight of the amine picrate precipitate and the corresponding gravimetric factor.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing this compound and picric acid for the gravimetric analysis of amines.

G Comparative Workflow for Gravimetric Analysis of Amines cluster_prep Preparation cluster_picrolonic This compound Method cluster_picric Picric Acid Method cluster_analysis Data Analysis & Comparison Amine_Sample Amine Sample Dissolution Dissolution & Acidification Amine_Sample->Dissolution Precipitation_Picrolonic Precipitation with This compound Dissolution->Precipitation_Picrolonic Precipitation_Picric Precipitation with Picric Acid Dissolution->Precipitation_Picric Filtration_Washing_Picrolonic Filtration & Washing (Amine Picrolonate Solution & Methanol) Precipitation_Picrolonic->Filtration_Washing_Picrolonic Drying_Weighing_Picrolonic Drying & Weighing Filtration_Washing_Picrolonic->Drying_Weighing_Picrolonic Calculation Calculation of Amine Content Drying_Weighing_Picrolonic->Calculation Filtration_Washing_Picric Filtration & Washing (Cold Solvent) Precipitation_Picric->Filtration_Washing_Picric Drying_Weighing_Picric Drying & Weighing Filtration_Washing_Picric->Drying_Weighing_Picric Drying_Weighing_Picric->Calculation Comparison Comparison of Accuracy, Precision, and Selectivity Calculation->Comparison

References

A Comparative Analysis of Picrolonic Acid and Other Alkaloid Precipitating Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of picrolonic acid and other conventional alkaloid precipitating reagents, namely Mayer's, Wagner's, and Dragendorff's reagents. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the performance, selectivity, and practical application of these reagents, supported by experimental data and protocols.

Introduction to Alkaloid Precipitating Reagents

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Their precipitation from solution is a crucial step in their extraction, purification, and quantification. This is typically achieved by using reagents that form insoluble complexes or salts with the alkaloids. The choice of precipitating reagent can significantly impact the yield and purity of the isolated alkaloids. This guide focuses on a comparative evaluation of four widely used reagents:

  • This compound (Hager's Reagent): A solution of this compound, which forms crystalline precipitates with many alkaloids.[1]

  • Mayer's Reagent: A solution of potassium mercuric iodide that yields a creamy white precipitate with most alkaloids.[2]

  • Wagner's Reagent: An iodine in potassium iodide solution that produces a brown or reddish-brown precipitate.[2]

  • Dragendorff's Reagent: A solution of potassium bismuth iodide that typically forms an orange to red-orange precipitate with alkaloids.[2]

Comparative Performance of Alkaloid Precipitating Reagents

The efficacy of an alkaloid precipitating reagent is determined by several factors, including its precipitation efficiency for a broad range of alkaloids and its selectivity towards alkaloids over other nitrogenous compounds. The following sections and tables summarize the comparative performance of the four reagents based on established qualitative observations and hypothetical quantitative data derived from typical experimental outcomes.

Qualitative Observations

The visual characteristics of the precipitates formed are a primary indicator in qualitative screening for alkaloids.

ReagentCompositionColor of Precipitate
This compound This compound in a suitable solventYellow crystalline[1]
Mayer's Reagent Potassium mercuric iodide solutionCreamy white
Wagner's Reagent Iodine in potassium iodide solutionBrown or reddish-brown
Dragendorff's Reagent Potassium bismuth iodide solutionOrange to red-orange
Quantitative Comparison of Precipitation Efficiency

The following table presents hypothetical data from a gravimetric analysis to compare the precipitation efficiency of the four reagents with a selection of standard alkaloids. The efficiency is expressed as the percentage of the initial amount of alkaloid that was precipitated.

Alkaloid StandardThis compound (%)Mayer's Reagent (%)Wagner's Reagent (%)Dragendorff's Reagent (%)
Quinine 98.5 ± 0.895.2 ± 1.197.1 ± 0.996.5 ± 1.0
Strychnine 99.1 ± 0.596.8 ± 0.998.2 ± 0.797.9 ± 0.8
Berberine 97.8 ± 1.092.5 ± 1.595.9 ± 1.298.2 ± 0.7
Atropine 96.5 ± 1.294.1 ± 1.395.3 ± 1.193.8 ± 1.4
Caffeine < 5< 5< 5< 5

Note: The data presented are hypothetical and intended for comparative illustration. Actual results may vary based on experimental conditions. Caffeine, being a purine derivative, generally does not precipitate with these reagents.

Reaction Mechanisms

The precipitation of alkaloids by these reagents is primarily due to the formation of insoluble ion-pair complexes. The basic nitrogen atom in the alkaloid is protonated in a slightly acidic medium, forming a cation which then associates with the large, negatively charged ion from the reagent.

G cluster_alkaloid Alkaloid cluster_reagent Precipitating Reagent cluster_precipitation Precipitation A Alkaloid (R₃N) P Insoluble Alkaloid-Reagent Complex [R₃NH]⁺[X]⁻ A->P Protonation & Ion-Pair Formation R Reagent Anion (X⁻) R->P H H⁺ (from acidic medium)

General mechanism of alkaloid precipitation.
  • This compound: Forms a salt with the protonated alkaloid, leading to the precipitation of an alkaloid picrolonate.

  • Mayer's Reagent: The tetraiodomercurate(II) anion, [HgI₄]²⁻, forms an insoluble complex with the protonated alkaloid.

  • Wagner's Reagent: The triiodide ion, I₃⁻, forms an ion-pair with the protonated alkaloid, resulting in precipitation.

  • Dragendorff's Reagent: The tetraiodobismuthate(III) anion, [BiI₄]⁻, forms an insoluble ion-pair with the protonated alkaloid.

Experimental Protocols

This section details the methodologies for a comparative study of the alkaloid precipitating reagents.

Preparation of Reagents
  • This compound Reagent: A saturated solution of this compound in 95% ethanol.

  • Mayer's Reagent: Dissolve 1.36 g of mercuric chloride in 60 mL of distilled water and, in a separate container, 5.0 g of potassium iodide in 10 mL of distilled water. Add the mercuric chloride solution to the potassium iodide solution with constant stirring and make up the volume to 100 mL with distilled water.

  • Wagner's Reagent: Dissolve 2.0 g of iodine and 6.0 g of potassium iodide in 100 mL of distilled water.

  • Dragendorff's Reagent (Stock Solution): Solution A: Dissolve 0.85 g of bismuth subnitrate in 10 mL of glacial acetic acid and 40 mL of distilled water. Solution B: Dissolve 8 g of potassium iodide in 20 mL of distilled water. Mix solutions A and B.

Experimental Workflow for Comparative Gravimetric Analysis

The following workflow outlines the steps for comparing the precipitation efficiency of the different reagents.

Workflow for gravimetric analysis.
  • Preparation of Alkaloid Standard Solutions: Prepare solutions of different alkaloid standards (e.g., quinine, strychnine, berberine, atropine) at a concentration of 1 mg/mL in 1% hydrochloric acid.

  • Precipitation:

    • For each alkaloid standard, take four sets of test tubes.

    • To each test tube in a set, add 5 mL of the alkaloid solution.

    • To the first set, add the this compound reagent dropwise until no more precipitate is formed.

    • Repeat the process for the other sets using Mayer's, Wagner's, and Dragendorff's reagents, respectively.

  • Incubation: Allow the mixtures to stand for at least 30 minutes to ensure complete precipitation.

  • Filtration: Filter the precipitate from each test tube through a pre-weighed Whatman No. 1 filter paper.

  • Washing: Wash the precipitate on the filter paper with a small amount of cold distilled water to remove any excess reagent.

  • Drying: Dry the filter paper with the precipitate in an oven at 60°C until a constant weight is achieved.

  • Weighing: Accurately weigh the dried filter paper with the precipitate.

  • Calculation: The weight of the precipitate is the difference between the final weight and the initial weight of the filter paper. The precipitation efficiency can be calculated as: (Weight of precipitate / Initial weight of alkaloid) x 100%

Selectivity and Interferences

An ideal precipitating reagent should be highly selective for alkaloids and not react with other nitrogen-containing compounds like amino acids and proteins. However, in crude extracts, false-positive results can occur.

  • This compound has been reported to be more selective than picric acid.

  • Mayer's, Wagner's, and Dragendorff's reagents can also precipitate proteins, which can be a source of interference in the analysis of crude plant extracts. It is often necessary to remove proteins from the extract before alkaloid precipitation.

Conclusion

The choice of an alkaloid precipitating reagent is critical and depends on the specific application, whether it is for qualitative screening, quantitative analysis, or bulk precipitation.

  • This compound is advantageous for its ability to form crystalline precipitates, which can be useful for purification and identification. It may also offer higher selectivity.

  • Mayer's, Wagner's, and Dragendorff's reagents are excellent for rapid qualitative screening due to the distinct colors of their precipitates. They are widely used in phytochemical analysis for the preliminary detection of alkaloids.

For quantitative analysis, it is crucial to consider the stoichiometry of the reaction and potential interferences. Gravimetric methods, as outlined, provide a direct measure of the precipitated alkaloid-reagent complex. For more precise quantification, spectrophotometric methods can be employed, often after dissolving the precipitate in a suitable solvent.

This comparative guide provides a foundational understanding to aid researchers in selecting the most appropriate reagent for their specific needs in alkaloid analysis and isolation. Further optimization of experimental conditions is always recommended for achieving the best results with any given alkaloid or plant extract.

References

A Comparative Guide to Picrolonic Acid Spectrophotometry and HPLC Methods for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, picrolonic acid spectrophotometry and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of active pharmaceutical ingredients (APIs). The cross-validation of these methods is crucial for ensuring the accuracy, reliability, and robustness of analytical data in research and pharmaceutical quality control. This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters.

Comparative Analysis of Validation Parameters

The performance of both this compound spectrophotometry and a reverse-phase HPLC (RP-HPLC) method were evaluated based on standard validation parameters as per ICH guidelines.[1][2] A summary of the comparative data is presented below.

Validation ParameterThis compound SpectrophotometryHPLC Method
**Linearity (R²) **0.997 - 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD)
- Repeatability< 2.0%< 1.0%
- Intermediate Precision< 3.0%< 2.0%
Specificity Moderate to GoodHigh
Limit of Detection (LOD) ~1-5 µg/mL~0.1-0.5 µg/mL
Limit of Quantitation (LOQ) ~5-15 µg/mL~0.5-2.0 µg/mL

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications.

This compound Spectrophotometry

This method is based on the reaction between an analyte, typically a nitrogen-containing organic base like an alkaloid, and this compound to form a colored complex that can be quantified using a UV-Visible spectrophotometer.[3][4]

1. Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated glassware

2. Reagents and Solutions:

  • This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of a suitable organic solvent (e.g., chloroform or ethanol).

  • Standard Stock Solution: Prepare a stock solution of the reference standard of the analyte at a concentration of 1 mg/mL in a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.

3. Sample Preparation:

  • Accurately weigh a quantity of the sample equivalent to 10 mg of the analyte.

  • Dissolve the sample in a suitable solvent and dilute to 100 mL.

  • Filter the solution if necessary to remove any insoluble excipients.

  • Further dilute the sample solution to fall within the concentration range of the working standards.

4. Procedure:

  • To 1 mL of each working standard solution and the sample solution in separate test tubes, add 1 mL of the this compound solution.

  • Allow the reaction to proceed for a specified time at room temperature.

  • Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of a standard solution.

  • Use a reagent blank (1 mL of solvent + 1 mL of this compound solution) to zero the spectrophotometer.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

This method separates, identifies, and quantifies the components of a mixture. For the analysis of many pharmaceutical compounds, a reversed-phase HPLC method is commonly employed.[5]

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Solutions:

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for adequate separation.

  • Standard Stock Solution: Prepare a stock solution of the reference standard of the analyte at a concentration of 1 mg/mL in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh a quantity of the sample equivalent to 10 mg of the analyte.

  • Dissolve the sample in the mobile phase and dilute to 100 mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Further dilute the sample solution to fall within the concentration range of the working standards.

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: The λmax of the analyte.

5. Procedure:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and measure the peak areas of the analyte.

  • Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Methodology Visualization

The following diagrams illustrate the workflow of the cross-validation process and the logical relationship between the validation parameters.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison & Analysis SamplePrep Sample Preparation Spectro This compound Spectrophotometry SamplePrep->Spectro HPLC HPLC Analysis SamplePrep->HPLC StandardPrep Standard Preparation StandardPrep->Spectro StandardPrep->HPLC Linearity Linearity Spectro->Linearity Accuracy Accuracy Spectro->Accuracy Precision Precision Spectro->Precision Specificity Specificity Spectro->Specificity LOD_LOQ LOD & LOQ Spectro->LOD_LOQ HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Specificity HPLC->LOD_LOQ DataAnalysis Statistical Analysis (e.g., t-test, F-test) Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis Specificity->DataAnalysis LOD_LOQ->DataAnalysis Comparison Method Comparison Report DataAnalysis->Comparison

Caption: Workflow for Cross-Validation of Analytical Methods.

ValidationParameters cluster_quantitative Quantitative Tests cluster_limit Detection & Quantitation Limits cluster_qualitative Qualitative & Performance Tests Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (R²) Validation->Linearity Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

References

Picrolonic Acid vs. 8-Hydroxyquinoline: A Comparative Guide for Metal Ion Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of metal ions, the choice of precipitating agent is a critical determinant of analytical accuracy and efficiency. While 8-hydroxyquinoline (oxine) is a well-established and widely utilized chelating agent, picrolonic acid presents several potential advantages that merit consideration. This guide provides an objective comparison of the performance of this compound and 8-hydroxyquinoline in metal ion analysis, supported by experimental data and detailed protocols.

Overview of Reagents

8-Hydroxyquinoline is a versatile organic chelating agent that forms insoluble complexes with a wide range of metal ions, making it a staple in gravimetric and spectrophotometric analysis.[1][2] Its ability to form stable five-membered rings with metal ions through its hydroxyl and quinoline nitrogen atoms is the basis of its analytical utility.[3] However, its lack of selectivity is a significant drawback, often necessitating the use of masking agents or careful pH control to mitigate interferences from other metal ions.[4][5]

This compound , or 3-methyl-4-nitro-1-(p-nitrophenyl)-5-pyrazolone, is a crystalline organic acid that has been recognized as a precipitating agent for certain metal ions, including calcium, lead, and thorium. It forms insoluble salts with these metals, and its higher molecular weight compared to 8-hydroxyquinoline can be advantageous in gravimetric analysis. While its use in metal analysis is less documented than that of 8-hydroxyquinoline, its properties suggest potential benefits in specific applications.

Quantitative Performance Comparison

To illustrate the potential advantages of this compound, a comparative analysis for the gravimetric determination of calcium is presented below. While extensive direct comparative studies are limited in the literature, the following table is constructed based on the known properties of the reagents and hypothetical experimental data for this compound, assuming a successful precipitation protocol.

ParameterThis compound8-Hydroxyquinoline
Gravimetric Factor for Ca(II) 0.068 (for Ca(C₁₀H₇N₄O₅)₂)0.114 (for Ca(C₉H₆NO)₂)
Molecular Weight of Precipitate 586.5 g/mol 348.4 g/mol
Drying Temperature ~110°C130-140°C
Selectivity for Ca(II) Potentially higherLow (requires masking agents)
Interferences Divalent cationsNumerous metal ions

Note: The gravimetric factor is the ratio of the atomic weight of the analyte to the molecular weight of the precipitate. A lower gravimetric factor, as seen with this compound, means that a larger mass of precipitate is obtained for the same amount of analyte, which can lead to greater accuracy in weighing.

Experimental Protocols

Gravimetric Determination of Calcium using this compound (Hypothetical Protocol)

This protocol is based on the known reactivity of this compound and general gravimetric procedures.

  • Sample Preparation: Accurately weigh a sample containing approximately 100 mg of calcium and dissolve it in 150 mL of deionized water. Acidify the solution with a few drops of dilute acetic acid.

  • Precipitation: Heat the solution to 70-80°C and add a slight excess of a saturated solution of this compound in ethanol with constant stirring. A yellow crystalline precipitate of calcium picrolonate will form.

  • Digestion: Allow the precipitate to digest by keeping the solution hot for at least one hour to promote the formation of larger, more easily filterable crystals.

  • Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate with several small portions of hot water to remove any excess precipitating agent.

  • Drying and Weighing: Dry the crucible and precipitate in an oven at 110°C to a constant weight. Cool in a desiccator before weighing.

  • Calculation: Calculate the percentage of calcium in the sample using the following formula: %Ca = (Weight of precipitate × 0.068 × 100) / Weight of sample

Gravimetric Determination of Calcium using 8-Hydroxyquinoline

This is a standard procedure for the gravimetric analysis of calcium.

  • Sample Preparation: Accurately weigh a sample containing about 100 mg of calcium and dissolve it in 150 mL of deionized water. Acidify with dilute acetic acid.

  • Precipitation: Heat the solution to 70-80°C. Add a 2% solution of 8-hydroxyquinoline in 2M acetic acid in slight excess. Slowly add 2M ammonium acetate solution until a precipitate forms, and then add a further 25 mL to buffer the solution.

  • Digestion: Digest the precipitate by heating the solution for at least one hour.

  • Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible and wash with hot water.

  • Drying and Weighing: Dry the precipitate to a constant weight in an oven at 130-140°C. Cool in a desiccator before weighing.

  • Calculation: Calculate the percentage of calcium in the sample using the following formula: %Ca = (Weight of precipitate × 0.114 × 100) / Weight of sample

Workflow Diagrams

experimental_workflow_picrolonic_acid cluster_prep Sample Preparation cluster_precip Precipitation cluster_process Processing cluster_analysis Analysis prep1 Dissolve Sample prep2 Acidify prep1->prep2 precip1 Heat Solution prep2->precip1 precip2 Add this compound precip1->precip2 proc1 Digest Precipitate precip2->proc1 proc2 Filter and Wash proc1->proc2 proc3 Dry to Constant Weight proc2->proc3 analysis1 Weigh Precipitate proc3->analysis1 analysis2 Calculate % Metal analysis1->analysis2

Caption: Gravimetric analysis workflow using this compound.

experimental_workflow_8_hydroxyquinoline cluster_prep Sample Preparation cluster_precip Precipitation cluster_process Processing cluster_analysis Analysis prep1 Dissolve Sample prep2 Acidify prep1->prep2 precip1 Heat Solution prep2->precip1 precip2 Add 8-Hydroxyquinoline precip1->precip2 precip3 Add Buffer precip2->precip3 proc1 Digest Precipitate precip3->proc1 proc2 Filter and Wash proc1->proc2 proc3 Dry to Constant Weight proc2->proc3 analysis1 Weigh Precipitate proc3->analysis1 analysis2 Calculate % Metal analysis1->analysis2

Caption: Gravimetric analysis workflow using 8-hydroxyquinoline.

Advantages of this compound

Based on its chemical properties, this compound offers several potential advantages over 8-hydroxyquinoline for metal ion analysis:

  • Higher Molecular Weight: The significantly higher molecular weight of metal picrolonates results in a more favorable (lower) gravimetric factor. This means that for a given amount of metal ion, a larger mass of precipitate is formed, which can reduce the relative error associated with weighing and lead to more accurate results.

  • Potentially Higher Selectivity: While data is limited, this compound is noted to form precipitates with a smaller range of metal ions compared to the broad reactivity of 8-hydroxyquinoline. This suggests a potential for higher selectivity, which could simplify analytical procedures by reducing the need for masking agents or complex separation steps.

  • Crystalline Precipitates: this compound is known to form well-defined crystalline precipitates. Crystalline precipitates are generally easier to filter and wash, and are less prone to co-precipitation of impurities compared to amorphous or gelatinous precipitates that can be formed by 8-hydroxyquinoline under certain conditions.

Logical Relationship of Advantages

advantages_picrolonic_acid reagent This compound prop1 Higher Molecular Weight reagent->prop1 prop2 Higher Selectivity (Potential) reagent->prop2 prop3 Crystalline Precipitate reagent->prop3 adv1 Lower Gravimetric Factor prop1->adv1 adv4 Reduced Interferences prop2->adv4 adv5 Easier Filtration & Washing prop3->adv5 adv2 Increased Accuracy adv1->adv2 adv3 Simplified Procedure adv4->adv3 adv6 Higher Purity of Precipitate adv5->adv6 adv6->adv2

Caption: Advantages of this compound for metal ion analysis.

Conclusion

While 8-hydroxyquinoline remains a versatile and effective reagent for a broad spectrum of metal ions, this compound presents compelling advantages, particularly in the context of gravimetric analysis. Its higher molecular weight, potential for greater selectivity, and the formation of crystalline precipitates are all factors that can contribute to more accurate and efficient analytical outcomes. Further research and direct comparative studies are warranted to fully elucidate the scope of this compound's utility in metal ion analysis and to establish optimized protocols for a wider range of metals. For laboratories seeking to enhance the accuracy of their gravimetric determinations, particularly for metals like calcium, lead, and thorium, exploring the use of this compound as an alternative precipitating agent is a promising avenue.

References

A Comparative Guide to the Determination of Calcium: Evaluating Picrolonic Acid and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of calcium is a critical aspect of various analytical procedures. This guide provides a comprehensive comparison of the use of picrolonic acid for calcium determination against two common alternative methods: Atomic Absorption Spectrometry (AAS) and Complexometric Titration with EDTA. The comparison focuses on interference studies, providing available quantitative data and detailed experimental protocols to aid in method selection and development.

Method Comparison: Performance in the Presence of Interfering Ions

The choice of an analytical method for calcium determination is often dictated by the sample matrix and the potential presence of interfering ions. While this compound has been utilized for the gravimetric determination of calcium, detailed quantitative interference studies are not as readily available in the scientific literature as for more modern techniques.

Table 1: Comparison of Methods for Calcium Determination

FeatureThis compound MethodAtomic Absorption Spectrometry (AAS)Complexometric Titration (EDTA)
Principle Gravimetric analysis based on the precipitation of calcium picrolonate.Measurement of the absorption of light by free calcium atoms in a flame or furnace.Titration of calcium ions with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent.
Common Interferents Limited specific data available. Potential for co-precipitation with other metal ions that form insoluble picrolonates.Phosphate, sulfate, silicate, aluminum, and high concentrations of other alkali and alkaline earth metals.[1][2][3]Magnesium, and other metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) that also form stable complexes with EDTA.[4][5]
Mitigation of Interference Primarily through control of pH and the use of masking agents, though specific protocols are not well-documented.Addition of releasing agents (e.g., lanthanum chloride, strontium chloride) or use of a high-temperature nitrous oxide-acetylene flame.pH adjustment (titration at pH > 12 to precipitate Mg(OH)₂) and use of masking agents (e.g., cyanide, triethanolamine).
Reported Accuracy Dependent on the purity of the precipitate and freedom from co-precipitating interferents.Generally high accuracy and precision (RSD < 5%).High accuracy with proper endpoint detection and control of interferences.
Sensitivity Moderate, suitable for macro-level determinations.High, suitable for trace and ultra-trace analysis.Moderate, suitable for a wide range of concentrations.

Table 2: Quantitative Interference Data for AAS and EDTA Titration

MethodInterfering IonConcentration of InterferentObserved Effect on Calcium DeterminationMitigation Strategy & EffectivenessReference
AAS Phosphate (PO₄³⁻)VariesForms stable calcium phosphate compounds in the flame, reducing the free calcium atom population and leading to underestimation.Addition of 3000 ppm lanthanum or strontium can completely overcome the interference.
AAS Aluminum (Al³⁺)10 ppmSignificant suppression of the calcium signal.Addition of 2000 ppm Lanthanum effectively controls the interference in both air-acetylene and nitrous oxide-acetylene flames.
EDTA Titration Magnesium (Mg²⁺)VariesCo-titrates with calcium at pH 10, leading to an overestimation of the calcium concentration.Increasing the pH to >12 precipitates Mg(OH)₂, allowing for the selective titration of calcium. Some co-precipitation of calcium can occur with large amounts of magnesium.
EDTA Titration Iron (Fe³⁺), Zinc (Zn²⁺), etc.VariesThese ions form stable complexes with EDTA and will be titrated along with calcium if present.Masking with agents like potassium cyanide or triethanolamine can prevent their interference.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques.

Gravimetric Determination of Calcium with this compound

A generalized protocol, as specific interference studies with detailed procedures, were not found.

Objective: To determine the concentration of calcium in a sample by precipitating it as calcium picrolonate and weighing the resulting precipitate.

Reagents:

  • This compound solution (saturated aqueous solution)

  • Ammonium hydroxide (dilute)

  • Hydrochloric acid (dilute)

  • Distilled water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., dilute hydrochloric acid).

  • Precipitation: Heat the sample solution to boiling and add a saturated solution of this compound in slight excess. The formation of a crystalline precipitate of calcium picrolonate should be observed.

  • pH Adjustment: Slowly add dilute ammonium hydroxide to the solution until it is slightly alkaline to ensure complete precipitation.

  • Digestion: Allow the precipitate to stand in the hot mother liquor for several hours to promote the formation of larger, more easily filterable crystals.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.

  • Washing: Wash the precipitate with a small amount of cold distilled water to remove any soluble impurities.

  • Drying: Dry the crucible and precipitate in an oven at a suitable temperature (e.g., 110 °C) to a constant weight.

  • Calculation: Calculate the mass of calcium in the original sample based on the weight of the calcium picrolonate precipitate and its known stoichiometry.

Determination of Calcium by Atomic Absorption Spectrometry (AAS)

Objective: To determine the calcium concentration in a sample by measuring the absorption of light by atomized calcium.

Reagents:

  • Calcium standard solutions (e.g., 0, 2, 4, 6, 8 mg/L)

  • Lanthanum chloride solution (e.g., 5% w/v) or Strontium chloride solution

  • Nitric acid or Hydrochloric acid (for sample digestion and acidification)

Procedure:

  • Sample Preparation: Digest the sample, if necessary, to bring the calcium into solution. Dilute the sample solution with distilled water to a concentration within the linear range of the instrument.

  • Addition of Releasing Agent: To each standard and sample solution, add a sufficient volume of the lanthanum chloride or strontium chloride solution to overcome potential chemical interferences.

  • Instrument Setup: Set up the AAS instrument with a calcium hollow cathode lamp and select the appropriate wavelength (422.7 nm). Optimize the flame conditions (typically a lean air-acetylene flame or a nitrous oxide-acetylene flame for samples with refractory interferences).

  • Calibration: Aspirate the blank and the series of calcium standard solutions into the flame and record their absorbance values. Construct a calibration curve by plotting absorbance versus calcium concentration.

  • Sample Measurement: Aspirate the prepared sample solutions into the flame and record their absorbance.

  • Calculation: Determine the calcium concentration in the sample solutions from the calibration curve.

Complexometric Titration of Calcium with EDTA

Objective: To determine the calcium concentration in a sample by titrating with a standardized EDTA solution.

Reagents:

  • Standard EDTA solution (e.g., 0.01 M)

  • Calcium standard solution (for EDTA standardization)

  • Buffer solution (pH 10 and pH >12)

  • Indicator (e.g., Murexide for calcium alone, Eriochrome Black T for total calcium and magnesium)

  • Sodium hydroxide solution (to adjust pH)

  • Masking agents (e.g., potassium cyanide, triethanolamine), if necessary.

Procedure:

  • EDTA Standardization: Standardize the EDTA solution by titrating it against a primary standard calcium solution.

  • Sample Preparation: Pipette a known volume of the sample solution into an Erlenmeyer flask.

  • pH Adjustment for Selective Titration:

    • For Calcium alone: Add sodium hydroxide solution to raise the pH to >12. This will precipitate any magnesium present as Mg(OH)₂.

    • For Total Calcium and Magnesium: Add a pH 10 buffer solution.

  • Addition of Indicator: Add a small amount of the appropriate indicator.

  • Titration: Titrate the sample solution with the standardized EDTA solution until the endpoint is reached, as indicated by a distinct color change.

  • Calculation: Calculate the concentration of calcium (or total calcium and magnesium) in the sample based on the volume of EDTA used and the stoichiometry of the reaction.

Visualizing the Workflow and Relationships

To better understand the experimental processes and the logic behind method selection, the following diagrams are provided.

Experimental_Workflow_Picrolonic_Acid cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_analysis Analysis cluster_interference Interference Check start Start dissolution Dissolve Sample start->dissolution add_picrolonic Add this compound dissolution->add_picrolonic adjust_ph Adjust pH to Alkaline add_picrolonic->adjust_ph check_coprecipitation Check for Co-precipitation add_picrolonic->check_coprecipitation Potential Interference digest Digest Precipitate adjust_ph->digest filter_wash Filter & Wash Precipitate digest->filter_wash dry_weigh Dry to Constant Weight filter_wash->dry_weigh calculate Calculate Calcium Content dry_weigh->calculate end end calculate->end End Interference_Mitigation_Strategies cluster_aas Atomic Absorption Spectrometry (AAS) cluster_edta Complexometric Titration (EDTA) aas_inter Interferences: - Phosphate - Silicate - Aluminum aas_mit Mitigation: - Add Lanthanum/Strontium - Use N2O-Acetylene Flame aas_inter->aas_mit are overcome by edta_inter Interferences: - Magnesium - Other Metal Ions edta_mit Mitigation: - pH Adjustment (>12) - Masking Agents edta_inter->edta_mit are overcome by

References

A Comparative Guide to Lanthanide Extraction: Evaluating the Picrolonic Acid Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction and separation of lanthanides are critical for numerous applications, from advanced materials to pharmaceutical development. This guide provides a comparative analysis of the picrolonic acid method for lanthanide extraction against other established techniques. We present available quantitative data, detailed experimental protocols for key methods, and visualizations to aid in understanding the workflows.

Overview of Lanthanide Extraction Methods

The separation of lanthanides is challenging due to their similar chemical properties. Various methods have been developed to achieve this, primarily focusing on exploiting subtle differences in their ionic radii and complexation behavior. This guide focuses on the following methods:

  • Synergistic Solvent Extraction with this compound: This method utilizes this compound in combination with a synergist, such as a neutral organophosphorus extractant, to enhance the extraction efficiency of lanthanides into an organic phase.

  • Solvent Extraction with Organophosphorus Acids: This is a widely used industrial method employing extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Cyanex 272.

  • High-Performance Liquid Chromatography (HPLC): A chromatographic technique that provides high-resolution separation of lanthanides.

Quantitative Performance Comparison

The following table summarizes the available quantitative data on the accuracy and precision of the different lanthanide extraction methods. It is important to note that detailed accuracy and precision data for the this compound method are not extensively available in the reviewed literature; the primary metric found is the extraction efficiency.

MethodAnalyte(s)Accuracy/RecoveryPrecision (RSD%)Extraction EfficiencyReference
Synergistic this compound Method Ce(III), Eu(III), Tm(III)Data not availableData not available≥99%N/A
Solvent Extraction with D2EHPA La(III), Nd(III), Ce(IV)Data not availableData not available99.4% (La), 99.7% (Nd), 100% (Ce)[1]
Solvent Extraction with Cyanex 272 La(III)Data not available< 5%Distribution ratios vary with conditions[2][3]
HPLC with 3,4,3-LI(1,2-HOPO) Lanthanide pairs>90% recovery with 99% purityData not availableN/A[4]

Experimental Protocols

Synergistic Solvent Extraction of Eu(III) with this compound and a Neutral Organophosphorous Extractant
  • Reagents:

    • Aqueous solution of Eu(III) at a known concentration.

    • This compound (HPA) solution in chloroform.

    • Neutral organophosphorous extractant (e.g., trioctylphosphine oxide - TOPO) solution in chloroform.

    • Buffer solution to adjust the pH (e.g., KCl/HCl for pH 1-2).

    • 0.1 M KCl solution to maintain ionic strength.

  • Procedure:

    • Prepare the aqueous phase by mixing the Eu(III) solution with the buffer and KCl solution to achieve the desired pH and ionic strength.

    • Prepare the organic phase by mixing the this compound and TOPO solutions in chloroform to the desired concentrations.

    • Mix equal volumes of the aqueous and organic phases in a separation funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 5 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

    • Separate the aqueous and organic phases.

    • Determine the concentration of Eu(III) remaining in the aqueous phase using a suitable analytical technique (e.g., ICP-MS or spectrophotometry).

    • The concentration of Eu(III) in the organic phase can be calculated by mass balance.

    • The extraction efficiency is calculated as the percentage of Eu(III) transferred to the organic phase.

    Note: The highest extraction (≥99%) for Eu(III) was achieved at pH 2 within five minutes using this synergistic mixture.

Solvent Extraction of Light Lanthanides with Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)[1]
  • Reagents:

    • Stock solution of a mixture of light rare earth ions (La(III), Nd(III), and Ce(IV)) prepared by dissolving their respective oxides in concentrated hydrochloric acid.

    • Di-(2-ethylhexyl) phosphoric acid (D2EHPA) of known purity (e.g., 95%).

    • Kerosene as the diluent.

    • Nitric acid (HNO₃) or Sulphuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 M to 1.0 M).

  • Procedure:

    • Prepare the organic phase by diluting D2EHPA in kerosene to the desired concentration (e.g., 1.0 M).

    • Prepare the aqueous phase by diluting the stock solution of lanthanides and adjusting the acidity with either nitric acid or sulfuric acid.

    • Mix equal volumes of the organic and aqueous phases in a separation funnel.

    • Shake the mixture for a sufficient time to reach equilibrium.

    • Allow the phases to separate.

    • Analyze the concentration of each lanthanide in the aqueous phase before and after extraction using a suitable analytical method like ICP-OES.

    • Calculate the extraction percentage for each lanthanide.

    Note: The highest extraction percentages of 99.4% for La, 99.7% for Nd, and 100% for Ce were achieved from a 0.1 M HNO₃ solution using 1.0 M D2EHPA.

High-Performance Liquid Chromatography (HPLC) Separation of Lanthanides
  • Instrumentation and Columns:

    • An HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis with a post-column reaction system or ICP-MS).

    • A cation exchange column (e.g., Dionex CS-3) or a dynamically modified C18 column.

  • Reagents:

    • Mobile phase: An eluent such as α-hydroxyisobutyric acid (α-HIB) with a specific concentration and pH. A gradient elution may be used for separating multiple lanthanides.

    • Post-column derivatizing reagent (if using UV-Vis detection): A chromogenic reagent like Arsenazo III that forms colored complexes with lanthanides.

    • Lanthanide standards for calibration.

  • Procedure:

    • Equilibrate the HPLC column with the mobile phase.

    • Inject a known volume of the sample containing the lanthanide mixture.

    • Run the chromatogram using the optimized mobile phase conditions (isocratic or gradient).

    • If using a post-column reaction system, the eluent from the column is mixed with the derivatizing reagent before entering the detector.

    • Detect the separated lanthanides based on their retention times and detector response.

    • Quantify the concentration of each lanthanide by comparing the peak areas to those of the standards.

    Note: HPLC methods have been shown to achieve high-purity separations of neighboring lanthanides with a minimum separation resolution (SR) of 2.8 and an overall average SR of around 4.0 within 15 minutes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synergistic solvent extraction of lanthanides using the this compound method.

LanthanideExtractionWorkflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_results Results AqueousPhase Aqueous Phase (Lanthanide Solution + Buffer) Mixing 1. Mixing & Shaking (Equal Volumes) AqueousPhase->Mixing OrganicPhase Organic Phase (Extracted Lanthanides) OrganicPhase->Mixing Separation 2. Phase Separation Mixing->Separation Separation->OrganicPhase Organic Layer AqueousAnalysis Aqueous Phase Analysis (e.g., ICP-MS) Separation->AqueousAnalysis Aqueous Layer Calculation Calculate Extraction Efficiency & Distribution Ratio AqueousAnalysis->Calculation

Caption: Workflow for synergistic lanthanide extraction with this compound.

Conclusion

The synergistic this compound method demonstrates high extraction efficiency (≥99%) for lanthanides, making it a potentially valuable technique. However, a comprehensive assessment of its accuracy and precision is limited by the lack of detailed validation data in the available literature. In contrast, established methods like solvent extraction with D2EHPA show comparable or slightly higher extraction efficiencies with more available data on their performance under various conditions. High-performance liquid chromatography stands out for its exceptional separation resolution and the ability to achieve high-purity fractions, which is crucial for applications requiring individual lanthanides.

The choice of the most suitable extraction method will depend on the specific requirements of the application, including the desired purity of the final product, the scale of the operation, and the analytical capabilities available. Further research is needed to fully validate the accuracy and precision of the this compound method and to directly compare its performance against other techniques under identical experimental conditions.

References

A Comparative Guide to the Limits of Detection and Quantification for Alkaloids: Picrolonic Acid vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of alkaloids are critical. This guide provides an objective comparison of the performance of the picrolonic acid-based spectrophotometric method with other common analytical techniques, supported by experimental data. We will delve into the limits of detection (LOD) and quantification (LOQ), and provide detailed experimental protocols to assist in methodological evaluation.

Performance Comparison: A Quantitative Overview

The choice of an analytical method for alkaloid quantification is often dictated by the required sensitivity and the nature of the sample. Below is a summary of the limits of detection (LOD) and limits of quantification (LOQ) for the this compound method and two common alternatives: bromocresol green (BCG) spectrophotometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

MethodReagent/PrincipleAlkaloid(s)Limit of Detection (LOD)Limit of Quantification (LOQ)
Spectrophotometry This compoundAtropine, Ephedrine, Codeine, Emetine, Quinine, StrychnineNot explicitly stated~2 µg/mL[1]
Spectrophotometry Bromocresol Green (BCG)Total Alkaloids (as Berberine)0.215 µg/mL[2]0.652 µg/mL[2]
Spectrophotometry Bromocresol Green (BCG)Total Alkaloids (as Atropine)Not explicitly stated~4 µg/mL[3][4]
LC-MS/MS Mass SpectrometryPeramine, Ergovaline< 1 ng/mL0.8 ng/mL
LC-MS/MS Mass SpectrometryLolitrem B< 6 ng/mL6 ng/mL
LC-MS/MS 51 Pyrrolizidine Alkaloids0.005 - 0.054 µg/L0.009 - 0.123 µg/L

Note: The sensitivity of the this compound method is reported as 2 µg/mL, which is interpreted here as the approximate limit of quantification. The detection limit for the BCG method with atropine is inferred from its linear range.

Experimental Protocols

Spectrophotometric Determination of Alkaloids with this compound

This method is based on the reaction between an alkaloid and this compound in a non-aqueous solvent, which results in the formation of a colored complex that can be measured spectrophotometrically.

Reagents:

  • This compound solution

  • Chloroform

  • Standard alkaloid solutions (e.g., atropine, ephedrine)

  • Sample containing the alkaloid of interest

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample containing the alkaloid in a suitable solvent.

  • Reaction: To a specific volume of the sample solution, add a known excess of the this compound solution.

  • Extraction: Extract the formed alkaloid-picrolonate complex into an immiscible solvent like chloroform.

  • Measurement: Measure the absorbance of the chloroform layer at the wavelength of maximum absorption (λmax), which is typically around 355 nm.

  • Quantification: Determine the concentration of the alkaloid from a calibration curve prepared using standard solutions of the alkaloid.

Spectrophotometric Determination of Total Alkaloids with Bromocresol Green (BCG)

This widely used method relies on the formation of a yellow ion-pair complex between the acidic dye bromocresol green and the basic alkaloid in an acidic buffer.

Reagents:

  • Bromocresol green (BCG) solution

  • Phosphate buffer (pH 4.7)

  • Chloroform

  • Standard alkaloid solution (e.g., atropine or berberine)

  • Sample containing alkaloids

Procedure:

  • Sample Preparation: Extract the alkaloids from the plant material or formulation using an appropriate solvent and acid-base extraction techniques.

  • Complex Formation: In a separatory funnel, mix the acidic extract containing the alkaloids with the phosphate buffer and the BCG solution.

  • Extraction: Extract the yellow ion-pair complex into chloroform by vigorous shaking.

  • Measurement: Measure the absorbance of the chloroform phase at the λmax, which is around 415-470 nm.

  • Quantification: Calculate the total alkaloid content, expressed as equivalents of the standard used, from a pre-established calibration curve.

Quantification of Alkaloids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that separates the alkaloids in a sample using liquid chromatography and then detects and quantifies them using mass spectrometry.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Appropriate chromatographic column (e.g., C18)

  • Mobile phases (e.g., acetonitrile, water with formic acid or ammonium formate)

  • Certified reference standards for each alkaloid

  • Sample containing alkaloids

Procedure:

  • Sample Preparation: Perform an extraction of the alkaloids from the matrix, which may be followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation: Inject the prepared sample into the LC system. The alkaloids are separated on the column based on their physicochemical properties.

  • Mass Spectrometric Detection: The separated alkaloids eluting from the column are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. Specific precursor-to-product ion transitions for each alkaloid are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of each alkaloid is determined by comparing the peak area from the sample to a calibration curve generated from the analysis of the reference standards.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the spectrophotometric and LC-MS/MS methods.

Experimental Workflow for Spectrophotometric Alkaloid Quantification cluster_prep Sample Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis start Start extraction Alkaloid Extraction start->extraction add_reagent Add Reagent (this compound or BCG) extraction->add_reagent complex_formation Complex Formation add_reagent->complex_formation solvent_extraction Extract with Immiscible Solvent complex_formation->solvent_extraction measure_absorbance Measure Absorbance at λmax solvent_extraction->measure_absorbance quantification Quantify using Calibration Curve measure_absorbance->quantification end End quantification->end

Caption: Workflow for Spectrophotometric Alkaloid Quantification.

Experimental Workflow for LC-MS/MS Alkaloid Quantification cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_quant_lcms Quantification start_lcms Start extraction_lcms Alkaloid Extraction start_lcms->extraction_lcms cleanup_lcms Sample Clean-up (e.g., SPE) extraction_lcms->cleanup_lcms injection Inject into LC System cleanup_lcms->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification_lcms Quantify using Calibration Curve detection->quantification_lcms end_lcms End quantification_lcms->end_lcms

Caption: Workflow for LC-MS/MS Alkaloid Quantification.

References

A Comparative Guide to the Selectivity of Picrolonic Acid for Organic Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of picrolonic acid as a precipitating and analytical reagent for various organic bases. The information is intended to assist researchers in the isolation, purification, and quantification of nitrogenous organic compounds.

Overview of this compound's Reactivity

This compound (3-methyl-4-nitro-1-(p-nitrophenyl)-5-pyrazolone) is a versatile reagent known for its ability to form crystalline salts with a variety of organic bases. This property has been widely utilized in the analysis of alkaloids and the isolation of amines. The selectivity of this compound is significantly influenced by the structural and electronic properties of the organic base, primarily its basicity (pKa) and the nature of the nitrogen-containing functional group.

The interaction between this compound and an organic base is a classic acid-base reaction, leading to the formation of a picrolonate salt. The stability and precipitation of this salt are governed by factors such as the pKa of the base, the steric environment of the nitrogen atom, and the polarity of the solvent.

Quantitative Comparison of Selectivity

While comprehensive comparative studies on the precipitation efficiency of this compound with a wide array of organic bases are not extensively documented in a single source, the available data indicates a clear selectivity profile. The following table summarizes the expected reactivity based on the class of the organic base and provides known quantitative data where available.

Class of Organic BaseRepresentative Compound(s)Basicity (pKa)Expected Reactivity with this compoundPrecipitation Efficiency (%)Melting Point of Picrolonate (°C)
Aliphatic Amines
PrimaryEthylamine10.6High> 95Decomposes
SecondaryDiethylamine10.9High> 95Decomposes
TertiaryTriethylamine10.7High> 95Decomposes
DiaminePiperazine9.8, 5.7HighQuantitative164.5[1]
Alkaloids
with Aliphatic AmineAtropine, Ephedrine, CodeineVariesHighQuantitativeVaries
Quinine, StrychnineVariesHighQuantitativeVaries
Aromatic Amines Aniline4.6Low to None< 10No stable precipitate
N-Heterocycles (Aromatic) Pyridine5.2Low to None< 5No stable precipitate
Amino Acids Tryptophan, PhenylalanineVariesModerateVariableVaries

Note: The precipitation efficiencies and melting points for aliphatic amines and alkaloids are generalized based on qualitative reports. The data for piperazine is experimentally determined.[1] The reactivity of amino acids is noted, though quantitative precipitation data is less common. Studies indicate that alkaloids with an aliphatic amine moiety readily react, while arylamines and aromatic N-heterocycles show minimal to no reaction.[2]

Experimental Protocols

The following protocols provide a standardized methodology for the gravimetric and spectrophotometric determination of an organic base using this compound. These can be adapted to compare the selectivity of this compound for different bases.

Gravimetric Determination of an Organic Base

This protocol is adapted from the established method for the determination of piperazine.[1][3]

Materials:

  • Organic base to be tested

  • This compound

  • Sulfuric acid (0.16 mol/L)

  • Methanol

  • Distilled water

  • Beakers (400 mL)

  • Sintered glass filter

  • Drying oven

Procedure:

  • Accurately weigh 10–60 mg of the organic base and dissolve it in 100 mL of distilled water in a 400 mL beaker.

  • Add 10 mL of 0.16 mol/L sulfuric acid to the solution to ensure the diprotonated cationic form of the base.

  • Prepare a saturated solution of this compound in warm methanol.

  • Slowly add the this compound solution to the solution of the organic base while stirring. A yellow precipitate of the picrolonate salt should form.

  • Allow the mixture to stand for at least 1 hour to ensure complete precipitation.

  • Filter the precipitate through a pre-weighed sintered glass filter.

  • Wash the precipitate with a small amount of cold distilled water, followed by a small amount of cold methanol to remove any unreacted this compound.

  • Dry the precipitate in an oven at 100 °C to a constant weight.

  • Calculate the weight of the precipitate and determine the precipitation efficiency.

Spectrophotometric Determination of an Organic Base

This method is based on the formation of a colored complex between the organic base and this compound in a suitable solvent.

Materials:

  • Organic base to be tested

  • This compound

  • Solvent of low to intermediate polarity (e.g., chloroform, dichloromethane)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a standard stock solution of the organic base in the chosen solvent.

  • Prepare a solution of this compound in the same solvent.

  • Create a series of calibration standards by mixing varying known concentrations of the organic base solution with a fixed concentration of the this compound solution.

  • Measure the absorbance of each standard at the wavelength of maximum absorption (λmax) of the resulting picrolonate complex. For many alkaloids, this is around 355 nm, a red shift from the 322 nm peak of nonionized this compound.

  • Construct a calibration curve by plotting absorbance versus the concentration of the organic base.

  • Prepare a sample solution of the unknown concentration of the organic base and react it with the this compound solution under the same conditions.

  • Measure the absorbance of the sample and determine the concentration of the organic base from the calibration curve.

Visualizing Selectivity and Workflow

The following diagrams illustrate the principles of this compound selectivity and a typical experimental workflow for its evaluation.

cluster_bases Classes of Organic Bases Aliphatic_Amines Aliphatic Amines (Primary, Secondary, Tertiary) Picrolonic_Acid This compound Aliphatic_Amines->Picrolonic_Acid High Reactivity Alkaloids_Aliphatic_N Alkaloids (with Aliphatic Amine) Alkaloids_Aliphatic_N->Picrolonic_Acid High Reactivity Aromatic_Amines Aromatic Amines Aromatic_Amines->Picrolonic_Acid Low/No Reactivity Aromatic_N_Heterocycles Aromatic N-Heterocycles Aromatic_N_Heterocycles->Picrolonic_Acid Low/No Reactivity Precipitate Crystalline Picrolonate Precipitate No_Reaction No Significant Precipitation

Caption: Selectivity of this compound with Organic Bases.

cluster_prep Sample Preparation cluster_reaction Precipitation cluster_analysis Analysis Prepare_Base Prepare Solution of Organic Base Mix Mix Solutions & Allow for Precipitation Prepare_Base->Mix Prepare_Picrolonic Prepare Saturated This compound Solution Prepare_Picrolonic->Mix Filter Filter Precipitate Mix->Filter Dry Dry to Constant Weight Filter->Dry Weigh Weigh Precipitate Dry->Weigh Calculate Calculate Precipitation Efficiency Weigh->Calculate

Caption: Experimental Workflow for Gravimetric Analysis.

Conclusion

This compound demonstrates significant selectivity for organic bases containing aliphatic amine functionalities, including a wide range of alkaloids. Its reactivity is directly correlated with the basicity of the organic compound. Aromatic amines and N-heterocycles exhibit poor reactivity, allowing for the selective precipitation and isolation of aliphatic amines from complex mixtures. The provided experimental protocols offer a framework for researchers to quantitatively assess this selectivity for their specific compounds of interest.

References

Cost-benefit analysis of using picrolonic acid in routine analytical work

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of routine analytical chemistry, the selection of reagents is a critical decision, balancing performance, cost, and safety. Picrolonic acid, a yellow crystalline solid, has historically been employed as a precipitating agent for the quantitative determination of various alkaloids, amines, and certain cations like calcium and thorium. This guide provides a comprehensive cost-benefit analysis of using this compound in routine analytical work, comparing it with common alternatives and providing supporting experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison: this compound vs. Alternatives

The primary applications of this compound in analytical chemistry are in gravimetric and spectrophotometric analyses. Here, we compare its performance against common alternative reagents for its two main uses: alkaloid precipitation and calcium determination.

Alkaloid Analysis

This compound is utilized for the precipitation of alkaloids, which can then be quantified gravimetrically or spectrophotometrically. Key alternatives include other precipitating agents like Dragendorff's reagent, silicotungstic acid, and picric acid, as well as modern chromatographic techniques such as ion-pair chromatography.

Table 1: Performance Comparison for Alkaloid Analysis

ParameterThis compoundDragendorff's ReagentSilicotungstic AcidPicric AcidIon-Pair Chromatography
Principle PrecipitationPrecipitation & ColorimetryPrecipitationPrecipitationChromatographic Separation
Selectivity Good for many alkaloidsBroad, qualitativeHigh, for large alkaloidsModerateHigh, tunable
Sensitivity µg/mL rangeHigh (qualitative)HighModerateng/mL to pg/mL
Accuracy ≤ 1.5% errorSemi-quantitativeHighVariableHigh
Analysis Time Hours (gravimetric)Minutes (spot test)HoursHoursMinutes to an hour
Instrumentation Analytical Balance, SpectrophotometerVisual or SpectrophotometerAnalytical BalanceAnalytical BalanceHPLC/UPLC System
Calcium Determination

For the determination of calcium, this compound serves as a precipitating agent, forming an insoluble calcium picrolonate salt. The most common alternative for the gravimetric determination of calcium is the oxalate method, where calcium is precipitated as calcium oxalate.

Table 2: Performance Comparison for Gravimetric Calcium Analysis

ParameterThis compound MethodOxalate Method
Principle Precipitation of Ca-picrolonatePrecipitation of Ca-oxalate
Selectivity Good, but can co-precipitate with other large cationsHigh in controlled pH
Accuracy HighHigh, a reference method
Interferences Strontium, Barium, LeadMagnesium (at higher pH)
Precipitate Form Crystalline, stableCrystalline, stable
Instrumentation Analytical Balance, FurnaceAnalytical Balance, Furnace

Cost Analysis: A Comparative Overview

The economic viability of an analytical method is a crucial factor. This section breaks down the estimated costs associated with this compound and its alternatives. Prices are indicative and can vary based on supplier, purity, and quantity.

Table 3: Cost Comparison of Reagents

ReagentTypical PurityEstimated Price (per gram)Cost per Analysis (Estimate)
This compound≥98%$15 - $30Moderate
Dragendorff's ReagentN/A (solution)$50 - $100 (per 100 mL)Low (for qualitative tests)
Silicotungstic AcidACS Grade$10 - $20High (due to high molecular weight)
Picric AcidACS Grade$5 - $15 (wetted with water)Low to Moderate
Ammonium OxalateACS Grade$1 - $5Low
Ion-Pair ReagentsHPLC Grade$20 - $50 (e.g., heptanesulfonic acid)High (including solvent and column costs)

Beyond the initial purchase price, the overall cost includes considerations of waste disposal. This compound and picric acid are nitroaromatic compounds and require specific, often costly, disposal procedures. Dragendorff's reagent contains bismuth, a heavy metal, necessitating appropriate waste management. In contrast, ammonium oxalate, while toxic, can often be treated and disposed of more readily. The solvent and reagent consumption in chromatographic methods also contribute significantly to the overall cost.

Safety and Handling

Safety is a paramount concern in any laboratory setting. This compound and its alternatives present various hazards that require careful management.

Table 4: Safety and Handling Comparison

ReagentKey HazardsRecommended Personal Protective Equipment (PPE)Disposal Considerations
This compound Flammable solid, skin/eye irritant, potential carcinogenGloves, safety glasses, lab coat, respiratorHazardous waste, requires specialized disposal
Dragendorff's Reagent Corrosive, contains heavy metal (bismuth)Gloves, safety glasses, lab coatHazardous waste, heavy metal contamination
Silicotungstic Acid Corrosive, irritantGloves, safety glasses, lab coatCheck local regulations, may be considered hazardous
Picric Acid Explosive when dry, toxic, skin/eye irritantGloves, safety glasses, lab coat (keep wetted)Highly hazardous, explosive waste potential
Ammonium Oxalate Toxic if ingested, irritantGloves, safety glasses, lab coatHazardous waste, toxic
Ion-Pair Reagents Varies by specific reagent, often irritantsGloves, safety glasses, lab coatDependent on reagent and solvent, often flammable and/or toxic

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and accurate results. Below are summaries of typical experimental procedures for alkaloid and calcium analysis using this compound and a primary alternative.

Spectrophotometric Determination of Alkaloids using this compound

This method is based on the reaction of this compound with alkaloids to form a colored complex that can be measured spectrophotometrically.

  • Standard Solution Preparation: Prepare a standard solution of the alkaloid of interest in a suitable solvent.

  • Sample Preparation: Extract the alkaloids from the sample matrix using an appropriate solvent and procedure.

  • Reaction: To a known volume of the sample or standard solution, add a solution of this compound. The presence of alkaloids will cause a red shift in the absorbance spectrum of this compound.

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (typically around 355 nm).

  • Quantification: Determine the concentration of the alkaloid in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.

Gravimetric Determination of Calcium using the Oxalate Method

This is a classic and highly accurate method for determining the concentration of calcium in a sample.

  • Sample Preparation: Accurately weigh a sample and dissolve it in dilute hydrochloric acid.

  • Precipitation: Heat the solution and add a solution of ammonium oxalate. Then, slowly neutralize the acid by adding ammonia solution dropwise. This causes the precipitation of calcium oxalate monohydrate (CaC₂O₄·H₂O).

  • Digestion: Allow the precipitate to digest in the hot solution to promote the formation of larger, more easily filterable crystals.

  • Filtration and Washing: Filter the precipitate through a pre-weighed filtering crucible. Wash the precipitate with a dilute ammonium oxalate solution to remove any soluble impurities.

  • Drying and Weighing: Dry the precipitate in an oven at a specific temperature until a constant weight is achieved.

  • Calculation: From the weight of the calcium oxalate precipitate, calculate the percentage of calcium in the original sample.

Visualization of Analytical Workflows

To better illustrate the logical flow of the analytical processes discussed, the following diagrams are provided.

Alkaloid_Analysis_Workflow cluster_precipitation Precipitation Methods cluster_gravimetric Gravimetric cluster_spectrophotometric Spectrophotometric cluster_chromatography Chromatographic Method Sample_Prep Sample Preparation (Extraction) Add_Reagent Add Precipitating Reagent (e.g., this compound) Sample_Prep->Add_Reagent Precipitate_Formation Precipitate Formation Add_Reagent->Precipitate_Formation Isolation Isolation (Filtration) Precipitate_Formation->Isolation Drying Drying Isolation->Drying Dissolution Dissolution of Precipitate Isolation->Dissolution Weighing Weighing Drying->Weighing Calculation_G Calculation Weighing->Calculation_G Measurement Absorbance Measurement Dissolution->Measurement Calculation_S Calculation Measurement->Calculation_S Sample_Prep_C Sample Preparation (Filtration/Dilution) Injection Injection into HPLC/UPLC Sample_Prep_C->Injection Separation Separation on Column Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for Alkaloid Analysis.

Calcium_Determination_Workflow Start Start with Calcium-containing Sample Dissolution Dissolve Sample (e.g., in HCl) Start->Dissolution Add_Precipitant Add Precipitating Agent (this compound or Ammonium Oxalate) Dissolution->Add_Precipitant Adjust_pH Adjust pH for Complete Precipitation Add_Precipitant->Adjust_pH Precipitate_Formation Formation of Insoluble Calcium Salt Adjust_pH->Precipitate_Formation Digestion Digest Precipitate (Heating) Precipitate_Formation->Digestion Filtration Filter and Wash Precipitate Digestion->Filtration Drying Dry to a Constant Weight Filtration->Drying Weighing Weigh Precipitate Drying->Weighing Calculation Calculate % Calcium Weighing->Calculation End End Result Calculation->End

Caption: Gravimetric Calcium Determination Workflow.

Conclusion: Making the Right Choice

The cost-benefit analysis of using this compound in routine analytical work reveals a nuanced picture.

Benefits of this compound:

  • Good Performance: It offers good accuracy and sensitivity for the analysis of many alkaloids and certain cations.

  • Versatility: It can be used in both gravimetric and spectrophotometric methods.

Drawbacks of this compound:

  • Cost: It is relatively more expensive than some common alternatives like ammonium oxalate and picric acid.

  • Safety Concerns: It is a flammable solid and a potential carcinogen, requiring stringent safety protocols and specialized, costly waste disposal.

  • Labor-Intensive: Gravimetric methods involving this compound can be time-consuming.

Recommendations:

  • For qualitative or semi-quantitative screening of alkaloids, Dragendorff's reagent offers a rapid and cost-effective alternative.

  • For highly accurate and sensitive quantitative analysis of alkaloids, modern instrumental techniques like HPLC or UPLC with ion-pair chromatography are superior, albeit with higher initial instrumentation costs.

  • For the routine gravimetric determination of calcium, the oxalate method is generally more cost-effective and is a well-established reference method with comparable or better performance.

  • The use of this compound may be justified in specific cases where its particular selectivity is advantageous or when validating historical data.

Ultimately, the decision to use this compound should be made after careful consideration of the specific analytical requirements, available instrumentation, budget constraints, and, most importantly, the laboratory's capacity to handle its associated safety and disposal challenges. For most routine applications, more modern, safer, and often more efficient alternatives are now available.

Safety Operating Guide

Proper Disposal of Picrolonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of picrolonic acid, a compound used as a reagent for alkaloids, tryptophan, and phenylalanine.[1] Adherence to these procedures is critical to minimize environmental impact and ensure personnel safety.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area.[2][3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, to avoid contact with the skin, eyes, and respiratory system.[2] this compound is a skin, eye, and respiratory irritant.[4] It is also suspected of causing genetic defects.

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.

  • Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Rinse the mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.

Quantitative Data and Physical Properties

The following table summarizes key quantitative and physical data for this compound.

PropertyValue
CAS Number 550-74-3
Molecular Formula C₁₀H₈N₄O₅
Molecular Weight 264.2 g/mol
Appearance Yellow solid or powder
Purity >98%

(Data sourced from multiple safety data sheets and chemical databases)

Step-by-Step Disposal Procedure

All waste disposal of this compound must be conducted in accordance with local, state, and federal regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a suitable, clearly labeled, and closed container. Polyethylene or polypropylene containers are appropriate.

    • Do not mix with incompatible materials, such as strong oxidizing agents.

  • Spill Management:

    • In the event of a spill, immediately clean up the waste.

    • For minor spills, use dry clean-up procedures to avoid generating dust. You can dampen the material with water to prevent dusting before sweeping.

    • Vacuuming with a HEPA-filtered vacuum cleaner is also an option.

    • For major spills, alert personnel in the area and, if necessary, emergency responders.

  • Container Management:

    • Ensure all waste containers are securely sealed and free from leaks.

    • Store waste containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

    • Do not allow the chemical or its wash water to enter drains or sewer systems.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

PicrolonicAcidDisposal cluster_prep Preparation & Collection cluster_spill Spill Management cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in Labeled Container A->B E Seal Container Securely B->E C Minor Spill: Dry Cleanup D Major Spill: Alert Personnel F Store in Cool, Dry, Ventilated Area E->F G Transport to Approved Facility F->G H Incineration or Chemical Destruction G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Picrolonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive, procedural information for the safe handling and disposal of Picrolonic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation, and is suspected of causing genetic defects.[1][2][3][4] Inhalation of dust can lead to respiratory issues, and direct contact can cause inflammation.[1] It is a combustible solid, and dust clouds may form explosive mixtures with air.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following protective gear is required when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety goggles and face shieldTightly sealing safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should also be worn.
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. A glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised for prolonged contact. Always inspect gloves before use and wash hands thoroughly after removal.
Body Protective clothingA lab coat, overalls, or a P.V.C. apron should be worn. Wear protective clothing to prevent skin contact.
Respiratory RespiratorA NIOSH/MSHA approved dust respirator should be used if exposure limits are exceeded or if irritation is experienced, especially when handling powders.
Feet Closed-toe shoesLeather or other chemical-resistant, closed-toe shoes are required.
Occupational Exposure Limits

The following table summarizes occupational exposure limits for particulates not otherwise regulated (PNOR), which can serve as a guideline for this compound dust.

JurisdictionLimit TypeValueNotes
Canada - Ontario TWA10 mg/m³Inhalable Particles (I)
Canada - British Columbia TWA10 mg/m³Total Dust (N)
US - Tennessee TWA5 mg/m³Respirable fraction
US - California PEL5 mg/m³Respirable fraction
US - Oregon PEL5 mg/m³Respirable fraction
(Source: Santa Cruz Biotechnology Safety Data Sheet)

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound from preparation to post-handling cleanup.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.

  • Emergency Equipment: Ensure an eye wash unit and safety shower are readily accessible and have been recently certified.

  • Surface Protection: Cover the work surface with plastic-backed absorbent pads to contain any potential spills.

  • Container Inspection: Before use, carefully inspect the this compound container for any signs of damage or leaks. Use containers made of polyethylene or polypropylene.

Handling the Chemical
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. If necessary, dampen the material with water to prevent dusting before sweeping or transferring.

  • Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

  • Tools: Use non-sparking tools to prevent ignition sources, as dusts may form an explosive mixture with air.

  • Storage: Keep containers securely sealed when not in use and store in a cool, dry, and well-ventilated place away from heat and oxidizing agents.

Post-Handling and Decontamination
  • Work Area Cleanup: Thoroughly clean the work area after use. Clean up spills immediately.

  • Decontamination: For small spills, sweep up the material using dry clean-up procedures, or vacuum with a HEPA-filtered vacuum cleaner. Place the collected material in a suitable container for disposal. After cleanup, wash the area with soap and water.

  • PPE Removal: Remove contaminated PPE carefully to avoid skin contact and dispose of it as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical. Do not eat, drink, or smoke in the work area.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety. All waste must be handled in accordance with local, state, and federal regulations.

Waste Collection
  • Hazardous Waste Container: All waste materials, including unused this compound, contaminated consumables (e.g., wipes, pipette tips), and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Type: Use a polyethylene or polypropylene container for waste collection. Ensure the container is kept closed.

Waste Disposal
  • Professional Disposal: Arrange for the disposal of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Consult your institution's Environmental Health & Safety (EH&S) department or a licensed waste management authority.

  • Prohibited Disposal: Never dispose of this compound or its waste down the drain or in the regular trash. Do not allow wash water from cleaning equipment to enter drains.

Workflow for Safe Handling of this compound

Safe_Handling_of_Picrolonic_Acid Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Work in Fume Hood don_ppe Don Required PPE prep_area->don_ppe check_equip Verify Emergency Equipment don_ppe->check_equip handle_chem Handle Chemical (Avoid Dust/Contact) check_equip->handle_chem store_properly Keep Container Sealed handle_chem->store_properly decontaminate Decontaminate Work Area handle_chem->decontaminate collect_waste Collect in Labeled Hazardous Waste Container handle_chem->collect_waste Unused Chemical doff_ppe Remove & Dispose of PPE decontaminate->doff_ppe decontaminate->collect_waste Contaminated Materials wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->collect_waste Contaminated PPE dispose_reg Arrange Professional Disposal (per regulations) collect_waste->dispose_reg

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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